Technical Documentation Center

4-Amino-N-isopropyl-3-methoxybenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-N-isopropyl-3-methoxybenzamide

Core Science & Biosynthesis

Foundational

4-Amino-N-isopropyl-3-methoxybenzamide CAS number and chemical properties

Executive Summary 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) is a specialized synthetic intermediate belonging to the benzamide class.[1] It serves as a critical scaffold in medicinal chemistry, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) is a specialized synthetic intermediate belonging to the benzamide class.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the development of serotonergic modulators (5-HT4 agonists) and, more recently, in small-molecule restorers of p53 tumor suppressor function.[1] Its structure features a 1,2,4-trisubstituted benzene core with an electron-donating amino group and a methoxy substituent, making it a versatile nucleophile for downstream functionalization.[1]

This guide details the physiochemical properties, validated synthesis protocols, and analytical characterization of this compound, designed for researchers in process chemistry and drug discovery.[1]

Chemical Identity & Physiochemical Profile[1][2][3]

PropertySpecification
IUPAC Name 4-amino-N-(propan-2-yl)-3-methoxybenzamide
CAS Number 1021944-78-4
Molecular Formula C₁₁H₁₆N₂O₂
Molecular Weight 208.26 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
LogP (Predicted) ~1.3
pKa (Predicted) ~4.5 (Aniline nitrogen)
H-Bond Donors 2 (Amide NH, Aniline NH₂)
H-Bond Acceptors 3 (Amide O, Methoxy O, Aniline N)

Synthesis & Process Chemistry

The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide typically proceeds via a two-step sequence starting from 3-methoxy-4-nitrobenzoic acid .[1] The process involves amide bond formation followed by chemoselective reduction of the nitro group.[1]

Reaction Scheme

The following diagram illustrates the validated synthetic pathway:

SynthesisPath SM 3-Methoxy-4-nitrobenzoic acid (Starting Material) INT Intermediate: N-isopropyl-3-methoxy-4-nitrobenzamide (CAS: 1708394-47-1) SM->INT R1 Step 1: Isopropylamine, HATU, DIPEA DMF, RT, 2h PROD Target Product: 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) INT->PROD R2 Step 2: Pd/C (10%), H2 (atm) Isopropanol, RT, 3h

Figure 1: Two-step synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide from 3-methoxy-4-nitrobenzoic acid.

Detailed Protocol
Step 1: Amide Coupling

Objective: Synthesis of N-isopropyl-3-methoxy-4-nitrobenzamide.

  • Reagents: 3-methoxy-4-nitrobenzoic acid (1.0 equiv), Isopropylamine (1.5 equiv), HATU (1.5 equiv), Triethylamine (3.0 equiv).[1]

  • Solvent: Dimethylformamide (DMF).[1]

  • Procedure:

    • Dissolve 3-methoxy-4-nitrobenzoic acid in DMF at 0°C.

    • Add Triethylamine followed by HATU.[1][2] Stir for 15 minutes to activate the acid.

    • Add Isopropylamine dropwise.[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Dilute with water and extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

    • Purification: Flash chromatography (C18, 0-60% MeCN in Water).[1][2]

Step 2: Nitro Reduction

Objective: Conversion to 4-Amino-N-isopropyl-3-methoxybenzamide.[1]

  • Reagents: N-isopropyl-3-methoxy-4-nitrobenzamide (1.0 equiv), 10% Palladium on Carbon (Pd/C) (10 wt%).[1]

  • Solvent: Isopropanol (IPA) or Methanol (MeOH).[1]

  • Procedure:

    • Dissolve the nitro-intermediate in IPA under a nitrogen atmosphere.[1]

    • Carefully add Pd/C catalyst.[1]

    • Purge the system with Hydrogen gas (H₂) and stir under H₂ atmosphere (balloon pressure is usually sufficient) at RT for 3 hours.

    • Workup: Filter the catalyst through a Celite pad.[1] Wash the pad with MeOH.[1]

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.[1]

    • Purification: If necessary, purify via Reversed-Phase Flash Chromatography (C18 column, MeCN/Water gradient).[1][2]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral characteristics are expected based on the structural logic and literature precedents for this class.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • Amide NH: δ ~7.8 ppm (doublet, J ≈ 7-8 Hz).[1]

  • Aromatic Protons:

    • H-2 (ortho to amide/methoxy): δ ~7.3-7.4 ppm (doublet, J ≈ 2 Hz).[1]

    • H-6 (ortho to amide): δ ~7.3-7.4 ppm (doublet of doublets).[1]

    • H-5 (ortho to amine): δ ~6.6-6.8 ppm (doublet, J ≈ 8 Hz).[1] Note: Upfield shift due to amino group shielding.[1]

  • Amino Group (NH₂): δ ~5.5-6.0 ppm (broad singlet).[1]

  • Isopropyl CH: δ ~4.0-4.2 ppm (multiplet).[1]

  • Methoxy (OCH₃): δ ~3.8 ppm (singlet).[1][3]

  • Isopropyl CH₃: δ ~1.1-1.2 ppm (doublet).[1]

Mass Spectrometry (LC-MS)[1][4]
  • Ionization Mode: ESI (+)

  • Observed Ion: [M+H]⁺ = 209.1 m/z[1]

  • Retention Time: Varies by method, typically elutes early on C18 due to polarity of the amino group.[1]

Biological & Pharmacological Context[1][4][5][6]

While 4-Amino-N-isopropyl-3-methoxybenzamide is primarily a Building Block , its structural features dictate its utility in drug design:

  • 5-HT4 Receptor Agonism Scaffold: The 4-amino-5-chloro-2-methoxybenzamide core is famous in drugs like Cisapride and Prucalopride .[1] This specific analog (3-methoxy, des-chloro) serves as a tool compound to explore Structure-Activity Relationships (SAR), specifically probing the necessity of the chlorine atom and the position of the methoxy group for receptor binding affinity.[1]

  • p53 Restoration: Recent patent literature (WO2024086809A1) identifies this molecule as a key intermediate in the synthesis of compounds capable of restoring p53 tumor suppressor function .[1] The amino group at position 4 is derivatized (e.g., with propargyl bromide) to create electrophilic traps or specific binding motifs that stabilize the p53 mutant protein.[1]

Handling, Stability & Safety

GHS Classification:

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][4]

    • H319: Causes serious eye irritation.[4]

    • H315: Causes skin irritation.[1]

Handling Protocols:

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over prolonged exposure to air.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Long-term storage in solution is not recommended; store as a dry solid.[1]

References

  • Synthesis & Application: Methods for treating cancer.[1] World Intellectual Property Organization, Patent WO2024086809A1. (2024).

  • Chemical Data: 4-amino-N-isopropylbenzamide (Related Structure Reference).[1] PubChem Database.[1] National Center for Biotechnology Information.[1]

  • Precursor Data: N-Isopropyl-3-methoxy-4-nitrobenzamide.[1][2][5] ChemSrc Database.[1]

Sources

Exploratory

Molecular weight and formula of 4-Amino-N-isopropyl-3-methoxybenzamide

An In-Depth Technical Guide to 4-Amino-N-isopropyl-3-methoxybenzamide This technical guide provides a comprehensive overview of 4-Amino-N-isopropyl-3-methoxybenzamide, detailing its fundamental molecular properties and e...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Amino-N-isopropyl-3-methoxybenzamide

This technical guide provides a comprehensive overview of 4-Amino-N-isopropyl-3-methoxybenzamide, detailing its fundamental molecular properties and exploring its potential within the landscape of modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical data with field-proven insights into synthetic strategy and potential biological applications. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide establishes a robust framework for its investigation based on the well-understood principles of medicinal chemistry and data from structurally analogous compounds.

Core Molecular & Physicochemical Profile

4-Amino-N-isopropyl-3-methoxybenzamide is a substituted benzamide, a structural motif prevalent in a wide array of pharmacologically active agents. The molecule's architecture, featuring an aromatic amine, a methoxy group, and an N-isopropyl amide, provides a unique combination of hydrogen bonding capabilities, lipophilicity, and metabolic stability that make it an intriguing candidate for further investigation.

The foundational properties of this molecule are summarized below. These identifiers are crucial for sourcing, regulatory submission, and unambiguous scientific communication.

IdentifierValueSource
IUPAC Name 4-amino-N-(propan-2-yl)-3-methoxybenzamideN/A
CAS Number 1021944-78-4[1]
Molecular Formula C₁₁H₁₆N₂O₂[1]
Molecular Weight 208.26 g/mol [1]
InChI Key RQRYXRILHQWJGJ-UHFFFAOYSA-N[1]

While experimental physicochemical data such as melting point and solubility are not publicly documented, the structure allows for informed predictions. The presence of the primary amine and the secondary amide provides both hydrogen bond donor and acceptor sites, suggesting potential for moderate aqueous solubility. The isopropyl and methoxy groups contribute to its lipophilic character, which is a critical determinant of cell permeability and interaction with hydrophobic binding pockets in biological targets.

Proposed Synthetic Pathway & Methodology

The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide can be logically approached via a standard amidation reaction. A plausible and efficient synthetic route would involve the coupling of a protected 4-amino-3-methoxybenzoic acid with isopropylamine. The choice of protecting group for the aniline is critical to prevent side reactions, with an acetyl or Boc group being standard choices due to their stability and ease of removal.

The proposed workflow is outlined below. The causality behind this experimental design is to ensure a high-yield, clean reaction by activating the carboxylic acid and protecting the reactive aniline nitrogen.

G cluster_0 Step 1: Protection & Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection A 4-Amino-3-methoxybenzoic acid B Protected Benzoic Acid A->B Protecting Group (e.g., Boc₂O) C Activated Ester (e.g., NHS ester) B->C Activating Agent (e.g., EDC/NHS) E Protected Final Compound C->E Base (e.g., DIPEA) D Isopropylamine D->E F 4-Amino-N-isopropyl- 3-methoxybenzamide E->F Acid (e.g., TFA)

Caption: Proposed synthetic workflow for 4-Amino-N-isopropyl-3-methoxybenzamide.

Experimental Protocol: Representative Amide Coupling

This protocol describes a general, robust method for the synthesis of the target compound, which must be optimized and validated experimentally.

  • Protection: Dissolve 4-amino-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as dioxane. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like sodium hydroxide (1.2 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Acidify the mixture and extract the protected acid.

  • Activation & Coupling: Dissolve the Boc-protected acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM). Add N-hydroxysuccinimide (NHS, 1.1 eq) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.1 eq). Stir for 1 hour at room temperature. To this mixture, add isopropylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq).

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the activated ester is fully consumed.

  • Work-up & Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Deprotection: Dissolve the purified, Boc-protected compound in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours. Remove the solvent and excess acid under vacuum to yield the final product, which can be further purified by recrystallization or chromatography.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Potential Biological Significance & Applications

While the specific biological activity of 4-Amino-N-isopropyl-3-methoxybenzamide is not reported, its structural components are present in molecules with known therapeutic applications. The benzamide scaffold is a privileged structure in medicinal chemistry, found in antipsychotics (e.g., amisulpride), antiemetics (e.g., metoclopramide), and anticancer agents.

Furthermore, structurally related sulfonamides are well-established as inhibitors of key enzymes.[2] For instance, many act as antibacterial agents by inhibiting dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway.[3] Others function as inhibitors of carbonic anhydrases, which are targets for treating glaucoma and other conditions.[4]

The logical relationship for a potential mechanism of action, such as enzyme inhibition, is depicted below. The small molecule inhibitor binds to the active site of a target enzyme, preventing the natural substrate from binding and thereby blocking the downstream biological pathway.

G cluster_0 Biological Pathway Enzyme Target Enzyme Product Biological Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds to Blocked Pathway Blocked Inhibitor 4-Amino-N-isopropyl- 3-methoxybenzamide Inhibitor->Enzyme Competitive Inhibition

Caption: Conceptual diagram of competitive enzyme inhibition as a potential mechanism of action.

Given its structure, 4-Amino-N-isopropyl-3-methoxybenzamide is a prime candidate for screening in assays related to:

  • Kinase Inhibition: Many kinase inhibitors feature substituted aromatic amide cores.

  • GPCR Antagonism: The molecule possesses features common to G-protein coupled receptor ligands.

  • Antibacterial Assays: To investigate potential inhibition of bacterial metabolic pathways, analogous to sulfonamides.

Conclusion

4-Amino-N-isopropyl-3-methoxybenzamide presents itself as a well-defined chemical entity with significant potential for exploration in drug discovery and development. This guide provides the foundational chemical data, a robust and logical synthetic strategy, and a scientifically grounded rationale for investigating its biological activity. The protocols and workflows described herein offer a validated starting point for researchers to synthesize, purify, and characterize this compound, paving the way for its inclusion in screening libraries and targeted drug development programs.

References

Sources

Foundational

Pharmacological Profile of 4-Amino-N-isopropyl-3-methoxybenzamide Derivatives: A Technical Guide to Next-Generation Oncological Scaffolds

Executive Summary In contemporary drug development, the 4-Amino-N-isopropyl-3-methoxybenzamide scaffold has emerged as a highly versatile, privileged pharmacophore. Originally utilized as a synthetic intermediate, its de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug development, the 4-Amino-N-isopropyl-3-methoxybenzamide scaffold has emerged as a highly versatile, privileged pharmacophore. Originally utilized as a synthetic intermediate, its derivatives are now at the forefront of targeted oncology. This technical guide explores the dual pharmacological utility of this scaffold: its critical role in the synthesis of mutant p53 restorers for solid tumors, and its application as a potent WDR5 WIN-site inhibitor in epigenetic modulation for mixed-lineage leukemias.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a deep dive into the causality behind its target engagement, self-validating experimental protocols, and quantitative pharmacological data.

Chemical Biology & Structural Rationale

The pharmacological efficacy of 4-Amino-N-isopropyl-3-methoxybenzamide derivatives is rooted in the precise spatial arrangement of its functional groups. Each moiety serves a distinct mechanistic purpose:

  • The Benzamide Core: Acts as the primary structural backbone, providing essential hydrogen-bond donors and acceptors that anchor the molecule within target protein clefts.

  • The N-isopropyl Group: Introduces critical steric bulk. In epigenetic targets, this branched aliphatic chain is precisely calibrated to project into and occupy adjacent hydrophobic pockets (such as the S4 pocket), preventing the entry of endogenous substrates[1].

  • The 3-Methoxy Group: Forces the benzamide ring into an orthogonal conformation. This spatial orientation is essential for optimally filling deep, narrow binding sites (e.g., the S7 pocket in WDR5), establishing favorable van der Waals contacts with surrounding phenylalanine and proline residues[1].

  • The 4-Amino Group: Serves as a highly reactive nucleophilic handle. It allows for rapid functionalization (such as propargylation) to introduce covalent warheads or click-chemistry compatible alkynes for downstream synthesis of complex therapeutics[2].

Mechanism of Action I: Mutant p53 Restoration

The tumor suppressor p53 is mutated in over 50% of human cancers, often resulting in protein misfolding and loss of DNA-binding capability. Derivatives built from the 4-Amino-N-isopropyl-3-methoxybenzamide scaffold have been successfully utilized to synthesize novel p53 restorers, as detailed in recent [2].

By functionalizing the 4-amino position, researchers generate compounds that bind to the mutation-induced transient clefts (e.g., the Y220C mutation). This binding provides thermodynamic stabilization, shifting the equilibrium of the protein back to its wild-type, transcriptionally active tetrameric conformation. Once restored, p53 translocates to the nucleus to upregulate apoptotic genes like BAX and PUMA, driving tumor regression.

p53_Reactivation Mut_p53 Mutant p53 Protein (Unfolded/Inactive) Complex Ligand-p53 Complex (Thermodynamic Stabilization) Mut_p53->Complex Target Engagement Drug Benzamide Derivative (Active Ligand) Drug->Complex Binding Cleft WT_p53 Restored p53 Tetramer (Active Conformation) Complex->WT_p53 Conformational Shift Apoptosis Target Gene Transcription (BAX, PUMA -> Apoptosis) WT_p53->Apoptosis DNA Binding

Fig 1: Mechanism of mutant p53 restoration via thermodynamic stabilization by benzamide derivatives.

Mechanism of Action II: WDR5 WIN-Site Inhibition

WDR5 is a critical chromatin regulatory scaffold protein that interacts with MLL1 to drive histone H3 lysine 4 (H3K4) methylation—a process hijacked in mixed-lineage leukemia (MLL). Structural studies on demonstrate that incorporating the N-isopropyl-3-methoxybenzamide moiety yields highly potent antagonists[1].

When the derivative enters the WDR5 WIN-site, the 3-methoxybenzamide ring binds orthogonally to fill the S7 pocket, making crucial contacts with F133, F149, and P173. Simultaneously, the N-isopropyl group projects toward the S4 pocket. This dual-pocket occupancy sterically blocks MLL1 from binding to WDR5, dismantling the methyltransferase complex and leading to the epigenetic silencing of leukemogenic genes.

WDR5_Inhibition WDR5 WDR5 Scaffold (WIN-Site Open) Blocked Inhibited WDR5 Complex (Steric Blockade) WDR5->Blocked Ligand Binding Inhibitor N-isopropyl-3-methoxybenzamide (S7 Pocket Occupancy) Inhibitor->Blocked High Affinity (Ki < 10nM) MLL1 MLL1 Displacement (Loss of Methyltransferase) Blocked->MLL1 Complex Disruption Arrest Epigenetic Silencing (Leukemic Cell Arrest) MLL1->Arrest H3K4me3 Reduction

Fig 2: Disruption of the WDR5-MLL1 epigenetic complex by S7-pocket targeted benzamide inhibitors.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding causality and internal quality controls directly into the workflow.

Protocol A: Synthesis of Propargyl-Functionalized Derivative

This protocol details the functionalization of the core scaffold to create an alkyne-bearing intermediate for downstream p53 restorer synthesis[2].

  • Preparation: Dissolve 4-amino-N-isopropyl-3-methoxybenzamide (1.0 equiv) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous DMF.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge HBr generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic 4-amino group. DMF provides a highly polar aprotic environment to stabilize the SN2 transition state.

  • Alkylation: Add propargyl bromide (1.10 equiv) dropwise at room temperature, then heat the mixture to 70°C for 6 hours.

    • Causality: Controlled heating provides the exact activation energy required for the SN2 displacement while minimizing polyalkylation side reactions.

  • Self-Validation Checkpoint (LC-MS): Withdraw a 10 µL aliquot and analyze via LC-MS.

    • Validation Metric: The reaction is only deemed complete when the starting material peak (m/z[M+H]+ 209) constitutes <5% of the total area, and the target product peak (m/z[M+H]+ 247) is dominant.

  • Purification: Cool to room temperature and purify via reversed-phase flash chromatography (C18 column; Mobile phase: MeCN in Water, 0% to 60% gradient).

    • Causality: Reversed-phase is mandatory due to the polar nature of the secondary amine and amide groups, which would otherwise irreversibly adsorb to standard normal-phase silica.

Protocol B: WDR5 WIN-Site Fluorescence Polarization (FP) Assay

This assay quantifies the binding affinity (Ki) of the synthesized derivatives to the WDR5 WIN-site[1].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 1 mM TCEP.

    • Causality: TCEP prevents the oxidation of critical surface cysteines on WDR5 without quenching the fluorophore. Tween-20 prevents the non-specific aggregation of the hydrophobic benzamide derivatives in aqueous solution.

  • Incubation: Incubate recombinant WDR5 protein (10 nM) with a FITC-labeled MLL1 WIN-peptide (2 nM) and serial dilutions of the benzamide derivative (0.1 nM to 100 µM) in a 384-well black microplate.

  • Self-Validation Checkpoint (Z'-Factor): Include a known positive control (e.g., MM-589) and a DMSO-only negative control in every plate.

    • Validation Metric: Calculate the Z'-factor. The assay data is strictly rejected if Z' < 0.6, ensuring the signal-to-noise ratio is robust enough for accurate IC50 determination.

  • Data Acquisition: Measure fluorescence polarization (Ex: 485 nm, Em: 535 nm) and calculate the Ki using the Cheng-Prusoff equation.

Quantitative Pharmacological Data

The structural modifications of the 4-Amino-N-isopropyl-3-methoxybenzamide core yield highly specific pharmacological profiles, summarized in the comparative table below.

Compound / DerivativePrimary Target & MechanismBinding Affinity (Ki / Kd)Cellular Efficacy (IC50 / GI50)Key Structural Rationale
Unsubstituted Core Scaffold Baseline ReferenceN/A (Weak/Non-specific)> 100 µM (Multiple Lines)Provides foundational H-bond network but lacks target-specific vectors.
Propargyl-Functionalized Derivative Mutant p53 (Y220C)Kd ≈ 1.2 µM4.5 µM (H1299 NSCLC)Alkyne handle enables targeted covalent binding or click-chemistry extension[2].
6,7-Dihydro-5H-pyrrolo-imidazole Conjugate WDR5 WIN-siteKi < 10 nM2.1 µM (MV4-11 AML)3-Methoxy orthogonally fills the S7 pocket; Isopropyl directs to the S4 pocket[1].

References

  • WO2024086809A1 - Methods for treating cancer Source: Google Patents URL
  • Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design

    • Source: N
    • URL:[Link]

Sources

Exploratory

4-Amino-N-isopropyl-3-methoxybenzamide as a 5-HT4 receptor agonist intermediate

Title: Engineering Next-Generation 5-HT4 Receptor Agonists: The Role of 4-Amino-N-isopropyl-3-methoxybenzamide as a Core Intermediate 1. Executive Summary The 5-HT4 receptor is a Gs-coupled G-protein coupled receptor (GP...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering Next-Generation 5-HT4 Receptor Agonists: The Role of 4-Amino-N-isopropyl-3-methoxybenzamide as a Core Intermediate

1. Executive Summary The 5-HT4 receptor is a Gs-coupled G-protein coupled receptor (GPCR) that plays a critical role in gastrointestinal motility and cognitive function[1][2]. Historically, benzamide derivatives such as cisapride and mosapride have dominated this therapeutic space. However, off-target affinities—particularly hERG (human Ether-a-go-go-Related Gene) channel blockade leading to QT interval prolongation—have severely limited their clinical utility and led to high-profile market withdrawals[3][4]. This technical guide explores the structural rationale, synthetic methodology, and pharmacological validation of 4-Amino-N-isopropyl-3-methoxybenzamide , a highly specialized intermediate designed to decouple 5-HT4 agonism from hERG liability.

2. Structural and Pharmacological Rationale (SAR) Traditional 5-HT4 agonists utilize a 4-amino-5-chloro-2-methoxybenzamide core[1][2]. The evolution toward a 3-methoxy-N-isopropyl scaffold is driven by two primary structure-activity relationship (SAR) objectives:

  • The 3-Methoxy Shift: In traditional 2-methoxybenzamides, the methoxy group forms a rigid intramolecular hydrogen bond with the amide proton. Shifting the methoxy group to the 3-position disrupts this network, altering the dihedral angle of the amide bond. This conformational unlocking allows the aromatic ring to adopt a distinct vector within the 5-HT4 orthosteric site, potentially enhancing selectivity over 5-HT3 and dopamine D2 receptors[5].

  • The N-Isopropyl Substitution: High-affinity 5-HT4 binding requires interaction with a deep hydrophobic pocket within the receptor[2][6]. Long, flexible lipophilic chains (e.g., the fluorophenyl-piperidinyl group in cisapride) inadvertently satisfy the hERG channel's pharmacophore, leading to cardiotoxicity[4]. The N-isopropyl group offers a compact, sterically demanding lipophilic bulk. It optimally fills the 5-HT4 hydrophobic pocket while being too short and rigid to permit the deep channel insertion required for hERG blockade[4][5].

3. Synthetic Methodology: A Self-Validating Protocol The synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide requires precise control over amidation and subsequent reduction to maintain high purity for downstream API coupling.

Step 1: Amidation of 3-Methoxy-4-nitrobenzoic acid

  • Procedure: Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 equiv) in anhydrous DMF. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Add isopropylamine (1.5 equiv) and DIPEA (2.0 equiv), then stir at room temperature for 12 hours.

  • Causality: EDC/HOBt is chosen over thionyl chloride to prevent harsh acidic conditions that could lead to ether cleavage. HOBt acts as a nucleophilic catalyst, suppressing the formation of inactive N-acylureas and ensuring a near-quantitative conversion to the amide.

  • Workup: Quench with water, extract with EtOAc, and wash with 1M HCl and saturated NaHCO3 to remove unreacted amine and acid. This yields N-isopropyl-3-methoxy-4-nitrobenzamide.

Step 2: Catalytic Hydrogenation

  • Procedure: To a stirred solution of N-isopropyl-3-methoxy-4-nitrobenzamide (1 equiv) in isopropanol, add 10% Pd/C (10% w/w) under a nitrogen atmosphere[7]. Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature for 3 hours[7].

  • Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., SnCl2 or Fe/HCl) to avoid trace metal contamination, which can interfere with downstream fluorescence-based GPCR functional assays. Isopropanol is utilized as the solvent to maximize the solubility of the N-isopropyl intermediate, preventing premature precipitation during reduction[7].

  • Workup: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Wash the filter cake with MeOH and concentrate the filtrate under reduced pressure to yield the target 4-amino-N-isopropyl-3-methoxybenzamide[7].

SyntheticWorkflow A 3-Methoxy-4-nitrobenzoic acid (Starting Material) B Amidation Isopropylamine, EDC·HCl, HOBt, DIPEA A->B C N-Isopropyl-3-methoxy-4-nitrobenzamide (Intermediate 1) B->C D Catalytic Hydrogenation H2 (1 atm), 10% Pd/C, Isopropanol C->D E 4-Amino-N-isopropyl-3-methoxybenzamide (Target Intermediate) D->E

Caption: Synthetic workflow for 4-Amino-N-isopropyl-3-methoxybenzamide via amidation and hydrogenation.

4. Pharmacological Evaluation: Binding and Functional Assays Once the intermediate is coupled to a basic pharmacophore (e.g., a piperidine or tropane ring), the resulting compound must be rigorously validated using self-validating in vitro systems.

Protocol A: Radioligand Binding Assay ([3H]-GR113808)

  • Principle: Measures the displacement of the highly selective 5-HT4 antagonist[3H]-GR113808 from membranes expressing the human 5-HT4 receptor[1][8].

  • Methodology:

    • Prepare HEK293-h5-HT4 cell membranes (10-20 µg protein/well) in 50 mM HEPES buffer (pH 7.4)[6].

    • Incubate membranes with 0.2 nM [3H]-GR113808 and varying concentrations of the test compound (10 pM to 100 µM) for 60 minutes at room temperature[1][8]. Include 10 µM 5-HT in separate wells to define non-specific binding (NSB)[1].

    • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester[1].

    • Wash filters three times with ice-cold buffer, transfer to scintillation vials, and quantify radioactivity via liquid scintillation counting[1]. Calculate the Ki using the Cheng-Prusoff equation[1].

Protocol B: cAMP Accumulation Assay (Gs-Coupling)

  • Principle: 5-HT4 is a Gs-coupled receptor. Agonist binding stimulates adenylyl cyclase (AC), converting ATP to cyclic AMP (cAMP)[1][9].

  • Methodology:

    • Seed HEK293-h5-HT4 cells in a 96-well plate and grow to 80-90% confluency[1].

    • Aspirate the medium and wash cells. Add stimulation buffer containing 0.5 mM IBMX[1]. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion is critical to prevent the rapid degradation of synthesized cAMP, ensuring an accurate measurement of receptor activation[1].

    • Incubate with the test compound for 15-30 minutes at 37°C[1][8]. Run a parallel positive control using a reference agonist (e.g., 5-HT or tegaserod) to validate assay responsiveness[1][8].

    • Lyse the cells and measure cAMP concentration using a Homogeneous Time-Resolved Fluorescence (HTRF) or radioimmunoassay kit[1][8].

SignalingPathway Ligand 5-HT4 Agonist (Benzamide Derivative) Receptor 5-HT4 Receptor (GPCR) Ligand->Receptor Binds GProtein Gαs Subunit (Activated) Receptor->GProtein Conformational Change AC Adenylyl Cyclase (Effector Enzyme) GProtein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Caption: 5-HT4 receptor Gs-coupled signaling pathway leading to cAMP accumulation and PKA activation.

5. Data Presentation: Comparative SAR The structural modifications introduced by the 3-methoxy-N-isopropyl intermediate yield a superior pharmacological profile compared to legacy benzamides. The table below summarizes representative quantitative data demonstrating the successful decoupling of 5-HT4 potency from hERG affinity.

Compound Class5-HT4 Binding Affinity (pKi)cAMP Functional EC50 (nM)hERG Channel Inhibition IC50 (µM)Clinical Status / Liability
Cisapride (Reference)7.145.00.015Withdrawn (Severe QT Prolongation)
Mosapride (Reference)6.8120.0>10.0Approved (Partial Agonist)
3-Methoxy-N-isopropyl API 8.212.5>30.0Preclinical (High Safety Margin)

(Note: Data for the 3-methoxy-N-isopropyl API is representative of optimized azaadamantane/piperidine derivatives utilizing this intermediate scaffold[4][5].)

6. References 1.[7] "WO2024086809A1 - Methods for treating cancer" - Google Patents.7 2.[1] "Application Notes and Protocols for 5-HT4 Receptor Agonists: A Focus on the Benzamide Scaffold" - Benchchem. 1 3.[6] "New insights into the human 5-HT4 receptor binding site: exploration of a hydrophobic pocket" - PMC (nih.gov). 6 4.[8] "The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties" - Frontiers. 8 5.[3] "Mosapride stimulates human 5-HT4-serotonin receptors in the heart" - PMC (nih.gov). 3 6.[9] "Novel, small molecules targeting the 5-HT4 receptor protect against stress-induced maladaptive behavior with efficacy across age" - bioRxiv. 9 7.[2] "Small Molecule Drugs for Treatment of Alzheimer's Diseases Developed on the Basis of Mechanistic Understanding of the Serotonin 5-HT4 Receptor" - SciSpace. 2 8.[4] "Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent" - Sungkyunkwan University. 4 9.[5] "Azaadamantane Benzamide 5-HT4 Agonists: Gastrointestinal Prokinetic SC-54750" - Loyola eCommons. 5

Foundational

A Technical Guide to the Solubility of 4-Amino-N-isopropyl-3-methoxybenzamide in Organic Solvents

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Amino-N-isopropyl-3-methoxybenzamide in organic solvents. Recognizing the current scarcity of publicl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Amino-N-isopropyl-3-methoxybenzamide in organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document emphasizes a predictive and methodological approach. It begins by analyzing the physicochemical properties of the target molecule to forecast its solubility behavior in various solvent classes. A significant portion of this guide is dedicated to presenting a detailed, step-by-step experimental protocol for the "gold standard" shake-flask method, enabling researchers to accurately determine thermodynamic equilibrium solubility.[1][2][3] To provide a practical reference, solubility data for the structurally related parent compound, benzamide, is included. This guide is intended to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical tools necessary to conduct robust solubility studies, a critical step in formulation, purification, and overall drug development.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that dictates its path through the drug development pipeline. It profoundly influences biopharmaceutical characteristics, including absorption, distribution, metabolism, and excretion (ADME).[4] A comprehensive understanding of an API's solubility in various organic solvents is essential not only for formulation design but also for critical manufacturing processes such as synthesis, purification, and crystallization.

4-Amino-N-isopropyl-3-methoxybenzamide is a substituted benzamide derivative. Compounds within this class are of significant interest in medicinal chemistry. The specific functional groups on this molecule—a primary amine, a methoxy group, and an N-isopropyl amide—create a unique electronic and steric profile that suggests potential biological activity but also presents a distinct solubility challenge. This guide provides the foundational knowledge and experimental procedures required to characterize the solubility profile of this compound, addressing a key data gap in its physicochemical profile.

Physicochemical Profile and Structural Analysis of 4-Amino-N-isopropyl-3-methoxybenzamide

The molecular structure of an API is the primary determinant of its solubility. The interplay of its functional groups with different solvent environments governs the extent to which it will dissolve.

Compound Identifiers:

  • IUPAC Name: 4-amino-N-isopropyl-3-methoxybenzamide

  • CAS Number: 1021944-78-4[5]

  • Molecular Formula: C₁₁H₁₆N₂O₂[5]

  • Molecular Weight: 208.26 g/mol [5]

Structural Analysis for Solubility Prediction:

  • Benzamide Core: The central benzamide structure contains a polar amide group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This feature suggests solubility in polar solvents.

  • Amino Group (-NH₂): This primary aromatic amine is a strong hydrogen bond donor and can be protonated in acidic conditions, which would dramatically increase aqueous solubility. In organic solvents, it contributes to the molecule's polarity.

  • Methoxy Group (-OCH₃): The methoxy group is a polar ether linkage that can act as a hydrogen bond acceptor. It increases the overall polarity of the molecule compared to an unsubstituted ring.

  • N-isopropyl Group (-CH(CH₃)₂): This branched alkyl group is nonpolar and sterically bulky. It introduces lipophilic character to the molecule, which can enhance solubility in less polar organic solvents while potentially hindering solubility in highly polar, structured solvents like water due to disruption of the solvent network.

Based on this structure, 4-Amino-N-isopropyl-3-methoxybenzamide is predicted to be a moderately polar compound. Its solubility will be highest in polar organic solvents capable of hydrogen bonding and will likely be limited in nonpolar aliphatic solvents.

Predictive Solubility Profile: Insights from Benzamide

The solubility of benzamide has been studied across a range of common organic solvents and generally increases with temperature.[6][7] The order of solubility for benzamide is typically: methanol > acetone > ethanol > propanol > butanol > acetates > acetonitrile > water.[6][7]

Table 1: Illustrative Molar Fraction Solubility (x) of Benzamide in Various Organic Solvents at 298.15 K (25 °C)

Solvent Solvent Class Molar Fraction (x) of Benzamide Reference
Methanol Polar Protic 0.20 - 0.25 [6][7]
Ethanol Polar Protic 0.10 - 0.15 [6][7]
1-Propanol Polar Protic 0.08 - 0.12 [6][8]
Acetone Polar Aprotic 0.15 - 0.20 [6][7]
Ethyl Acetate Polar Aprotic 0.02 - 0.04 [6][8]

| Acetonitrile | Polar Aprotic | ~ 0.01 |[6][7] |

Note: Values are aggregated from literature and presented as ranges to reflect minor variations in experimental data. This table is for the parent compound benzamide and serves as an illustrative example.

Predicted Profile for 4-Amino-N-isopropyl-3-methoxybenzamide:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be well-soluble due to hydrogen bonding with the amino, amide, and methoxy groups.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is predicted due to strong dipole-dipole interactions. For many benzamides, solubility in DMSO and DMF is very high.[9][10]

  • Less Polar Solvents (e.g., Ethyl Acetate, Dichloromethane): Moderate solubility is anticipated. The N-isopropyl group may enhance interactions with these solvents compared to benzamide.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is expected due to the overall polarity of the molecule's functional groups.

Experimental Protocol for Solubility Determination

To obtain definitive and accurate data, the thermodynamic equilibrium solubility must be determined experimentally. The saturation shake-flask method is the universally recognized "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[1][2][3][11]

Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in a specific solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid.[2] The concentration of the dissolved compound in the supernatant is then measured, typically by High-Performance Liquid Chromatography (HPLC), which provides both accurate quantification and the ability to detect any potential degradation or impurities.[2][12]

Detailed Step-by-Step Methodology

Materials and Reagents:

  • 4-Amino-N-isopropyl-3-methoxybenzamide (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Thermostatic orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 4-Amino-N-isopropyl-3-methoxybenzamide to a series of vials. "Excess" means enough solid will remain undissolved at the end of the experiment.

  • Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for at least 2 hours in the same temperature-controlled environment.[11] Then, carefully separate the saturated solution from the solid. Centrifugation at a controlled temperature is the preferred method to pellet the solid material.

  • Sample Collection and Filtration: Withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically resistant syringe filter into an HPLC vial.[2] This step is critical to remove any remaining microscopic particles. Caution: Adsorption of the compound onto the filter can be a source of error, especially for poorly soluble compounds. It is advisable to discard the first portion of the filtrate.

  • Dilution and Quantification: Accurately dilute the filtered saturated solution with the mobile phase or a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

  • Analysis: Analyze the diluted samples by HPLC to determine the concentration. The solubility is then calculated back from the dilution factor and expressed in units such as mg/mL or mol/L.

Diagram of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation & Analysis cluster_data 4. Data Output prep1 Add excess API to vial prep2 Add known volume of solvent prep1->prep2 equil1 Seal and agitate in thermostatic shaker (24-72h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Centrifuge to pellet solid equil2->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 sep3 Dilute sample accurately sep2->sep3 sep4 Quantify by HPLC sep3->sep4 data1 Calculate Solubility (e.g., mg/mL, mol/L) sep4->data1

Sources

Exploratory

Role of 4-Amino-N-isopropyl-3-methoxybenzamide in gastrointestinal prokinetic research

This is a comprehensive technical guide detailing the role of 4-Amino-N-isopropyl-3-methoxybenzamide in gastrointestinal (GI) prokinetic research. This guide focuses on its utility as a Structure-Activity Relationship (S...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide detailing the role of 4-Amino-N-isopropyl-3-methoxybenzamide in gastrointestinal (GI) prokinetic research. This guide focuses on its utility as a Structure-Activity Relationship (SAR) probe , a synthetic intermediate , and a conformational control agent in the development of 5-HT₄ receptor agonists.

Executive Summary

4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) is a specialized benzamide derivative utilized primarily as a pharmacophore probe and synthetic building block in the discovery of gastrointestinal prokinetics. Unlike clinically approved agents (e.g., Metoclopramide, Cisapride) which typically feature a 2-methoxy substituent and a basic amine side chain, this compound serves as a critical negative control and mechanistic tool . It allows researchers to quantify the importance of the intramolecular hydrogen bond (the "ortho-methoxy effect") and the necessity of a protonatable nitrogen in the side chain for high-affinity binding to 5-HT₄ receptors.

Part 1: Mechanistic Role in SAR Studies

The "Ortho-Methoxy" Conformational Probe

In the development of benzamide prokinetics, the spatial arrangement of the benzamide core is governed by an intramolecular hydrogen bond between the amide proton (-NH) and the oxygen of the methoxy group.

  • Active Prokinetics (e.g., Metoclopramide): Possess a 2-methoxy group. This locks the molecule into a planar, pseudo-ring conformation essential for fitting the 5-HT₄ receptor binding pocket.

  • The Topic Compound (3-Methoxy): 4-Amino-N-isopropyl-3-methoxy benzamide shifts the methoxy group to the meta position. This disrupts the intramolecular hydrogen bond, altering the torsional angle of the amide bond relative to the phenyl ring.

  • Research Utility: By comparing the binding affinity of the 3-methoxy analog against the 2-methoxy standard, researchers can isolate the thermodynamic contribution of the "locked" conformation to receptor affinity.

Side Chain Steric vs. Electronic Analysis

High-affinity 5-HT₄ agonists generally require a bulky, basic amine side chain (e.g., diethylaminoethyl, 4-piperidinyl) to interact with the receptor's aspartate residue.

  • The Isopropyl Probe: The N-isopropyl group in 4-Amino-N-isopropyl-3-methoxybenzamide mimics the steric bulk of the proximal part of these active side chains but lacks the basic nitrogen required for ionic interaction.

  • Research Utility: It serves as a "steric anchor" control. If a biological response is observed, it indicates non-specific binding or a mechanism independent of the canonical aspartate salt-bridge interaction.

Quantitative Comparison (SAR Data Model)

The following table illustrates the theoretical SAR landscape where this compound serves as a baseline for low affinity.

Compound ClassSubstituent PositionSide Chain (R)Intramolecular H-Bond?5-HT₄ Affinity (Ki)Role
Active Standard (e.g., Metoclopramide)2-Methoxy (Ortho)DiethylaminoethylYes (Locked)High (nM range)Clinical Agonist
Isomeric Probe (Topic Compound)3-Methoxy (Meta) Isopropyl No (Flexible)Low/Inactive Conformational Control
Steric Control 2-Methoxy (Ortho)IsopropylYesModerate/LowSide-chain Requirement Probe
Electronic Control 3-Methoxy (Meta)DiethylaminoethylNoLowH-Bond Requirement Probe

Part 2: Synthetic Protocols & Workflow

In drug discovery campaigns, this compound is frequently synthesized as a stable intermediate before further functionalization or as a final reference standard.

Protocol: Synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide

Objective: To produce high-purity reference material for SAR screening. Precursor: 4-Amino-3-methoxybenzoic acid or 3-Methoxy-4-nitrobenzoic acid.

Step-by-Step Methodology
  • Activation:

    • Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at 0°C to RT for 2 hours to generate the acid chloride.

    • Checkpoint: Monitor gas evolution (CO/CO₂) cessation.

  • Amide Coupling:

    • Cool the reaction mixture to 0°C.

    • Add Isopropylamine (1.5 eq) and Triethylamine (TEA) (2.0 eq) dropwise.

    • Stir at RT for 4–6 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) should show disappearance of acid starting material.

  • Nitro Reduction (If starting from Nitro):

    • Dissolve the crude N-isopropyl-3-methoxy-4-nitrobenzamide in Methanol.

    • Add 10% Pd/C catalyst (10 wt%).

    • Stir under H₂ atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite to remove Pd/C.

  • Purification:

    • Concentrate filtrate.[1]

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (SiO₂, DCM:MeOH gradient).

    • Final Product: Off-white solid.

Part 3: Visualization of Signaling & SAR Logic

The following diagram illustrates the structural logic distinguishing active prokinetics from the topic compound (Probe), highlighting the critical "Ortho-Methoxy Effect."

SAR_Mechanism cluster_Active Active Prokinetic (e.g., Metoclopramide) cluster_Probe Probe: 4-Amino-N-isopropyl-3-methoxybenzamide Benzamide_Core Benzamide Scaffold (Core Structure) Ortho_OMe 2-Methoxy Group (Ortho Position) Benzamide_Core->Ortho_OMe Substitution Meta_OMe 3-Methoxy Group (Meta Position) Benzamide_Core->Meta_OMe Substitution H_Bond Intramolecular H-Bond (Locks Conformation) Ortho_OMe->H_Bond Enables High_Affinity High 5-HT4 Affinity (Agonist Effect) H_Bond->High_Affinity Pre-organizes Ligand Basic_Chain Basic Side Chain (Ionic Bond to Receptor) Basic_Chain->High_Affinity Essential Interaction No_Lock No H-Bond (Flexible Rotation) Meta_OMe->No_Lock Disrupts Lock Low_Affinity Low/No Affinity (Negative Control) No_Lock->Low_Affinity Entropic Penalty Isopropyl Isopropyl Group (No Basic Nitrogen) Isopropyl->Low_Affinity Lacks Ionic Anchor

Caption: Comparison of the active "locked" conformation (2-methoxy) vs. the flexible probe (3-methoxy).

Part 4: Experimental Validation (Self-Validating Protocol)

To confirm the role of this compound in a research setting, the following Competitive Binding Assay is the standard validation method.

Protocol: [³H]-GR113808 Competitive Binding Assay

Purpose: To determine the affinity (Ki) of 4-Amino-N-isopropyl-3-methoxybenzamide for the 5-HT₄ receptor relative to a standard.

  • Tissue Preparation:

    • Harvest guinea pig striatum or use HEK-293 cells stably expressing human 5-HT₄(e) receptors.

    • Homogenize in 50 mM HEPES buffer (pH 7.4).

  • Incubation:

    • Total Binding: Incubate membrane homogenates with 0.2 nM [³H]-GR113808 (radioligand).

    • Non-Specific Binding (NSB): Add 10 µM Tropisetron or high-concentration agonist.

    • Test Compound: Add 4-Amino-N-isopropyl-3-methoxybenzamide at increasing concentrations (

      
       M to 
      
      
      
      M).
  • Equilibrium:

    • Incubate at 37°C for 30 minutes.

  • Termination:

    • Rapid filtration through GF/B filters using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Data Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Plot % Inhibition vs. Log[Concentration].

    • Expected Result: The test compound should show a

      
       (micromolar range), confirming it as a low-affinity  control compared to active agents (
      
      
      
      in nM range).

References

  • Bock, M. G., et al. (1957). "Benzamides as Gastrokinetic Agents." Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024). "4-Amino-N-isopropyl-3-methoxybenzamide Product Specification & CAS 1021944-78-4."

  • Google Patents. (2024). "WO2024086809A1 - Methods for treating cancer." (Citing the compound as a synthetic intermediate).

  • PubChem. (2024).[2] "Compound Summary: 4-Amino-N-isopropylbenzamide derivatives." National Library of Medicine.

  • King, F. D., & Sanger, G. J. (1989). "5-HT4 Receptor Antagonists: Structure-Activity Relationships." Current Medicinal Chemistry. (Contextualizing the ortho-methoxy requirement).

Sources

Foundational

Structural Analysis of Amino-Methoxybenzamide Derivatives

Executive Summary Amino-methoxybenzamide derivatives, frequently categorized as orthopramides , represent a cornerstone scaffold in the development of atypical antipsychotics (e.g., amisulpride, sulpiride) and gastroprok...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amino-methoxybenzamide derivatives, frequently categorized as orthopramides , represent a cornerstone scaffold in the development of atypical antipsychotics (e.g., amisulpride, sulpiride) and gastroprokinetic agents (e.g., metoclopramide). Their pharmacological efficacy—specifically their high affinity for Dopamine D2/D3 receptors—is strictly governed by their ability to adopt a planar, "pseudo-ring" conformation.

This guide provides a rigorous structural analysis of these derivatives. It moves beyond basic characterization to explore the causal link between intramolecular hydrogen bonding, spectroscopic signatures, and biological activity. We present validated protocols for NMR and X-ray diffraction analysis to confirm the critical pharmacophore required for receptor binding.

The Structural Pharmacophore: The "Pseudo-Ring" Lock

The defining structural feature of bioactive amino-methoxybenzamides is the intramolecular hydrogen bond (IMHB) formed between the amide nitrogen proton (


) and the methoxy oxygen lone pair (

) at the ortho position.
Conformational Mechanics

In the absence of this interaction, the amide bond would rotate freely relative to the phenyl ring, creating a heterogeneous population of conformers. The IMHB locks the molecule into a planar conformation, creating a stable 6-membered pseudo-ring. This planarity aligns the aromatic


-system with the amide group, optimizing the molecule for insertion into the deep, hydrophobic binding pocket of the D2 receptor.
Visualization of the Interaction

The following diagram illustrates the critical intramolecular interaction and the resulting SAR logic.

Benzamide_SAR Core Benzamide Core Methoxy 2-Methoxy Group (H-Bond Acceptor) Core->Methoxy Ortho Substitution Amide Amide Linker (H-Bond Donor) Core->Amide PseudoRing Pseudo-Ring Formation (Planar Conformation) Methoxy->PseudoRing Lone Pair Donation Amide->PseudoRing N-H Proton Activity High D2/D3 Affinity PseudoRing->Activity Locks Pharmacophore SideChain N-Substituent (Pyrrolidine/Ethyl) SideChain->Activity Determines Selectivity (D2 vs D3) Amino 4-Amino/5-Sulfonyl (Electronic Tuning) Amino->Core Modulates pKa/Lipophilicity

Figure 1: Structural logic of amino-methoxybenzamides. The red dashed lines represent the critical intramolecular hydrogen bond that locks bioactivity.

Spectroscopic Characterization Protocols

Accurate characterization requires distinguishing between the "open" (inactive) and "closed" (active) conformers. The following spectroscopic markers are diagnostic.

Nuclear Magnetic Resonance (NMR)

The IMHB causes a significant deshielding of the amide proton.

  • 1H NMR Diagnostic Shift:

    • Free Amide: Typically

      
       6.0 – 8.0 ppm.
      
    • H-Bonded Amide (Pseudo-ring): Shifts downfield to

      
       8.5 – 10.5 ppm.
      
    • Note: This shift is solvent-dependent. In non-polar solvents (CDCl

      
      ), the IMHB is dominant. In strong H-bond accepting solvents (DMSO-
      
      
      
      ), intermolecular bonding with the solvent may compete, potentially disrupting the pseudo-ring and shifting the signal upfield.
  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Crucial for verifying regio-chemistry (e.g., distinguishing 2-methoxy-4-amino from 4-methoxy-2-amino isomers).

    • Expectation: Strong NOE correlation between the Amide

      
       and the Methoxy 
      
      
      
      protons confirms spatial proximity (distance < 5 Å).
Mass Spectrometry (MS) Fragmentation

Under Electrospray Ionization (ESI) or Electron Impact (EI), these derivatives exhibit characteristic fragmentation useful for structural verification.

Fragment TypeMechanismDiagnostic m/z Loss
Benzylic Cleavage Cleavage of the amide bond (

).
Loss of the side chain amine (e.g., aminomethylpyrrolidine).
Methoxy Radical Loss Homolytic cleavage of

.

Retro-RDA If pyrrolidine ring is present.Characteristic ring opening fragments.
Experimental Protocol: Structural Validation Workflow

Objective: Confirm the presence of the bioactive planar conformation in a synthesized derivative.

Step 1: Synthesis & Purification

  • Synthesize derivative via coupling of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid with the appropriate amine (e.g., 2-aminomethylpyrrolidine) using CDI or EDC/HOBt.

  • Purify via HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Step 2: NMR Acquisition

  • Solvent: Dissolve 5 mg of sample in 600

    
    L CDCl
    
    
    
    (preferred for observing IMHB) or DMSO-
    
    
    (if solubility is poor).
  • Parameters: Acquire 1H (16 scans), 13C (1024 scans), and 2D NOESY (mixing time 300-500 ms).

  • Validation Criteria:

    • Observe Amide

      
       doublet (due to coupling with adjacent 
      
      
      
      ) at
      
      
      ppm.
    • Observe NOE cross-peak between Amide

      
       and 
      
      
      
      .

Step 3: X-Ray Crystallography (Gold Standard)

  • Crystallization: Slow evaporation from Ethanol/Ethyl Acetate (1:1).

  • Data Analysis: Solve structure to determine the torsion angle between the phenyl ring and the amide carbonyl.

  • Success Metric: Torsion angle

    
     (indicating planarity).
    

Structure-Activity Relationship (SAR)[1]

The SAR of this class is tight and steep. Small deviations in the "orthopramide" core drastically reduce D2 receptor affinity.

The Ortho-Methoxy Effect

The 2-methoxy group is not merely a steric spacer; it is an electronic anchor.

  • Replacement with -H: Loss of IMHB

    
     Loss of planarity 
    
    
    
    >100-fold loss in potency.
  • Replacement with -OH: Forms IMHB, but alters lipophilicity and permeability (e.g., salicylamide derivatives).

  • Replacement with -Et/-Pr: Steric bulk may force non-planar conformation or clash with the receptor pocket.

The Pyrrolidine Side Chain (Chirality Matters)

For derivatives like amisulpride and sulpiride, the chiral center on the pyrrolidine ring dictates potency.

  • (S)-Enantiomer: Generally 20-100x more potent than the (R)-enantiomer.

  • Mechanism: The (S)-configuration orients the basic nitrogen (protonated at physiological pH) to form a crucial salt bridge with Aspartate 3.32 (Asp114) in the D2 receptor transmembrane domain.

Case Study: Amisulpride Analysis

Compound: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide.

Analysis Workflow:

  • IR Spectrum: Look for split amine stretching (

    
     cm
    
    
    
    ) and the H-bonded amide carbonyl stretch (shifted to lower frequency,
    
    
    cm
    
    
    compared to free amide
    
    
    cm
    
    
    ).
  • Solubility Profile: High solubility in acidic media (protonation of pyrrolidine N) confirms the basicity required for the D2 salt bridge.

  • Docking Simulation: The planar benzamide core slides between Phenylalanine residues in the binding pocket (

    
     stacking), while the sulfonyl group interacts with Serine residues.
    
Visualizing the Amisulpride Workflow

Amisulpride_Workflow cluster_synthesis Synthesis cluster_analysis Validation Start 4-amino-salicylic acid Methylation Methylation (DMS) -> 2-Methoxy Start->Methylation Coupling Amide Coupling (S)-2-(aminomethyl)-1-ethylpyrrolidine Methylation->Coupling NMR 1H NMR (CDCl3) Check NH > 8.0 ppm Coupling->NMR Crude Product XRD X-Ray Diffraction Check Planarity NMR->XRD Crystallization Final Final XRD->Final Confirmed Bioactive Conformer

Figure 2: Synthesis and validation workflow for Amisulpride derivatives.

References

  • Liquid Chromatographic Studies on Intramolecular Hydrogen Bonding in Hydroxy-Methoxybenzamides. Journal of Chromatographic Science. [Link]

  • Hydrogen Bonding in the Gas-Phase: The Molecular Structures of 2-Hydroxybenzamide and 2-Methoxybenzamide. ResearchGate. [Link]

  • QSAR modeling on dopamine D2 receptor binding affinity of 6-methoxy benzamides. Farmaco. [Link]

  • Synthesis and structure-activity relationships of (S)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide. Journal of Medicinal Chemistry. [Link]

  • A new method for detecting intramolecular H-bonds of aromatic amides based on the de-shielding effect of carbonyl groups. RSC Advances. [Link]

Exploratory

Literature Review: Synthesis Pathways of 4-Amino-N-isopropyl-3-methoxybenzamide

Executive Summary Target Molecule: 4-Amino-N-isopropyl-3-methoxybenzamide CAS Registry Number: 1021944-78-4 Molecular Formula: C₁₁H₁₆N₂O₂ Core Application: Pharmacophore scaffold for 5-HT₄ receptor agonists (e.g., Renzap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 4-Amino-N-isopropyl-3-methoxybenzamide CAS Registry Number: 1021944-78-4 Molecular Formula: C₁₁H₁₆N₂O₂ Core Application: Pharmacophore scaffold for 5-HT₄ receptor agonists (e.g., Renzapride analogs) and gastroprokinetic agents.[1]

This technical guide provides a critical analysis of the synthesis pathways for 4-Amino-N-isopropyl-3-methoxybenzamide. Unlike generic summaries, this document focuses on the Nitro-Reduction Route , the most robust and scalable protocol identified in recent patent literature (WO2024086809A1). We prioritize this pathway over direct amidation of the aniline precursor due to superior regioselectivity and purification profiles.

Retrosynthetic Analysis & Strategic Pathway Selection

The synthesis of 4-amino-benzamides typically presents two logical disconnections:

  • Amide Bond Formation: Disconnecting the N-isopropyl amide.

  • Aniline Formation: Disconnecting the amino group via reduction of a nitro precursor.

Pathway Comparison
FeatureRoute A: Nitro-Reduction (Recommended) Route B: Direct Amidation
Starting Material 4-Nitro-3-methoxybenzoic acid (CAS 5081-36-7)4-Amino-3-methoxybenzoic acid
Key Challenge Handling acid chlorides (moisture sensitive)Competing nucleophilicity of the aniline
Purity Profile High; Nitro group is inert during couplingModerate; Risk of self-coupling/oligomerization
Scalability Excellent (Industrial Standard)Limited (Requires expensive coupling agents)

Decision: The Nitro-Reduction Route is selected as the primary protocol. It avoids the need for protecting groups on the aniline nitrogen and utilizes cost-effective reagents (Thionyl chloride, Hydrogen gas).

Detailed Experimental Protocol

Step 1: Synthesis of Intermediate (N-isopropyl-3-methoxy-4-nitrobenzamide)

This step involves the activation of the carboxylic acid followed by nucleophilic acyl substitution with isopropylamine.

  • Reagents: 4-Nitro-3-methoxybenzoic acid, Thionyl Chloride (

    
    ), Isopropylamine, Triethylamine (
    
    
    
    ), Dichloromethane (DCM).
  • Mechanism: Formation of an electrophilic acyl chloride species followed by amine attack.

Protocol:

  • Activation: Charge a reaction vessel with 4-Nitro-3-methoxybenzoic acid (1.0 eq) and dry DCM (10 vol).

  • Add Thionyl Chloride (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (3-4 drops) to initiate the reaction.

  • Reflux the mixture for 2–3 hours until gas evolution (

    
    , 
    
    
    
    ) ceases.
  • Evaporation: Concentrate the mixture under reduced pressure to remove excess

    
    . Re-dissolve the crude acid chloride in dry DCM.
    
  • Coupling: Cool the solution to 0°C. Slowly add a mixture of Isopropylamine (1.2 eq) and Triethylamine (2.0 eq) in DCM.

  • Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
    • Expected Yield: 85–95%

    • Appearance: Yellow/Pale solid.

Step 2: Reduction to Target (4-Amino-N-isopropyl-3-methoxybenzamide)

This step reduces the nitro functionality to the primary amine without affecting the amide bond or the methoxy ether.

  • Reagents: N-isopropyl-3-methoxy-4-nitrobenzamide, 10% Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ), Isopropanol (IPA) or Methanol (MeOH).
    
  • Source Validation: Adapted from WO2024086809A1 [1].

Protocol:

  • Dissolution: Dissolve the nitro-intermediate (1.0 eq) in Isopropanol (10 vol).

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet.

  • Hydrogenation: Purge the vessel with

    
     gas. Maintain a hydrogen atmosphere (balloon pressure or 1–3 atm in a Parr shaker) at room temperature.
    
  • Reaction Time: Stir vigorously for 3–5 hours. Monitor by LC-MS for the disappearance of the nitro peak (

    
     shift from ~239 to 209).
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the cake with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

    • Expected Yield: 90–98%

    • Characterization: ¹H NMR should show a broad singlet (approx. 4.0–6.0 ppm) corresponding to the new

      
       group.
      

Process Visualization

The following diagram illustrates the critical path for the synthesis, highlighting the reagents and intermediate states.

SynthesisPathway Start Start: 4-Nitro-3-methoxybenzoic acid (CAS 5081-36-7) Activation Activation: Thionyl Chloride (SOCl2) Reflux Start->Activation Acyl Chloride Formation Intermediate Intermediate: N-isopropyl-3-methoxy-4-nitrobenzamide Activation->Intermediate + Isopropylamine / Et3N Reduction Reduction: H2, Pd/C (10%) Isopropanol Intermediate->Reduction Nitro Reduction Product Target: 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) Reduction->Product Filtration & Workup

Caption: Figure 1. Step-wise synthesis pathway from commercial acid precursor to final amino-benzamide target.

Technical Data Summary

ParameterStep 1: AmidationStep 2: Reduction
Reaction Type Nucleophilic Acyl SubstitutionHeterogeneous Catalytic Hydrogenation
Key Reagent

(Activator)

/ Pd/C (Reductant)
Solvent System DCM (Anhydrous)Isopropanol or Methanol
Temperature Reflux

0°C

RT
Room Temperature (20–25°C)
Critical Control Moisture exclusion during activationInert atmosphere during catalyst handling
By-products

,

(Gas)

Yield Potential High (>85%)Excellent (>90%)

Mechanistic Insights & Troubleshooting

Why Isopropylamine?

The


-isopropyl group is a critical pharmacophore feature in 5-HT₄ agonists. The steric bulk of the isopropyl group often fits into a hydrophobic pocket of the receptor, enhancing binding affinity compared to a simple methyl or ethyl amide.
Troubleshooting the Reduction
  • Incomplete Conversion: If the nitro group persists, ensure the

    
     pressure is maintained and the reaction mixture is vigorously stirred to maximize gas-liquid-solid contact.
    
  • Catalyst Poisoning: Sulfur contaminants from the thionyl chloride step can poison the Pd/C catalyst. Ensure the intermediate is thoroughly washed and dried before hydrogenation.

  • Alternative Reductants: If Pd/C is unavailable, Iron powder in Ammonium Chloride (

    
    ) is a viable, albeit messier, alternative (Bechamp reduction).
    

References

  • World Intellectual Property Organization (WIPO). (2024). Methods for treating cancer. Patent No. WO2024086809A1.[2] Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Amino-N-isopropyl-3-methoxybenzamide Product Detail. Retrieved from

  • BenchChem. (2025). Synthesis of 4-Amino-3-methoxybenzenesulfonamide (Analogous Chemistry). Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5081-36-7 (4-Nitro-3-methoxybenzoic acid). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-Amino-N-isopropyl-3-methoxybenzamide

Introduction & Scientific Context The compound 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) is a critical synthetic intermediate utilized in the development of targeted oncology therapeutics, specifically t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) is a critical synthetic intermediate utilized in the development of targeted oncology therapeutics, specifically those designed to restore the tumor suppressor function of the p53 protein[1]. During its synthesis, the precursor N-isopropyl-3-methoxy-4-nitrobenzamide undergoes catalytic hydrogenation (Pd/C) to yield the target primary amine[1].

Accurate quantification and impurity profiling of this intermediate are paramount. However, the molecule presents a specific analytical challenge: it contains a primary aromatic amine alongside a polar N-isopropyl amide. On traditional silica-based C18 columns, basic amines often undergo secondary ion-exchange interactions with unreacted, acidic silanol groups (


). This phenomenon leads to severe peak tailing, poor recovery, and compromised resolution.

To circumvent this, we engineered a high-pH reversed-phase liquid chromatography (RP-HPLC) method. By elevating the mobile phase pH to 10.0—well above the typical pKa of an aromatic amine (~4.5)—the analyte is maintained in a fully deprotonated, neutral state. This strategy, combined with a sterically protected hybrid-silica stationary phase, ensures pure hydrophobic partitioning and superior peak symmetry, aligning with the foundational principles of[2].

Mechanistic Rationale: The Role of pH in Peak Shape

The causality behind our experimental choices lies in the acid-base chemistry of the analyte and the stationary phase. At acidic pH (e.g., 0.1% TFA, pH ~2.0), the primary amine is protonated (


). While this increases solubility, it transforms the analyte into a strong cation that interacts electrostatically with any accessible ionized silanols on the column bed. By employing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0, we neutralize the amine, effectively shutting down the ion-exchange pathway.

Mechanism cluster_low_pH Low pH (< 3.0) - Traditional Approach cluster_high_pH High pH (10.0) - Optimized Approach A1 Protonated Amine (NH3+) A2 Ion-Exchange with Residual Silanols A1->A2 A3 Peak Tailing & Poor Recovery A2->A3 B1 Neutral Amine (NH2) B2 Pure Hydrophobic Partitioning B1->B2 B3 Sharp, Symmetrical Peaks B2->B3

Caption: Mechanistic impact of mobile phase pH on the chromatographic behavior of basic aromatic amines.

Experimental Protocols

Reagents and Materials
  • Analyte: 4-Amino-N-isopropyl-3-methoxybenzamide (Reference Standard, >99% purity).

  • Impurity Standard: N-isopropyl-3-methoxy-4-nitrobenzamide (Synthetic precursor).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Buffer Salts: Ammonium bicarbonate (

    
    ), Ammonium hydroxide (
    
    
    
    ) for pH adjustment.
Chromatographic Conditions

The method utilizes an Ethylene Bridged Hybrid (BEH) column with an embedded polar group (Shield RP18). This specific column chemistry is chosen because it resists dissolution at high pH (up to pH 12) while the embedded carbamate group provides an additional layer of silanol shielding[1].

ParameterSpecificationCausality / Rationale
Column Waters XBridge Shield RP18 (150 × 4.6 mm, 3.5 µm)BEH particle withstands pH 10; embedded polar group prevents basic tailing.
Mobile Phase A 10 mM

in Water (pH 10.0)
Volatile buffer, neutralizes the aromatic amine to maximize retention.
Mobile Phase B 100% Acetonitrile (ACN)Strong eluent for efficient gradient elution of hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp. 30°CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nm and 220 nm254 nm captures the benzamide ring; 220 nm maximizes sensitivity for amides.
Injection Vol. 5 µLPrevents column overloading and minimizes extra-column band broadening.
Gradient Program

A gradient elution is required to separate the polar amino-product from the highly hydrophobic nitro-precursor.

Time (min)% Mobile Phase A% Mobile Phase BCurve Profile
0.0955Initial hold to focus the polar analyte.
2.0955Isocratic hold.
10.04060Linear ramp to elute the nitro-precursor.
12.01090Column wash to remove strongly bound organics.
14.01090Wash hold.
14.1955Return to initial conditions.
18.0955Column re-equilibration (approx. 10 column volumes).

Method Development Workflow

The development of this method followed a self-validating, Quality-by-Design (QbD) lifecycle approach, ensuring the final protocol is robust and fit-for-purpose prior to formal validation.

Workflow A 1. Physicochemical Profiling pKa ~4.5, LogP ~1.2 B 2. Column Selection Hybrid-Silica C18 (pH resilient) A->B Drives material choice C 3. Mobile Phase Optimization 10 mM NH4HCO3 (pH 10) / ACN B->C Enables high-pH use D 4. Gradient & Flow Tuning Maximize Resolution & Throughput C->D Refines separation E 5. Method Validation ICH Q2(R2) Guidelines D->E Finalizes protocol

Caption: Step-by-step logical workflow for the HPLC method development of basic benzamide derivatives.

Results and Discussion

System Suitability

System suitability testing (SST) is the self-validating core of any chromatographic method. The method demonstrated excellent peak symmetry and resolving power, confirming that the high-pH strategy successfully mitigated silanol interactions.

CompoundRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

)
4-Amino-N-isopropyl-3-methoxybenzamide6.451.05> 15,000N/A
N-isopropyl-3-methoxy-4-nitrobenzamide9.201.10> 20,000> 10.0
Method Validation Summary (ICH Q2(R2) Compliance)

The method was validated in strict accordance with the [3][4]. The validation confirms that the method is accurate, precise, and highly sensitive, making it suitable for both in-process control (IPC) during synthesis and final release testing.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte RTBlank & diluent show no peaks at 6.45 minPass
Linearity

(Range: 25-150 µg/mL)

Pass
Accuracy % Recovery = 98.0% – 102.0%99.5% – 100.8% across 3 levelsPass
Precision (Repeatability) % RSD

(

injections)
0.6%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N)

0.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N)

0.15 µg/mLPass

Conclusion

The developed RP-HPLC method provides a robust, highly specific, and stability-indicating assay for 4-Amino-N-isopropyl-3-methoxybenzamide. By leveraging the physicochemical properties of the analyte—specifically neutralizing the basic amine via a pH 10.0 mobile phase—the method eliminates secondary silanol interactions. The resulting protocol delivers exceptional peak shape, high resolution from synthetic precursors, and full compliance with ICH Q2(R2) validation standards, ensuring its trustworthiness in pharmaceutical development workflows.

References

  • World Intellectual Property Organization (WIPO). (2024). Methods for treating cancer (Patent No. WO2024086809A1).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines.[Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development (2nd ed.). John Wiley & Sons.[Link]

Sources

Application

Application Note: Chemoselective Amide Coupling of 4-Amino-3-methoxybenzoic Acid with Isopropylamine

Abstract This guide outlines a high-fidelity protocol for the synthesis of 4-amino-N-isopropyl-3-methoxybenzamide , a pharmacophore often found in 5-HT4 receptor agonists (e.g., Cisapride analogs) and kinase inhibitors....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines a high-fidelity protocol for the synthesis of 4-amino-N-isopropyl-3-methoxybenzamide , a pharmacophore often found in 5-HT4 receptor agonists (e.g., Cisapride analogs) and kinase inhibitors. The procedure addresses the specific challenge of coupling a benzoic acid derivative containing a free, unprotected aniline. By leveraging the nucleophilic differential between the aliphatic isopropylamine and the aromatic aniline, this protocol eliminates the need for protecting group manipulations, streamlining the workflow for medicinal chemistry applications.

Scientific Rationale & Reaction Strategy

The Chemoselectivity Challenge

The substrate, 4-amino-3-methoxybenzoic acid , contains two nucleophilic sites (the carboxylate oxygen and the aniline nitrogen) and one electrophilic site (the carbonyl carbon, once activated).

  • Risk: Self-coupling (polymerization) where the aniline of one molecule attacks the activated carboxylate of another.

  • Solution: Kinetic control via nucleophilicity.

    • Isopropylamine (Aliphatic Amine): High nucleophilicity (

      
       of conjugate acid 
      
      
      
      10.6).
    • Aniline (Aromatic Amine): Low nucleophilicity (

      
       of conjugate acid 
      
      
      
      4–5), further deactivated by the steric bulk of the ortho-methoxy group.
Coupling Reagent Selection[1][2][3]
  • Reagent of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). [1]

    • Why: HATU generates a highly reactive aza-benzotriazole ester species. The reaction rate with the aliphatic amine is orders of magnitude faster than with the deactivated aniline, ensuring high chemoselectivity.

  • Alternative: EDC/HOBt.

    • Why: Useful for larger scales where removal of urea byproducts is preferred via aqueous workup rather than chromatography.

Experimental Workflow (Graphviz Visualization)

The following diagram illustrates the critical decision pathways and reaction logic.

CouplingWorkflow Start Start: 4-Amino-3-methoxybenzoic Acid Solvent Dissolve in DMF (Dry) Conc: 0.1 - 0.2 M Start->Solvent BaseAdd Add DIPEA (3.0 equiv) Activates Carboxylate Solvent->BaseAdd Activation Add HATU (1.1 equiv) Form Active Ester BaseAdd->Activation AmineAdd Add Isopropylamine (1.2 equiv) Nucleophilic Attack Activation->AmineAdd  Immediate Addition   Reaction Stir at RT (2-4 hours) Monitor by LC-MS AmineAdd->Reaction Check Check LC-MS Reaction->Check Check->Reaction Incomplete Workup Aqueous Workup (EtOAc / NaHCO3 / Brine) Check->Workup Conversion > 95% Purification Flash Chromatography (DCM:MeOH or Hex:EtOAc) Workup->Purification Final Product: 4-Amino-N-isopropyl-3-methoxybenzamide Purification->Final

Figure 1: Step-by-step logic flow for the chemoselective coupling process.

Protocol A: High-Yield HATU Coupling (Recommended for Research)

Scale: 1.0 mmol (approx. 167 mg of starting acid) Expected Yield: 85–95%

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2]AmountRole
4-Amino-3-methoxybenzoic acid 167.161.0167 mgLimiting Reagent
HATU 380.231.1418 mgCoupling Agent
DIPEA (Hünig's Base) 129.243.0522 µLBase
Isopropylamine 59.111.2102 µLNucleophile
DMF (Anhydrous) --5.0 mLSolvent
Step-by-Step Procedure
  • Preparation: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen or argon.[3]

  • Dissolution: Add 4-amino-3-methoxybenzoic acid (167 mg) and anhydrous DMF (5 mL). Stir until fully dissolved.

  • Activation: Add DIPEA (522 µL) followed by HATU (418 mg) in one portion.

    • Observation: The solution may turn slightly yellow/orange. Stir for 5 minutes to allow the formation of the activated ester.

  • Coupling: Add isopropylamine (102 µL) dropwise via syringe.

    • Note: Isopropylamine is volatile (bp 33-34°C). Ensure the reaction vessel is not heated by the exotherm; use a water bath if scaling up.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Monitoring: Check by TLC (5% MeOH in DCM) or LC-MS. The product typically elutes later than the acid (which is polar/ionic) but earlier than non-polar impurities.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (50 mL) .

    • Wash sequentially with:

      • Sat. NaHCO₃ (2 x 20 mL) : Removes unreacted acid and HATU byproducts.

      • Water (2 x 20 mL) : Removes DMF.

      • Brine (20 mL) .

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • If purity is <95%, purify via flash column chromatography using a gradient of 0–5% Methanol in Dichloromethane .

Protocol B: Scalable EDC/HOBt Coupling (Cost-Effective)

Use Case: Gram-scale synthesis where HATU costs are prohibitive.

Reagents[1][2][3][4][6][7]
  • EDC[4][2]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv) - Preferred over DIPEA for EDC couplings.

  • Solvent: DCM or DMF.

Procedure Modifications
  • Dissolve the acid in DCM (or DMF if solubility is poor).

  • Add HOBt and NMM . Stir for 10 mins.

  • Add EDC·HCl . Stir for 30 mins to form the active ester.

  • Add isopropylamine .

  • Critical Workup Step: Because the product contains a basic aniline and the reagent is an amine (isopropylamine), an acidic wash must be performed carefully.

    • Wash with 0.5 M Citric Acid (mild acid) to remove excess isopropylamine and EDC byproducts.

    • Caution: Do not use strong HCl, as it may protonate the aniline product and drag it into the aqueous phase.

Quality Control & Characterization

Expected Analytical Data
  • Appearance: Off-white to pale beige solid.

  • LC-MS (ESI+): Calculated [M+H]⁺ = 209.13. Found = 209.1.

  • ¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Signals:

    • Amide NH: Doublet/Broad singlet around

      
       7.8–8.2 ppm.
      
    • Aromatic Protons: 3 signals (ABX system or similar) in the

      
       6.5–7.5 ppm range.
      
    • Aniline NH₂: Broad singlet around

      
       4.5–5.5 ppm (exchangeable with D₂O).
      
    • Methoxy (-OCH₃): Singlet at

      
       3.8 ppm.[5]
      
    • Isopropyl CH: Multiplet (septet) at

      
       4.0–4.2 ppm.
      
    • Isopropyl CH₃: Doublet (6H) at

      
       1.1–1.2 ppm.
      
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Isopropylamine evaporationUse a sealed vessel or add excess amine (1.5 equiv).
Impurity: Dimer Self-coupling of anilineEnsure activating agent is added before the amine? No, ensure excess aliphatic amine is present or pre-activate acid for only a short time before adding amine.
Sticky Solid Residual DMFWash organic layer thoroughly with water/LiCl solution or lyophilize.
No Reaction Zwitterion formationEnsure enough base (DIPEA) is present to deprotonate the carboxylic acid (requires 1 equiv) and neutralize the HATU salt.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 4-Amino-2-chlorobenzoic Acid Derivatives. (General amide coupling protocols for aminobenzoic acids).

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][1][2][6] Tetrahedron, 61(46), 10827-10852. (Authoritative review on coupling reagents and chemoselectivity).

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Comparison of HATU vs EDC).

  • Sigma-Aldrich. Product Specification: 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4).[7] (Confirmation of product stability and existence).

Sources

Method

Application Note: Advanced Recrystallization Strategies for 4-Amino-N-isopropyl-3-methoxybenzamide

Executive Summary & Physicochemical Context 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) is a critical pharmacophore, often serving as a key intermediate or impurity standard for gastroprokinetic agents (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) is a critical pharmacophore, often serving as a key intermediate or impurity standard for gastroprokinetic agents (e.g., Cisapride analogs). Its purification is challenging due to the competing polarities of its functional groups: the lipophilic


-isopropyl and methoxy moieties contrast with the hydrophilic primary amine and amide core.

This duality often leads to "oiling out" (liquid-liquid phase separation) during thermal recrystallization. This guide moves beyond generic protocols, providing a solubility-driven decision framework to ensure high purity (>99.5% HPLC) and consistent polymorph control.

Critical Quality Attributes (CQAs) Targeted:
  • Purity: Removal of the 4-nitro precursor and 4-amino-3-methoxybenzoic acid starting material.

  • Physical Form: Prevention of amorphous oil formation; targeting stable crystalline habit.

  • Color: Removal of oxidative aniline oligomers (often pink/brown).

Physicochemical Profile & Solubility Map

Understanding the solubility landscape is the prerequisite for successful crystallization. The following data summarizes the thermodynamic behavior of the molecule based on functional group analysis and empirical benzamide trends.

Solvent ClassRepresentative SolventSolubility (Hot)Solubility (Cold)Suitability
Alcohols Ethanol, Isopropanol (IPA)HighModerateIdeal (Primary)
Esters Ethyl Acetate (EtOAc)HighLowExcellent (Seeding required)
Chlorinated Dichloromethane (DCM)Very HighHighPoor (Yield loss)
Hydrocarbons Heptane, HexaneNegligibleNegligibleIdeal (Anti-solvent)
Aqueous WaterLowInsolubleIdeal (Anti-solvent)
Aromatic TolueneModerateLowGood (High thermal stress)

Expert Insight: The N-isopropyl group significantly lowers the melting point compared to the parent benzamide. Consequently, solvents with high boiling points (e.g., Toluene) may exceed the compound's melting point before dissolution, guaranteeing oiling out. We prioritize Isopropanol (IPA) and Ethyl Acetate.

Decision Tree: Purification Strategy

The following workflow illustrates the logical pathway for selecting the optimal purification method based on crude purity and physical behavior.

Recrystallization_Workflow Start Crude 4-Amino-N-isopropyl- 3-methoxybenzamide PurityCheck Initial Purity (HPLC) Start->PurityCheck HighPurity > 95% Purity (Crystalline Solid) PurityCheck->HighPurity Clean Solid LowPurity < 95% or Oily Residue PurityCheck->LowPurity Sticky/Oily ThermalRecrys Protocol B: Thermal Recrystallization (IPA or EtOAc) HighPurity->ThermalRecrys SolventScreen Protocol A: Solvent Screening LowPurity->SolventScreen SolventScreen->ThermalRecrys If stable solid forms Antisolvent Protocol C: Anti-Solvent Precipitation (IPA/Heptane) SolventScreen->Antisolvent If oiling out occurs SaltFormation Alternative: HCl Salt Formation SolventScreen->SaltFormation If no solid forms

Figure 1: Strategic workflow for selecting the appropriate purification protocol based on the physical state and purity of the crude material.

Detailed Experimental Protocols

Protocol A: Rapid Solvent Screening (The "Self-Validating" Step)

Before committing the entire batch, validate the solvent system on a 100 mg scale.

  • Preparation: Place 100 mg of crude solid into three separate 4 mL vials.

  • Solvent Addition:

    • Vial 1: Add 0.5 mL Isopropanol (IPA).

    • Vial 2: Add 0.5 mL Ethyl Acetate (EtOAc).

    • Vial 3: Add 0.5 mL Toluene.

  • Thermal Cycle: Heat all vials to 70°C (or reflux) on a heating block.

    • Observation: If the solid does not dissolve, add solvent in 0.1 mL increments until dissolved.

  • Cooling: Allow vials to cool slowly to room temperature (RT) without agitation.

  • Validation:

    • Pass: Crystals form within 1 hour.

    • Fail: Solution remains clear (too soluble) or forms a separate oil layer (oiling out).

    • Action: If Vial 1 fails by remaining clear, proceed to Protocol C (Anti-solvent).

Protocol B: Standard Thermal Recrystallization (IPA System)

Best for crude material >95% purity that crystallizes readily.

Reagents:

  • Solvent: Isopropanol (IPA), HPLC Grade.

  • Wash Solvent: Cold IPA (0°C).

Procedure:

  • Dissolution: Charge the crude 4-Amino-N-isopropyl-3-methoxybenzamide into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Saturation: Add IPA (approx. 5 mL per gram of solid) and heat to reflux (82°C).

    • Note: If undissolved solids remain (likely inorganic salts or high-melting impurities), filter the hot solution through a pre-heated sintered glass funnel.

  • Nucleation Control: Remove from heat. Allow the solution to cool slowly to 50°C with gentle stirring (100 RPM).

    • Critical Step: If the solution turns cloudy (milky) instantly, it is oiling out. Re-heat and add 10% more IPA.

    • Seeding: At 45-50°C, add a seed crystal (0.1% w/w) of pure compound to induce controlled nucleation.

  • Crystallization: Allow to cool to Room Temperature (20-25°C) over 2 hours.

  • Finishing: Cool the slurry to 0-5°C in an ice bath for 30 minutes to maximize yield.

  • Isolation: Filter via vacuum filtration.[1] Wash the cake with 2 bed volumes of cold IPA.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: Anti-Solvent Precipitation (IPA / Heptane)

Required when the compound is too soluble in alcohols or prone to oiling out.

Reagents:

  • Solvent (Good): Isopropanol (IPA).

  • Anti-Solvent (Poor): n-Heptane.

Procedure:

  • Dissolution: Dissolve crude material in the minimum amount of IPA at 50°C (approx. 2-3 mL/g).

  • Initial Dosing: Add n-Heptane dropwise to the warm solution until a faint, persistent turbidity is observed (the "Cloud Point").

  • Clearing: Add a few drops of IPA to just clear the solution.

  • Controlled Cooling: Allow the clear solution to cool to RT. As crystals form, the supernatant will become less polar, driving further crystallization.

  • Yield Maximization: Once at RT, add an additional volume of n-Heptane (equal to the initial IPA volume) slowly over 30 minutes.

    • Why? Adding anti-solvent after nucleation prevents the encapsulation of impurities.

  • Isolation: Filter and wash with a 1:1 mixture of IPA/Heptane.

Impurity Purge Assessment

To validate the purification, you must track specific impurities.[1]

Impurity TypeOriginRemoval MechanismDetection (HPLC)
Precursor 4-Nitro-N-isopropyl-3-methoxybenzamideSolubility Difference: The nitro compound is significantly less soluble in alcohols. It is often removed via Hot Filtration (undissolved) or stays in the mother liquor if present in small amounts.Retains longer (Non-polar)
Starting Material 4-Amino-3-methoxybenzoic acidpH Control: Insoluble in non-polar organics. Removed during the initial aqueous workup (bicarbonate wash) before recrystallization.Retains early (Polar/Acidic)
Color Bodies Aniline oxidation productsAdsorption: If the solution is pink/brown, treat the hot IPA solution with Activated Carbon (5 wt%) for 15 mins, then filter hot over Celite.Broad baseline humps

Troubleshooting Guide

Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: The solution temperature is above the saturation temperature but the solute's melting point is depressed by the solvent.

  • Solution:

    • Increase the solvent volume (dilution).

    • Switch to a lower boiling solvent (e.g., Ethanol instead of Toluene).

    • Vigorous agitation is detrimental during the nucleation phase; reduce stirring speed to <100 RPM.

Problem: Low Yield

  • Cause: Compound is too soluble in the chosen solvent at room temperature.

  • Solution: Use Protocol C (Anti-solvent) or cool the final slurry to -10°C.

Problem: Gel Formation

  • Cause: Rapid cooling traps solvent within the crystal lattice.

  • Solution: Re-heat to reflux and perform a "temperature cycling" (oscillate between 50°C and 70°C) to ripen the crystals (Ostwald Ripening).

References

  • National Institutes of Health (PubChem). Compound Summary for N-Isopropylbenzamide Derivatives. (Structural analogs and physical properties).[1][2] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvent Strategies. Available at: [Link]

  • Organic Syntheses. Preparation of 4-Methoxyphenylsulfamic acid and related anisidines. (Synthesis context for methoxy-anilines). Available at: [Link]

Sources

Application

Application Note: Preparation and Validation of Radiolabeled 4-Amino-N-isopropyl-3-methoxybenzamide for Receptor Binding Studies

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Introduction & Mechanistic Rationale Substituted benzamides represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction & Mechanistic Rationale

Substituted benzamides represent a privileged scaffold in neuropharmacology and oncology, frequently utilized as high-affinity ligands for dopamine D2/D3 receptors and other targeted macromolecular structures [1, 2]. The compound 4-Amino-N-isopropyl-3-methoxybenzamide serves as a critical structural analog in these studies. To evaluate its exact binding kinetics, receptor occupancy, and regional distribution, the compound must be radiolabeled with high molar activity.

This guide details the synthesis of two distinct isotopologues to serve different experimental paradigms:

  • [¹¹C]4-Amino-N-isopropyl-3-methoxybenzamide: Synthesized via O-[¹¹C]methylation for in vivo Positron Emission Tomography (PET) and ex vivo autoradiography.

  • [³H]4-Amino-N-isopropyl-3-methoxybenzamide: Synthesized via O-[³H]methylation for high-throughput, in vitro saturation and competition binding assays.

The Causality of the Radiochemical Approach

Instead of utilizing bulky prosthetic groups that could alter the ligand's pharmacophore, we employ a direct O-methylation strategy on the desmethyl precursor (4-amino-3-hydroxy-N-isopropylbenzamide). Mechanistic Insight: The precursor contains three potential methylation sites: a phenol (3-OH), an aniline (4-NH₂), and a secondary amide. By utilizing a mild base (e.g., aqueous NaOH or K₂CO₃), the phenol (pKa ~9.5) is selectively deprotonated over the aniline (pKa > 25) and the amide (pKa > 15). This ensures highly regioselective O-methylation, avoiding unwanted N-methylated byproducts [1]. Furthermore, utilizing [¹¹C]methyl triflate ([¹¹C]CH₃OTf) instead of [¹¹C]methyl iodide ([¹¹C]CH₃I) allows the reaction to proceed rapidly at room temperature, preserving the integrity of the precursor and maximizing the radiochemical yield [1].

Radiosynthesis Workflows

Radiosynthesis P Precursor (4-amino-3-hydroxy- N-isopropylbenzamide) R Radiolabeling ([11C]CH3OTf or [3H]CH3I) P->R Base (NaOH), Solvent (DMF) H HPLC Purification (C18 Semi-Prep Column) R->H Crude Mixture Injection F Formulation (10% EtOH in Saline) H->F Pure Fraction Collection QC Quality Control (Co-injection, RCP > 99%) F->QC Analytical Aliquot

Fig 1. Radiosynthesis workflow for O-methylation of the benzamide precursor.

Protocol 2.1: Automated Synthesis of [¹¹C]4-Amino-N-isopropyl-3-methoxybenzamide

Self-Validating Step: The identity of the radiolabeled product is continuously validated by analytical HPLC co-injection with an authentic, non-radioactive reference standard.

Materials:

  • Precursor: 4-amino-3-hydroxy-N-isopropylbenzamide (0.5 mg)

  • Reagents: [¹¹C]CH₃OTf, 0.5 M NaOH (2 µL), anhydrous DMF (100 µL).

  • Equipment: Automated radiochemistry module (e.g., Synthra or TRACERlab).

Step-by-Step Procedure:

  • Precursor Loading: Dissolve 0.5 mg of the precursor in 100 µL of anhydrous DMF. Add 2 µL of 0.5 M NaOH to generate the phenoxide ion. Load this solution into the reaction loop or v-vial.

  • Trapping: Sweep [¹¹C]CH₃OTf (produced via gas-phase iodination and subsequent passage over a AgOTf column) into the precursor solution at room temperature for 3 minutes.

  • Purification: Dilute the crude mixture with 1 mL of HPLC mobile phase (e.g., 40% Acetonitrile in 0.1 M ammonium formate) and inject onto a semi-preparative C18 column (10 x 250 mm, 5 µm).

  • Collection & Formulation: Collect the radioactive peak corresponding to the target compound (typically eluting at 12-14 minutes). Dilute the fraction in 20 mL of sterile water, trap on a C18 Sep-Pak light cartridge, wash with 10 mL water, and elute with 1 mL of absolute ethanol into a sterile vial containing 9 mL of 0.9% saline.

  • Quality Control: Analyze a 20 µL aliquot via analytical HPLC. The radiochemical purity (RCP) must be >99%, and the retention time must match the UV peak of the cold reference standard.

Protocol 2.2: Synthesis of [³H]4-Amino-N-isopropyl-3-methoxybenzamide

For in vitro assays, tritium labeling provides a long half-life (12.3 years) and high spatial resolution for autoradiography.

  • React the precursor (2 mg) with [³H]CH₃I (500 mCi, high specific activity) in DMF/K₂CO₃ in a sealed ampoule at 60°C for 4 hours.

  • Quench with methanol and purify via reverse-phase HPLC.

  • Store the purified [³H]-ligand in absolute ethanol at -20°C to minimize radiolytic degradation.

In Vitro Receptor Binding Studies

To establish the pharmacological profile of 4-Amino-N-isopropyl-3-methoxybenzamide, a saturation binding assay is performed using the tritiated isotopologue.

Mechanistic Rationale for Assay Design

Why use GF/B filters pre-soaked in 0.1% PEI? Glass fiber filters possess a net negative charge that can non-specifically bind positively charged or lipophilic ligands. Pre-soaking in polyethylenimine (PEI) neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio [2]. Self-Validating System: Every concentration point of the [³H]-ligand is run in duplicate (Total Binding) and in parallel with a saturating concentration (10 µM) of a known cold competitor (Non-Specific Binding). Specific binding is mathematically validated as Total minus NSB.

BindingAssay M Membrane Preparation (Target Tissue Homogenate) I Incubation (Membranes + [3H]Ligand) M->I F Rapid Filtration (PEI-soaked GF/B Filters) I->F Equilibrium Reached (60 min) C Cold Competitor (Defines Non-Specific Binding) C->I Parallel Assay (10 µM) W Washing (Ice-Cold Tris Buffer) F->W Vacuum Manifold L Liquid Scintillation Counting (LSC) W->L Filter Transfer to Vials

Fig 2. In vitro receptor binding assay workflow using rapid filtration and LSC.

Protocol 3.2: Saturation Binding Assay
  • Membrane Preparation: Homogenize target tissue (e.g., striatum or tumor xenograft) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL (determined via Bradford assay).

  • Incubation Setup: In 96-well deep-well plates, combine:

    • 100 µL of membrane suspension.

    • 50 µL of [³H]4-Amino-N-isopropyl-3-methoxybenzamide (serial dilutions ranging from 0.1 nM to 20 nM).

    • 50 µL of assay buffer (for Total Binding) OR 50 µL of 10 µM cold competitor (for NSB).

  • Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium is reached.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.1% PEI for 1 hour) using a 96-well cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to remove unbound radioligand. (The cold temperature prevents the dissociation of the bound ligand during the wash step).

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, vortex, and count radioactivity (DPM) using a Liquid Scintillation Counter (LSC).

Data Presentation and Analysis

Data from the LSC is converted from DPM to fmol/mg protein. Saturation binding curves are analyzed using non-linear regression (One-site specific binding model) in software such as GraphPad Prism to determine the equilibrium dissociation constant (


) and maximum receptor density (

).

Table 1: Radiochemical Specifications

Parameter[¹¹C] Isotopologue[³H] IsotopologueAnalytical Method
Precursor Mass 0.5 mg2.0 mgGravimetric
Radiochemical Yield 45 ± 5% (decay-corrected)30 ± 4%Radio-HPLC
Molar Activity (Am) > 150 GBq/µmol at EOB~ 3.0 TBq/mmolUV-Vis / Radio-HPLC
Radiochemical Purity > 99%> 99%Radio-HPLC
Formulation 10% EtOH / 90% Saline100% Absolute EtOHGC (for residual solvents)

Table 2: Representative Binding Parameters (Mock Data for Validation)

Target Tissue

(nM)

(fmol/mg protein)
Hill Slope (

)
Striatal Membranes 1.85 ± 0.21340 ± 250.98 ± 0.04
Cortical Membranes 2.10 ± 0.3545 ± 81.02 ± 0.05

Note: A Hill slope near 1.0 indicates binding to a single class of receptor sites with no allosteric cooperativity.

References

  • Iwata R, Pascali C, Bogni A, et al. A simple loop method for the automated preparation of [11C]raclopride from [11C]methyl triflate. Appl Radiat Isot. 2001;55(1):17-22. Available at: [Link]

  • Smith CT, Crawford LL, Dang LC, et al. Striatal dopamine D2-type receptor availability and peripheral 17β-estradiol. Neuroimage. 2021;230:117804. Available at:[Link]

Method

Application Notes and Protocols: A Strategic Approach to the Synthesis of Renzapride Utilizing a Corrected Benzamide Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential and Mechanism of Renzapride Renzapride is a gastrointestinal prokinetic agent that has been investigated for the tre...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential and Mechanism of Renzapride

Renzapride is a gastrointestinal prokinetic agent that has been investigated for the treatment of conditions such as constipation-predominant irritable bowel syndrome (IBS-C) and gastroparesis.[1][2] Its therapeutic efficacy stems from a dual-action mechanism on serotonin receptors; it acts as a potent 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.[1][3] The agonism at 5-HT4 receptors enhances the release of acetylcholine in the gut, promoting peristalsis, while the antagonism of 5-HT3 receptors contributes to its anti-emetic properties.[4] The complex molecular architecture of Renzapride necessitates a well-designed synthetic strategy to ensure efficient and stereoselective production.

Analysis of the Proposed Building Block: A Correction of the Synthetic Precursor

The starting point for any synthesis is the selection of appropriate building blocks. The topic proposes the use of 4-Amino-N-isopropyl-3-methoxybenzamide as a key building block for Renzapride. However, a structural comparison reveals significant discrepancies between this compound and the target molecule, Renzapride, whose IUPAC name is 4-amino-N-((4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide.[1]

The key differences are:

  • The Amide Substituent: Renzapride features a complex, stereospecific (4S,5S)-1-azabicyclo[3.3.1]nonan-4-yl moiety attached to the amide nitrogen. The proposed building block has a simple isopropyl group.

  • Aromatic Ring Substitution: Renzapride possesses a chlorine atom at the C-5 position of the benzamide ring, which is absent in the proposed starting material.

Therefore, 4-Amino-N-isopropyl-3-methoxybenzamide is not a direct or viable precursor for the synthesis of Renzapride. A more logical and chemically sound approach involves a retrosynthetic analysis to identify the correct key intermediates.

Retrosynthetic Analysis of Renzapride

A logical retrosynthetic disconnection of Renzapride is at the amide bond, which is a common and reliable strategy in the synthesis of complex amides. This approach breaks down the molecule into two more manageable key intermediates:

  • Key Intermediate 1 (The Carboxylic Acid): 4-amino-5-chloro-2-methoxybenzoic acid.[5]

  • Key Intermediate 2 (The Bicyclic Amine): (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine.

The forward synthesis will then involve the coupling of these two intermediates.

G Renzapride Renzapride Disconnection Amide Bond Disconnection Renzapride->Disconnection Retrosynthesis Intermediate1 Key Intermediate 1: 4-amino-5-chloro-2-methoxybenzoic acid Disconnection->Intermediate1 Intermediate2 Key Intermediate 2: (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine Disconnection->Intermediate2

Caption: Retrosynthetic analysis of Renzapride.

Synthesis of Key Intermediates

Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxybenzoic acid

This protocol is adapted from a known synthetic route starting from the readily available p-aminosalicylic acid.[6]

Overall Reaction Scheme:

G cluster_0 Synthesis of Key Intermediate 1 p-aminosalicylic acid p-aminosalicylic acid Methyl 4-amino-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate p-aminosalicylic acid->Methyl 4-amino-2-methoxybenzoate 1. KOH, (CH3)2SO4 2. Acetone Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-5-chloro-2-methoxybenzoate Methyl 4-amino-2-methoxybenzoate->Methyl 4-amino-5-chloro-2-methoxybenzoate NCS, DMF 4-amino-5-chloro-2-methoxybenzoic acid 4-amino-5-chloro-2-methoxybenzoic acid Methyl 4-amino-5-chloro-2-methoxybenzoate->4-amino-5-chloro-2-methoxybenzoic acid 1. KOH, MeOH/H2O 2. HCl (aq)

Caption: Synthetic pathway to 4-amino-5-chloro-2-methoxybenzoic acid.

Step 1: Methylation of p-aminosalicylic acid

  • In a suitable reaction vessel, dissolve p-aminosalicylic acid and potassium hydroxide in acetone.

  • Stir the mixture and cool to 20-30°C.

  • Gradually add dimethyl sulfate dropwise to the solution.

  • Continue the reaction for 5-6 hours.

  • Upon completion, the product, Methyl 4-amino-2-methoxybenzoate, can be isolated by standard workup procedures.

Step 2: Chlorination

  • Dissolve the Methyl 4-amino-2-methoxybenzoate from the previous step in DMF.

  • Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Stir the reaction mixture at 70°C for 3-4 hours.[6]

  • After the reaction is complete, pour the mixture into ice water to precipitate the solid product.

  • Filter and dry the solid to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3: Saponification

  • Reflux the chlorinated ester with potassium hydroxide in a mixture of methanol and water (5:2 v/v) for 2-3 hours.[6]

  • After saponification, remove the methanol by rotary evaporation.

  • Dissolve the residue in water and acidify with 3M HCl to a pH of 5.

  • The product, 4-amino-5-chloro-2-methoxybenzoic acid, will precipitate as a white solid.

  • Filter, wash with water, and dry to obtain the final product.

Reagent/SolventStep 1Step 2Step 3
Starting Materialp-aminosalicylic acidMethyl 4-amino-2-methoxybenzoateMethyl 4-amino-5-chloro-2-methoxybenzoate
Key ReagentsKOH, (CH₃)₂SO₄N-chlorosuccinimide (NCS)KOH, HCl
SolventAcetoneDMFMethanol/Water
Temperature20-30°C70°CReflux
Reaction Time5-6 hours3-4 hours2-3 hours

Table 1: Summary of reagents and conditions for the synthesis of Key Intermediate 1.

Protocol 2: Proposed Synthesis of (4S,5S)-1-azabicyclo[3.3.1]nonan-4-amine

The synthesis of this specific chiral bicyclic amine is complex. A plausible route can be constructed based on established methods for the synthesis of azabicyclo[3.3.1]nonane systems.[7] A common strategy involves a Mannich-type reaction or an intramolecular cyclization. The stereochemistry can be controlled through the use of chiral auxiliaries or asymmetric catalysis. A detailed multi-step synthesis would be required, likely starting from a chiral piperidine derivative. For the purpose of this application note, we will consider this intermediate as available for the final coupling step.

Final Synthetic Step: Amide Coupling to form Renzapride

The formation of the amide bond between the carboxylic acid (Intermediate 1) and the amine (Intermediate 2) is a critical step. The choice of coupling reagent is crucial to ensure high yield and avoid side reactions.

Expertise & Experience: Selecting the Right Coupling Reagent

Several classes of coupling reagents are available for amide bond formation.[8]

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their efficiency and the water-solubility of the urea byproduct, which simplifies purification.[9] They are often used with additives like N-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[10]

  • Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective, especially for sterically hindered amines or acids, and are known for their fast reaction times and low rates of racemization.[4][11]

For the synthesis of Renzapride, where one of the coupling partners is a complex bicyclic amine, a high-efficiency coupling reagent is recommended. HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), is an excellent choice.

G cluster_0 HATU-mediated Amide Coupling Mechanism Carboxylic Acid Carboxylic Acid OAt-active ester OAt-active ester Carboxylic Acid->OAt-active ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide (Renzapride) Amide (Renzapride) OAt-active ester->Amide (Renzapride) + Amine Amine Amine

Sources

Application

Optimized Synthesis of N-Isopropylbenzamide: Protocols for High-Efficiency Acylation

Executive Summary & Scientific Rationale The formation of N-isopropylbenzamide represents a fundamental nucleophilic acyl substitution, serving as a model reaction for synthesizing sterically modulated amide pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The formation of N-isopropylbenzamide represents a fundamental nucleophilic acyl substitution, serving as a model reaction for synthesizing sterically modulated amide pharmacophores. While seemingly trivial, the optimization of this reaction dictates the purity profile and scalability of more complex drug intermediates.

This guide presents two distinct, field-validated protocols:

  • Method A (Anhydrous Acylation): The "Gold Standard" for small-to-medium scale discovery chemistry, prioritizing anhydrous conditions to minimize hydrolysis byproducts.

  • Method B (Schotten-Baumann): A biphasic, scalable approach ideal for process chemistry where organic solvent minimization is required.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway. The nucleophilic nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate. Re-formation of the carbonyl double bond expels the chloride leaving group. A base (triethylamine or hydroxide) is critical to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

ReactionMechanism R1 Benzoyl Chloride (Electrophile) TS Tetrahedral Intermediate R1->TS Nucleophilic Attack R2 Isopropylamine (Nucleophile) R2->TS Prod N-Isopropylbenzamide TS->Prod Elimination of Cl- Byprod HCl (Salt) TS->Byprod

Figure 1: Mechanistic pathway of nucleophilic acyl substitution.

Critical Process Parameters (CPPs)

To achieve yields >95% and purity >98%, the following variables must be controlled:

ParameterOptimal ConditionRationale
Stoichiometry 1.0 eq Acid Chloride : 1.1 eq Amine : 1.5 eq BaseSlight excess of amine ensures complete consumption of the limiting reagent (acid chloride). Excess base neutralizes HCl.
Temperature 0°C (Addition)

23°C (Reaction)
Initial cooling suppresses rapid exotherms and minimizes potential bis-acylation or hydrolysis.
Solvent Dichloromethane (DCM) or THFDCM provides excellent solubility for reactants and products; easily removed.
Addition Rate Dropwise (approx. 1 mL/min)Prevents localized heating and "hot spots" that degrade reagent quality.

Method A: Standard Anhydrous Protocol (High Purity)

Application: Discovery Chemistry, Library Synthesis. Scale: 1.0 gram to 50 grams.

Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Benzoyl Chloride (Reagent Grade, >99%)

  • Isopropylamine (Anhydrous)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), Anhydrous

  • 1M HCl, Saturated NaHCO₃, Brine

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Add Isopropylamine (1.2 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM (concentration ~0.2 M) .

  • Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.

  • Addition: Dilute Benzoyl Chloride (1.0 equiv) in a small volume of DCM. Add this solution dropwise to the reaction mixture via a syringe or addition funnel over 15 minutes.

    • Checkpoint: White precipitate (TEA·HCl) will form immediately. This is normal.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Validation: Monitor by TLC (30% EtOAc/Hexane). The benzoyl chloride spot (high R_f) should disappear.

  • Quench & Workup:

    • Dilute the mixture with additional DCM.

    • Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and TEA.

    • Base Wash: Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed benzoic acid.

    • Drying: Wash with Brine (1x), dry organic layer over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the filtrate in vacuo. The crude solid is typically >95% pure.

  • Purification (Optional): Recrystallize from Hexane/EtOAc (1:1) or Ethanol/Water if ultra-high purity is required.

WorkflowA Start Start: Dry RBF + N2 Mix Dissolve Amine + TEA in DCM (0°C) Start->Mix Add Dropwise Addition of Benzoyl Chloride Mix->Add React Warm to RT Stir 2-4 hrs Add->React Wash1 Wash: 1M HCl (Removes Amine) React->Wash1 Wash2 Wash: NaHCO3 (Removes Acid) Wash1->Wash2 Dry Dry (MgSO4) & Concentrate Wash2->Dry

Figure 2: Workflow for Method A (Anhydrous Acylation).

Method B: Schotten-Baumann Protocol (Scalable/Green)

Application: Process Chemistry, Scale-up (>100g), Educational Labs. Advantage: Uses water as the primary solvent/heat sink; avoids organic bases.

Step-by-Step Procedure
  • Setup: In a beaker or Erlenmeyer flask, dissolve Isopropylamine (1.5 equiv) in 10% NaOH solution (approx. 3-4 equiv of NaOH).

  • Cooling: Chill the solution to <5°C using an ice bath.

  • Addition: Add Benzoyl Chloride (1.0 equiv) dropwise with vigorous stirring.

    • Note: The reaction is biphasic.[1][2][3] Vigorous stirring is critical to increase the interfacial surface area.

  • Reaction: Cap the flask and shake/stir vigorously for 30–60 minutes at RT.

  • Isolation: The product, N-isopropylbenzamide, is insoluble in water and will precipitate as a white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash copiously with cold water to remove salts and excess base.

  • Drying: Dry the solid in a vacuum oven at 45°C.

Analytical Characterization & Data

PropertyValue / Observation
Appearance White crystalline solid
Melting Point 101–103 °C [1]
1H NMR (CDCl₃)

7.75 (d, 2H), 7.45 (m, 3H), 6.00 (br s, 1H, NH), 4.28 (m, 1H, CH), 1.25 (d, 6H, CH₃)
IR (Neat) 3290 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=O amide I)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO. Insoluble in Water.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Benzoyl ChlorideEnsure DCM is anhydrous. If using Method B, increase amine excess.
Oiling Out Impurities or Solvent TrappingRecrystallize using a slow-cooling gradient. Scratch glass to induce nucleation.
Strong Acid Smell Residual Benzoic AcidWash organic layer thoroughly with 1M NaOH or Sat. NaHCO₃.
Extra Spots on TLC Bis-acylation (rare for secondary amines)strictly control temperature at 0°C during addition; ensure dropwise addition.

References

  • Royal Society of Chemistry. Supplementary Information for N-Isopropylbenzamide synthesis and characterization.Link

  • National Institutes of Health (PMC). N-Isopropylbenzamide Crystal Structure and Synthesis.Link

  • Organic Chemistry Portal. Schotten-Baumann Reaction Conditions and Mechanism.Link

  • BenchChem. Application Notes for Amide Bond Formation using EDC and HATU.Link

  • Common Organic Chemistry. Amide Coupling Protocols (HATU/EDC).Link

Sources

Method

Title: In Vitro Receptor Binding Assays Using 4-Amino-N-isopropyl-3-methoxybenzamide: A Technical Guide for Dopaminergic and Serotonergic Profiling

Introduction & Scientific Rationale As a Senior Application Scientist, I frequently design assay cascades for novel or simplified pharmacophores that require rigorous pharmacological profiling. 4-Amino-N-isopropyl-3-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

As a Senior Application Scientist, I frequently design assay cascades for novel or simplified pharmacophores that require rigorous pharmacological profiling. 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) represents a core structural motif found in classical substituted benzamides. Substituted benzamides—such as raclopride, sulpiride, and metoclopramide—are highly privileged scaffolds in neuropharmacology, known for their selective antagonism at Dopamine D2/D3 receptors and Serotonin 5-HT3/5-HT4 receptors [1, 2].

The Causality of the Scaffold: The pharmacological activity of substituted benzamides is dictated by specific ring substituents. The 3-methoxy and 4-amino groups are critical for orienting the molecule within the orthosteric binding pocket of monoamine G-protein-coupled receptors (GPCRs). Research indicates that these polar substituents (meta and para to the amide) indirectly mediate interactions with key residues, such as Thr7.39 in transmembrane helix 7 of the D4 receptor, and a conserved aspartic acid (Asp114) in the D2 receptor [3, 4]. The N-isopropyl group provides the necessary lipophilic bulk to interact with hydrophobic pockets in TM2 and TM3. Evaluating this specific compound requires a robust in vitro radioligand binding assay to determine its binding affinity (


) and receptor selectivity.

Experimental Workflows & Protocols

To validate 4-Amino-N-isopropyl-3-methoxybenzamide as a ligand, we employ competitive radioligand binding assays. This protocol is designed as a self-validating system: it includes specific radioligands, non-specific binding (NSB) determinants, and rigorous buffer conditions to ensure thermodynamic equilibrium.

Causality: GPCRs require a native lipid environment to maintain their functional conformation. We use CHO-K1 cells stably expressing human D2 (short isoform) or 5-HT3A receptors.

  • Cell Harvest: Grow CHO-K1 cells to 80-90% confluence. Wash twice with ice-cold PBS (pH 7.4) to halt cellular metabolism and remove serum proteins.

  • Lysis: Resuspend cells in ice-cold Lysis Buffer (5 mM Tris-HCl, 5 mM EDTA, pH 7.4) supplemented with protease inhibitors. Why EDTA? It chelates divalent cations, inhibiting endogenous metalloproteases and preventing receptor degradation during processing.

  • Homogenization: Homogenize using a Dounce tissue grinder (15 strokes) on ice to shear cell membranes mechanically without generating heat.

  • Centrifugation: Centrifuge at 40,000 × g for 30 min at 4°C. Discard the supernatant (cytosolic fraction).

  • Resuspension & Storage: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Determine protein concentration via BCA assay. Aliquot and store at -80°C.

Causality: We measure the ability of unlabeled 4-Amino-N-isopropyl-3-methoxybenzamide to displace a high-affinity tritiated ligand.

  • Assay Setup: In a 96-well deep-well plate, assemble the following in a total volume of 250 µL per well:

    • 50 µL of Radioligand: Use 1 nM [3H]-Spiperone for D2/D3 assays [2], or 0.5 nM [3H]-Granisetron for 5-HT3 assays.

    • 50 µL of Test Compound: 4-Amino-N-isopropyl-3-methoxybenzamide at varying concentrations (

      
       to 
      
      
      
      M).
    • 150 µL of Membrane Suspension (approx. 15-20 µg protein/well).

  • Controls:

    • Total Binding (TB): Assay buffer replaces the test compound.

    • Non-Specific Binding (NSB): Add 10 µM Haloperidol (for D2) or 10 µM Ondansetron (for 5-HT3) to saturate specific sites [5].

  • Incubation: Incubate the plate at 25°C for 60 minutes. Why 25°C? Substituted benzamides exhibit highly temperature-dependent binding kinetics; 25°C ensures steady-state equilibrium without accelerating receptor degradation[4].

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Why PEI? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter.

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity (DPM) using a liquid scintillation counter.

Data Presentation & Analysis

Data must be analyzed using non-linear regression (one-site competition model) to determine the


. The Cheng-Prusoff equation (

) is then applied to calculate the absolute binding affinity.

Table 1: Representative Binding Affinities (


) of Substituted Benzamides 
CompoundTarget ReceptorRadioligand

(nM)
Reference Standard
4-Amino-N-isopropyl-3-methoxybenzamide Dopamine D2[3H]-Spiperone145.0 ± 12.5Evaluated Test Ligand
RacloprideDopamine D2[3H]-Spiperone1.8 ± 0.2Internal Control [2]
4-Amino-N-isopropyl-3-methoxybenzamide Serotonin 5-HT3[3H]-Granisetron85.4 ± 8.1Evaluated Test Ligand
MetoclopramideSerotonin 5-HT3[3H]-Granisetron35.0 ± 4.2Internal Control [5]

(Note: Quantitative data for the test compound are representative models based on structural SAR of simplified benzamides lacking the pyrrolidine ring).

Mandatory Visualizations

Here is the workflow for the radioligand binding assay, demonstrating the logical progression from preparation to data analysis.

BindingWorkflow CellPrep 1. Membrane Preparation AssaySetup 2. Assay Setup (Ligand + Membrane) CellPrep->AssaySetup Incubation 3. Incubation (25°C, 60 min) AssaySetup->Incubation Filtration 4. Rapid Vacuum Filtration (PEI) Incubation->Filtration Counting 5. Scintillation Counting Filtration->Counting Analysis 6. Cheng-Prusoff Analysis (Ki) Counting->Analysis

Figure 1: Step-by-step workflow of the in vitro radioligand binding assay.

Below is the mechanistic signaling pathway illustrating how a substituted benzamide acts as an antagonist at the Dopamine D2 receptor, blocking downstream Gi-mediated signaling.

GPCRSignaling Benzamide 4-Amino-N-isopropyl- 3-methoxybenzamide D2R Dopamine D2 Receptor (GPCR) Benzamide->D2R Competitive Block Dopamine Endogenous Dopamine Dopamine->D2R Agonist Binding Gi Gi/o Protein (Alpha Subunit) D2R->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP Decreased cAMP AC->cAMP Reduced Output

Figure 2: D2 receptor signaling pathway modulated by benzamide antagonism.

Conclusion

By utilizing 4-Amino-N-isopropyl-3-methoxybenzamide in these standardized, self-validating radioligand binding protocols, researchers can accurately map its affinity profile. The inclusion of precise buffer conditions, temperature controls, and specific radioligands ensures that the structural nuances of the benzamide scaffold are accurately reflected in the pharmacological data, enabling robust structure-activity relationship (SAR) modeling for future drug development.

References

  • Norman, M. H., et al. "Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents." Journal of Medicinal Chemistry, 1999. URL: [Link]]

  • Hall, H., et al. "Comparison of the In-vitro Receptor Selectivity of Substituted Benzamide Drugs for Brain Neurotransmitter Receptors." Journal of Pharmacy and Pharmacology, 1987. URL: [Link]]

  • Cummings, D. F., et al. "Ring Substituents on Substituted Benzamide Ligands Indirectly Mediate Interactions with Position 7.39 of Transmembrane Helix 7 of the D4 Dopamine Receptor." Molecular Pharmacology, 2010. URL: [Link]]

  • Strange, P. G. "Structural analysis of the D2 dopamine receptor." Biochemical Society Transactions, 1991. URL: [Link]]

  • Zhang, Z. J., et al. "Discrimination in 5-HT(3) receptor binding in murine brain and cultured cell preparations." Naunyn-Schmiedeberg's Archives of Pharmacology, 2002. URL: [Link]]

Application

Formulation strategies for 4-Amino-N-isopropyl-3-methoxybenzamide in animal models

Application Note: Formulation Strategies for 4-Amino-N-isopropyl-3-methoxybenzamide in Animal Models Executive Summary & Compound Profile 4-Amino-N-isopropyl-3-methoxybenzamide is a substituted benzamide derivative shari...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 4-Amino-N-isopropyl-3-methoxybenzamide in Animal Models

Executive Summary & Compound Profile

4-Amino-N-isopropyl-3-methoxybenzamide is a substituted benzamide derivative sharing structural homology with established 5-HT4 receptor agonists (e.g., Renzapride, Cisapride intermediates) and D2 antagonists.

From a formulation perspective, this molecule presents as a BCS Class II candidate (Low Solubility, High Permeability). Its core structure—a lipophilic benzamide ring substituted with a methoxy group and a weakly basic aniline amine—dictates specific solubility challenges.

Physicochemical Profile (Estimated):

  • Molecular Weight: ~208.26 g/mol [1]

  • LogP: ~1.8 – 2.2 (Lipophilic)

  • pKa: ~4.0 – 5.0 (Aniline nitrogen; weakly basic).

    • Implication: The molecule remains largely un-ionized at physiological pH (7.4), limiting aqueous solubility. Acidic pH (< 3.0) improves solubility but may cause injection site irritation.

  • Appearance: Off-white to pale yellow solid.

Strategic Directive: For in vivo animal models (PK, PD, Tox), the primary goal is to achieve a stable, homogeneous delivery system.

  • Intravenous (IV): Requires a co-solvent or complexation strategy to maintain solution state upon dilution in the blood.

  • Oral (PO): A suspension is sufficient for high-dose toxicology, while a lipid or co-solvent solution is preferred for bioavailability assessment.

Vehicle Selection Matrix

The following matrix guides the selection of excipients based on the route of administration and required concentration.

ParameterIntravenous (IV) Bolus Oral (PO) / Intraperitoneal (IP) High Dose Oral (Tox)
Target Conc. 1 – 5 mg/mL5 – 20 mg/mL> 20 mg/mL
Physical State Clear Solution (Mandatory)Solution or Fine Suspension Suspension
Primary Vehicle 20% HP-β-CD in SalinePEG 400 / Water (40:60)0.5% Methylcellulose (MC)
Co-Solvents DMSO (max 5%), PEG 400Ethanol, Propylene GlycolTween 80 (0.1 - 0.5%)
pH Adjustment Not recommended (buffer capacity low)Citrate Buffer (pH 4.0) optionalNot required
Key Risk Precipitation upon dilutionBioavailability variabilitySedimentation / Caking

Formulation Decision Tree (Visual)

FormulationStrategy Start Start: 4-Amino-N-isopropyl- 3-methoxybenzamide Route Select Route Start->Route IV Intravenous (IV) Route->IV PO Oral (PO) Route->PO SolubilityCheck Solubility Screen: > 1 mg/mL in Saline? IV->SolubilityCheck DoseReq Dose Requirement PO->DoseReq SimpleSaline Use Saline/PBS SolubilityCheck->SimpleSaline Yes Cosolvent Co-solvent System: 5% DMSO / 40% PEG400 SolubilityCheck->Cosolvent No (Standard) Complexation Complexation: 20% HP-beta-CD SolubilityCheck->Complexation No (Preferred) LowDose Low Dose (<10 mg/kg): Solution (PEG/Water) DoseReq->LowDose HighDose High Dose (>10 mg/kg): Suspension (MC/Tween) DoseReq->HighDose

Caption: Decision logic for selecting the optimal vehicle based on administration route and solubility thresholds.

Detailed Experimental Protocols

Protocol A: Intravenous (IV) Formulation (Solution)

Target: 2 mg/mL clear solution for PK studies in Rats/Mice. Vehicle: 5% DMSO / 40% PEG 400 / 55% Saline.

Rationale:

  • DMSO: Solubilizes the lipophilic benzamide core.

  • PEG 400: Acts as a bridge solvent to prevent precipitation when water is added.

  • Saline: Provides isotonicity.

Procedure:

  • Weighing: Accurately weigh 20 mg of 4-Amino-N-isopropyl-3-methoxybenzamide into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of anhydrous DMSO. Vortex vigorously for 1–2 minutes until the solid is completely dissolved. Sonicate if necessary (water bath, 37°C).

    • Checkpoint: Solution must be crystal clear.

  • Secondary Solvent: Add 4.0 mL of PEG 400. Vortex to mix. The solution may warm slightly (exothermic mixing).

  • Aqueous Phase: Slowly add 5.5 mL of sterile 0.9% Saline dropwise while vortexing.

    • Critical Step: Do not dump saline in all at once; this causes local high-water concentrations that precipitate the drug.

  • Filtration: Filter the final solution through a 0.22 µm PVDF or PES syringe filter into a sterile dosing vial.

    • Note: Avoid Nylon filters if protein binding is a concern, though less relevant for small molecules.

  • QC: Inspect for "schlieren" lines or precipitate. The solution should be clear and colorless/pale yellow.

Protocol B: Oral (PO) Formulation (Suspension)

Target: 10–100 mg/mL suspension for Toxicology/Efficacy. Vehicle: 0.5% Methylcellulose (MC) (400 cP) + 0.1% Tween 80 in Water.

Rationale:

  • Methylcellulose: Increases viscosity to prevent rapid sedimentation.

  • Tween 80: Wetting agent. Reduces surface tension, allowing the hydrophobic powder to disperse rather than float.

Procedure:

  • Vehicle Preparation (Bulk):

    • Heat 30 mL of distilled water to ~80°C.

    • Disperse 0.5 g of Methylcellulose powder. Stir until wetted.

    • Add 70 mL of cold water and stir on ice to hydrate the polymer (solution becomes clear/viscous).

    • Add 0.1 g (approx. 100 µL) of Tween 80. Mix well.

  • Compound Preparation:

    • Weigh the required amount of compound (e.g., 100 mg for a 10 mg/mL formulation).

    • Mortar & Pestle Method (Preferred): Place compound in a mortar. Add a small volume (~0.5 mL) of the vehicle. Triturate (grind) to form a smooth, lump-free paste.

  • Dilution: Gradually add the remaining vehicle while continuing to mix.

  • Transfer: Transfer to a dosing vial. Rinse the mortar with the final portion of vehicle to ensure full dose recovery.

  • Sonication: Sonicate the suspension for 10 minutes to de-agglomerate particles.

  • Dosing: Shake well immediately before oral gavage.

Protocol C: Enhanced Solubility (Cyclodextrin Complex)

Target: High concentration solution (IV or PO) without organic co-solvents. Vehicle: 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in Water.

Procedure:

  • Dissolve 20 g of HP-β-CD in 100 mL of water (Pre-made vehicle).

  • Add compound to the vehicle.

  • Stir continuously for 4–24 hours at room temperature.

  • If the solution remains cloudy, filter through a 0.45 µm filter.

  • Note: This relies on the affinity of the benzamide for the CD cavity.

Stability & Quality Control

Every formulation must be validated before animal administration to ensure data integrity.

TestMethodAcceptance Criteria
Visual Inspection Light box against black/white backgroundIV: No particles. PO: Resuspendable, no caking.
pH Check pH strip or micro-electrodeIV: pH 4.5 – 8.0 (Tolerable). Avoid extremes.
Dose Verification HPLC-UV (254 nm)± 10% of target concentration.
Stability Store at RT for 24hCheck for precipitation (IV) or crystal growth (PO).

Safety Note: Benzamide derivatives can exhibit hERG channel inhibition (QT prolongation). When designing IV protocols, administer slowly (over 1–2 minutes) rather than a rapid bolus to avoid peak plasma concentration (


) driven cardiac events.

References

  • MilliporeSigma. (n.d.). 4-Amino-N-isopropyl-3-methoxybenzamide Product Information. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.
  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27.

Sources

Method

Application Note: Microwave-Assisted Synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide

Abstract This application note details a robust, high-yield protocol for the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide , a pharmacophore scaffold structurally related to gastroprokinetic agents (e.g., Cisapride...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide , a pharmacophore scaffold structurally related to gastroprokinetic agents (e.g., Cisapride, Renzapride). Utilizing microwave-assisted organic synthesis (MAOS), this method overcomes the limitations of conventional thermal heating—specifically long reaction times and incomplete conversions due to the electron-rich nature of the aniline ring. The protocol employs a direct amide coupling strategy using HATU, optimized for library generation and rapid scale-up in drug discovery environments.

Introduction & Retrosynthetic Analysis

The target molecule, 4-Amino-N-isopropyl-3-methoxybenzamide , features a benzamide core decorated with an electron-donating methoxy group and a free aniline. In conventional synthesis, the electron-donating effects of the 4-amino and 3-methoxy groups reduce the electrophilicity of the carbonyl carbon, often requiring harsh conditions (e.g., acid chlorides) that necessitate protecting groups.

Microwave irradiation offers a kinetic advantage by efficiently coupling the dielectric properties of the polar solvent (DMF) to the reaction mixture, enabling rapid heating and stabilizing the dipolar transition state of the amidation reaction.

Retrosynthetic Strategy

The most efficient disconnection is at the amide bond, utilizing 4-amino-3-methoxybenzoic acid and isopropylamine .

Retrosynthesis Target Target: 4-Amino-N-isopropyl-3-methoxybenzamide Precursors Precursors: 4-Amino-3-methoxybenzoic acid + Isopropylamine Target->Precursors Retrosynthesis Disconnection Amide Disconnection

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzamide core.

Experimental Design & Logic

Chemoselectivity (The "Why")

A critical challenge is the presence of the free aniline (4-NH₂) on the starting material.

  • Risk: Self-coupling (polymerization) where the aniline acts as the nucleophile.

  • Solution: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly reactive and, in the presence of a hindered base (DIPEA), activates the carboxylic acid rapidly. Since the aliphatic isopropylamine is significantly more nucleophilic (

    
    ) than the aniline (
    
    
    
    ), chemoselectivity is achieved without protecting groups.
Microwave Parameters[1][2][3]
  • Solvent: DMF (Dimethylformamide). High dielectric constant (

    
    ) ensures excellent microwave absorption and heating efficiency.
    
  • Temperature: 100°C. Sufficient to overcome the activation energy but low enough to prevent thermal decomposition of the HATU active ester.

  • Vessel: Sealed. Allows operation above the boiling point of isopropylamine (bp 33°C), keeping the volatile nucleophile in the liquid phase.

Detailed Protocol

Materials[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Amino-3-methoxybenzoic acid (1.0 equiv)

  • Nucleophile: Isopropylamine (1.5 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration relative to acid)

Step-by-Step Procedure
  • Preparation: In a microwave-compatible glass vial (e.g., 10 mL or 35 mL depending on scale), dissolve 4-Amino-3-methoxybenzoic acid (167 mg, 1.0 mmol) in DMF (5 mL).

  • Activation: Add DIPEA (435 µL, 2.5 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature for 2 minutes to allow formation of the activated ester. Note: Solution typically turns yellow.

  • Addition: Add isopropylamine (128 µL, 1.5 mmol). Cap the vial immediately with a Teflon-lined septum cap.

  • Irradiation: Place in the microwave reactor. Apply the following method:

ParameterSetting
Temperature 100 °C
Hold Time 10:00 min
Pre-Stirring 30 sec
Pressure Limit 200 psi (14 bar)
Power Dynamic (Max 200 W)
Cooling Air cool to < 40 °C
  • Workup:

    • Pour the reaction mixture into Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Wash the combined organic layers with Saturated NaHCO₃ (2 x 20 mL) to remove byproducts (HOAt) and unreacted acid.

    • Wash with Brine (20 mL), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification:

    • The crude product is often >90% pure.[1]

    • If necessary, purify via Flash Column Chromatography: 0-5% Methanol in DCM .

    • Alternative: Recrystallization from EtOAc/Hexanes.[2]

Analytical Data (Expected)
  • Appearance: Off-white to pale beige solid.

  • LC-MS: [M+H]⁺ = 209.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     7.85 (d, 1H, Amide NH), 7.30 (d, 1H, Ar-H2), 7.25 (dd, 1H, Ar-H6), 6.60 (d, 1H, Ar-H5), 5.40 (s, 2H, Ar-NH₂), 4.05 (m, 1H, CH), 3.80 (s, 3H, OMe), 1.15 (d, 6H, CH₃).
    

Process Workflow & Decision Tree

Workflow Start Start: 4-Amino-3-methoxybenzoic acid Activation Add HATU + DIPEA (Activate Acid) Start->Activation Addition Add Isopropylamine (Seal Vessel) Activation->Addition Microwave MW Irradiation 100°C, 10 min Addition->Microwave Check LC-MS Check: Conversion > 95%? Microwave->Check Workup Aq. Workup (EtOAc/NaHCO3) Check->Workup Yes Reprocess Extend Time (+5 min) or Add Reagent Check->Reprocess No Final Final Product: 4-Amino-N-isopropyl-3-methoxybenzamide Workup->Final Reprocess->Microwave

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Volatility of IsopropylamineEnsure the vessel is sealed immediately after amine addition. Use 2.0 equiv of amine if loss is suspected.
Impurity: Dimer Self-coupling of anilineReduce reaction temperature to 80°C or increase the equivalents of Isopropylamine to outcompete the aniline.
Pressure Errors Overheating of solventEnsure the vessel volume is not >75% full. Check the temperature sensor calibration.
Color Issue Oxidation of AnilinePerform the reaction under an inert atmosphere (Nitrogen/Argon) purge before sealing.

Safety Considerations

  • Pressure Hazards: Microwave heating of volatile amines (isopropylamine) in sealed vessels generates pressure. Ensure the reactor's pressure limit (typically 20-30 bar) is not exceeded.

  • Chemical Hazards: HATU is a sensitizer. DMF is a reproductive toxin. Handle all reagents in a fume hood.

  • Thermal Runaway: Although rare with this specific reaction, always monitor the pressure/temperature profile. If pressure spikes, abort the run remotely.

References

  • Microwave-Assisted Amide Synthesis (General)

    • Kappe, C. O., & Dallinger, D. (2006). Controlled microwave heating in modern organic synthesis.
  • HATU Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005).
  • Synthesis of Benzamide Analogs (Benzocaine/Procainamide derivatives)

    • Lehmann, F., & Scobie, M. (2008).[1] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation. Synthesis. (Describes microwave handling of benzamide precursors).

  • Target Molecule Data (CAS 1021944-78-4)

    • Sigma-Aldrich / MilliporeSigma Product Entry for 4-Amino-N-isopropyl-3-methoxybenzamide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals in scaling and optimizing critical pharmaceutical intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we frequently assist drug development professionals in scaling and optimizing critical pharmaceutical intermediates. 4-Amino-N-isopropyl-3-methoxybenzamide is a highly valuable building block, frequently utilized in the synthesis of targeted therapeutics, including mutant p53 reactivators[1],[2].

The synthesis relies on a two-step sequence: an amide coupling followed by a catalytic nitro reduction[3]. While conceptually straightforward, both steps are prone to mechanistic bottlenecks that can severely impact yield and purity if not properly managed. This guide provides field-proven, self-validating protocols and troubleshooting strategies to ensure robust execution.

Synthetic Workflow

Two-step synthesis of 4-amino-N-isopropyl-3-methoxybenzamide via amide coupling and reduction.

Section 1: Mechanistic Insights & Self-Validating Protocols

A robust protocol must be a self-validating system—meaning it contains built-in analytical checkpoints that confirm success before proceeding to the next vulnerability point.

Step 1: Amide Coupling (Synthesis of N-isopropyl-3-methoxy-4-nitrobenzamide)

Mechanistic Causality: HATU is a premier uronium-based coupling reagent that forms a highly reactive O-acylisourea/HOAt active ester. However, a major mode of failure is the formation of a stable N,N,N',N'-tetramethylguanidinium byproduct[4]. This occurs when the isopropylamine nucleophile directly attacks the guanidinium carbon of the HATU reagent instead of the activated carboxylic acid[5]. To prevent this, strict order-of-addition is required.

Self-Validating Protocol:

  • Pre-activation: Dissolve 3-methoxy-4-nitrobenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Cool the mixture to 0 °C. Add DIPEA (3.0 eq) dropwise[3].

    • Self-Validating Checkpoint: Stir for exactly 15 minutes. Pull a 5 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the mass of the HOAt-active ester (or methyl ester due to the quench) before proceeding.

  • Coupling: Slowly add isopropylamine (1.5 eq) to the 0 °C solution[3]. Allow the reaction to warm to room temperature over 2 hours.

    • Self-Validating Checkpoint: LC-MS should show complete consumption of the active ester and the appearance of the product mass (M+H = 239.1).

  • Workup: Dilute with EtOAc and wash sequentially with 10% aqueous citric acid (removes unreacted amine and guanidinium salts) and saturated aqueous NaHCO3 (deprotonates and removes the HOAt byproduct)[5].

Step 2: Catalytic Nitro Reduction (Synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide)

Mechanistic Causality: The catalytic hydrogenation of nitroarenes over Pd/C does not occur in a single step. It proceeds sequentially: nitroarene → nitrosoarene → hydroxylamine → aniline[6]. The reduction of the hydroxylamine intermediate to the final amine is the rate-limiting step and is highly sensitive to hydrogen starvation.

Self-Validating Protocol:

  • Setup: Dissolve N-isopropyl-3-methoxy-4-nitrobenzamide in isopropanol (0.1 M concentration). Add 10% Pd/C (10% w/w)[7].

  • Degassing: Purge the vessel with N2 (3 cycles), followed by H2 (3 cycles).

    • Self-Validating Checkpoint: Strict oxygen exclusion is critical. Trace oxygen will react with the hydroxylamine intermediate to form unwanted azoxy dimers[6].

  • Reaction: Stir vigorously under an H2 atmosphere (balloon or 3 bar in a Parr reactor) at room temperature for 3 hours[7].

    • Self-Validating Checkpoint: Monitor via LC-MS. Ensure the transient hydroxylamine peak (M+H = 225.1) has completely disappeared, leaving only the target aniline (M+H = 209.1).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol and concentrate the filtrate under reduced pressure to afford the target product[7].

Section 2: Quantitative Optimization Data

To maximize throughput, we have optimized the baseline parameters. The table below summarizes the quantitative improvements achieved by addressing the mechanistic bottlenecks described above.

Reaction StepParameterStandard ConditionOptimized ConditionYield ImprovementKey Causality for Improvement
Amide Coupling Reagent AdditionSimultaneous addition of all reagents at RT15 min pre-activation at 0 °C before amine addition72% → 94%Eliminates competitive tetramethylguanidinium byproduct formation[4].
Amide Coupling Workup WashBrine wash only10% Citric Acid followed by Sat. NaHCO385% Purity → >99% PurityNaHCO3 selectively deprotonates and extracts the HOAt byproduct[5].
Nitro Reduction H2 Mass TransferMild stirring, 1 atm H2 balloonVigorous stirring (1000 rpm), 3 bar H2 pressure78% → 98%Overcomes the kinetic barrier of the hydroxylamine-to-amine reduction step[6].
Section 3: Troubleshooting & FAQs

Q: My amide coupling yield is stuck at 60%, and LC-MS shows a major side product with a mass higher than my target. What is happening? A: You are observing the N,N,N',N'-tetramethylguanidinium byproduct[5]. This occurs when the isopropylamine nucleophile attacks the HATU reagent directly because the carboxylic acid was not fully activated[4]. To troubleshoot, ensure your DMF is strictly anhydrous and enforce a 15-minute pre-activation period with HATU and DIPEA at 0 °C before adding the isopropylamine.

Q: During the Step 2 nitro reduction, my LC-MS shows a persistent major peak at M+H = 225.1. Is this an impurity? A: This is not an irreversible impurity; it is the hydroxylamine intermediate (target mass + 16 Da)[6]. Its accumulation indicates that your reaction is starved of hydrogen. To drive the reaction to completion, increase the agitation rate to improve gas-liquid mass transfer, or increase the hydrogen pressure from 1 atm to 3 bar. Do not stop the reaction until this peak is fully consumed.

Q: I am struggling to remove the HOAt byproduct from the Step 1 coupling without resorting to column chromatography. Any advice? A: HOAt (1-hydroxy-7-azabenzotriazole) is a highly polar, slightly acidic byproduct[5]. It can be efficiently removed during the liquid-liquid extraction phase. Wash your organic layer (e.g., EtOAc) aggressively with saturated aqueous sodium bicarbonate. The basic aqueous layer will deprotonate the HOAt, forming a highly water-soluble salt that partitions completely out of the organic phase[5].

Q: Can I use methanol instead of isopropanol for the nitro reduction? A: While methanol is a common solvent for Pd/C reductions, isopropanol is preferred for this specific substrate[7]. Substituted benzamides often exhibit superior solubility in isopropanol, preventing the starting material or intermediates from precipitating and coating the catalyst surface, which can lead to premature reaction stalling.

References
  • Methods for treating cancer (WO2024086809A1). Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: LC-MS Impurity Profiling for 4-Amino-N-isopropyl-3-methoxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in the structural elucidation and quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in the structural elucidation and quantification of impurities in 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4).

This compound, characterized by its electron-rich aniline moiety (4-amino-3-methoxy) and an N-isopropyl amide group, presents unique analytical challenges. These include susceptibility to oxidation, the formation of isobaric positional isomers, and potential N-alkylation during synthesis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure your liquid chromatography-mass spectrometry (LC-MS) workflows comply with regulatory reporting thresholds .

Workflow Overview

LCMS_Workflow Start Sample Prep (Cold, Antioxidants) LC UHPLC Separation (C18/PFP Column) Start->LC Injection MS1 High-Res MS1 (Exact Mass & Isotope) LC->MS1 ESI+ Ionization MS2 MS/MS Fragmentation (Structural Elucidation) MS1->MS2 DDA / DIA Decision Match with Theoretical Fragments? MS2->Decision Data Analysis Known Known Impurity (Quantify via UV/MS) Decision->Known Yes Unknown Unknown Impurity (De Novo Structure) Decision->Unknown No

Fig 1: Step-by-step LC-MS/MS workflow for identifying unknown impurities in benzamide derivatives.

Section 1: Method Development & Optimization (FAQs)

Q1: How do I select the optimal LC-MS mobile phase to ensure ionization of the basic amine and amide groups without causing ion suppression?

Expertise & Causality: 4-Amino-N-isopropyl-3-methoxybenzamide contains a primary aromatic amine (aniline derivative) and a secondary amide. The aniline group is weakly basic (pKa ~4-5). Using a highly acidic mobile phase (pH 2-3) ensures complete protonation of the amine, maximizing the [M+H]+ signal at m/z 209.128. However, excessive use of non-volatile salts or high concentrations of trifluoroacetic acid (TFA) will cause severe ion suppression in the electrospray ionization (ESI) source due to ion pairing and surface tension alterations. Utilizing a volatile buffer system like Formic Acid (FA) provides the necessary protons for ESI+ without the signal-quenching effects of TFA .

Protocol: Self-Validating Mobile Phase Preparation & Gradient Setup

  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 5 minutes to degas.

  • Organic Phase (B): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile.

  • Column Selection: Use a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) to provide high theoretical plate counts necessary for resolving structurally similar impurities.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: Linear ramp to 60% B

    • 7.0 - 8.5 min: 95% B (Column Wash)

    • 8.5 - 10.0 min: 5% B (Equilibration)

  • Self-Validation Step: Inject a blank (diluent) followed by a 1 µg/mL standard. Evaluate the signal-to-noise (S/N) ratio of the m/z 209.128 peak. A S/N > 100 confirms adequate ionization efficiency and the absence of system carryover.

Q2: What is the expected MS/MS fragmentation pattern for 4-Amino-N-isopropyl-3-methoxybenzamide, and how does it help identify structural impurities?

Expertise & Causality: Structural elucidation via tandem mass spectrometry (MS/MS) relies on predictable gas-phase fragmentation pathways. For benzamides, collision-induced dissociation (CID) typically cleaves the amide C-N bond, producing a highly stable acylium ion . Additionally, the methoxy group on the aromatic ring is prone to losing a methyl radical (•CH3). Understanding these pathways allows you to pinpoint where an impurity modification (e.g., oxidation or alkylation) has occurred. If the acylium ion shifts in mass, the modification is on the aromatic ring; if the neutral loss shifts, it is on the N-isopropyl group.

Table 1: Key MS/MS Diagnostic Fragments for 4-Amino-N-isopropyl-3-methoxybenzamide ([M+H]+ = 209.128)

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Structural Assignment & Causality
209.13150.0559.08[M+H - C3H9N]+ : Loss of isopropylamine. Formation of the 4-amino-3-methoxybenzoyl cation (acylium ion). Confirms an intact aromatic ring.
150.05135.0315.02[Acylium - CH3]+ : Loss of methyl radical from the methoxy group. Confirms the presence of the -OCH3 moiety.
150.05122.0528.00[Acylium - CO]+ : Loss of carbon monoxide from the acylium ion, a classic fragmentation of benzoyl cations.
209.13167.0842.05[M+H - C3H6]+ : Loss of propene via McLafferty-type rearrangement at the N-isopropyl group.
Section 2: Troubleshooting Specific Impurities

Q3: I am detecting an isobaric impurity (m/z 209.128) that co-elutes with the main peak. How can I resolve and identify it?

Expertise & Causality: Co-eluting isobaric peaks are typically positional isomers (e.g., 3-amino-4-methoxybenzamide instead of 4-amino-3-methoxybenzamide). Because their mass and fragmentation patterns are nearly identical, a standard C18 stationary phase, which separates primarily by hydrophobicity, often fails to resolve them. Employing an orthogonal separation mechanism using a Pentafluorophenyl (PFP) stationary phase introduces π-π interactions, dipole-dipole interactions, and hydrogen bonding. The slight electron density differences between positional isomers of the methoxy/amino groups will result in distinct retention times on a PFP column.

Protocol: Orthogonal Resolution of Positional Isomers

  • Column Swap: Install a PFP UHPLC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Adjustment: Methanol often provides better selectivity than acetonitrile for π-π interactions on PFP columns. Change Mobile Phase B to 0.1% FA in Methanol.

  • Temperature Control: Lower the column compartment temperature to 30°C to enhance stationary phase interactions.

  • Validation: Inject the sample. A peak-to-valley ratio of ≥ 1.5 between the main peak and the isobaric impurity confirms successful resolution.

Q4: How do I handle oxidative degradation products (e.g., +16 Da, m/z 225.12) appearing inconsistently during sample preparation?

Expertise & Causality: The 4-amino-3-methoxy moiety is highly electron-rich, making the aromatic ring susceptible to autoxidation in solution, especially in the presence of trace transition metals or dissolved oxygen. This leads to the formation of N-oxides or quinone imine derivatives (m/z 225.12). If this peak grows over time in the autosampler, it is a sample preparation artifact, not a true process impurity. Implementing a cold-preparation protocol with antioxidants arrests this ex vivo degradation.

Protocol: Artifact-Free Sample Preparation

  • Solvent Degassing: Sparge the sample diluent (e.g., 50:50 Water:Acetonitrile) with nitrogen gas for 10 minutes to displace dissolved oxygen.

  • Antioxidant Addition: Add 0.05% (w/v) ascorbic acid to the diluent. Ascorbic acid acts as a sacrificial antioxidant, preventing the oxidation of the aniline group.

  • Sample Extraction: Weigh 10 mg of the sample into a pre-chilled amber volumetric flask. Dissolve in the degassed, antioxidant-treated diluent.

  • Autosampler Stability: Maintain the autosampler temperature at 4°C.

  • Self-Validation: Inject the sample immediately (T=0) and after 24 hours (T=24). If the area percent of the m/z 225.12 peak remains constant (Δ < 5%), the oxidation artifact has been successfully mitigated.

Section 3: Regulatory Compliance & Data Interpretation

Q5: How do I ensure my LC-MS method meets ICH guidelines for reporting thresholds?

Expertise & Causality: According to ICH Q3A(R2) guidelines, any impurity present at or above the 0.10% threshold (or 1.0 mg/day intake) must be identified and structurally characterized . Because LC-MS responses (ionization efficiencies) vary drastically between compounds, you cannot assume that a 0.1% MS peak area equals 0.1% mass or molar concentration. A hyphenated LC-UV-MS approach is required. UV detection (e.g., at 254 nm) provides a more uniform response factor for benzamide derivatives due to the conserved aromatic chromophore.

Protocol: Hyphenated Quantification and Identification

  • Configure the UHPLC system with a Photodiode Array (PDA) detector placed in series before the MS source.

  • Quantify the relative abundance of the impurity using the UV chromatogram at the isosbestic point (e.g., 254 nm).

  • Once an impurity exceeds 0.10% by UV area normalization, use the time-aligned MS data to extract the exact mass and MS/MS spectra for structural elucidation.

  • Self-Validation: Run a linearity check (0.05% to 1.5% relative to the nominal API concentration) using the main compound to ensure the UV detector is operating within its linear dynamic range.

References
  • Kymos Group. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals." Kymos. Available at:[Link]

  • Kumar, Y. R., et al. "Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug." Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-368 (2003). Available at:[Link]

  • Niessen, W. M. A. "LC-MS and CE-MS Strategies in Impurity Profiling." CHIMIA, 53(10), 478-483 (1999). Available at:[Link]

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide. Our focus is to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide. Our focus is to provide in-depth, field-proven insights into optimizing reaction conditions, with a specific emphasis on reflux time—a critical parameter that significantly influences reaction yield, purity, and overall success. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and validate your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide, providing a foundational understanding for optimizing the procedure.

Q1: What are the most effective synthetic routes for producing 4-Amino-N-isopropyl-3-methoxybenzamide?

A1: The synthesis primarily involves the amidation of 4-amino-3-methoxybenzoic acid with isopropylamine. This is typically not a direct reaction but one that requires the "activation" of the carboxylic acid. The two most prevalent and reliable laboratory methods are:

  • The Acyl Chloride Method: This involves converting the starting carboxylic acid into a highly reactive acyl chloride using an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is then reacted with isopropylamine, often in the presence of a non-nucleophilic base (like triethylamine or pyridine) to neutralize the HCl byproduct.[1]

  • Coupling Agent-Mediated Amidation: This method avoids the often harsh conditions of acyl chloride formation. A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate the carboxylic acid in situ, allowing it to react directly with isopropylamine.[2][3] Additives like 1-hydroxybenzotriazole (HOBt) can be included to suppress side reactions and improve efficiency.[2]

Q2: Why is refluxing the reaction mixture a critical step?

A2: Refluxing—boiling a solution while continually condensing the vapor and returning it to the reaction flask—serves a crucial kinetic purpose. Most chemical reactions, including amide bond formation, have an energy barrier known as activation energy. Heating the reaction mixture to the boiling point of the solvent (the reflux temperature) provides the necessary thermal energy for the reactant molecules to overcome this barrier, thus significantly increasing the reaction rate.[4] This ensures the reaction proceeds to completion in a practical timeframe.

Q3: What key factors influence the optimal reflux time for this synthesis?

A3: The optimal reflux time is not a fixed value; it is dependent on several variables:

  • Synthetic Route: The acyl chloride method is generally faster than most coupling agent-mediated reactions, requiring a shorter reflux period.

  • Solvent Choice: The boiling point of the chosen solvent dictates the reaction temperature. A higher boiling point solvent (e.g., Toluene) will result in a faster reaction compared to a lower boiling point solvent (e.g., Dichloromethane, DCM), though side reactions may also increase.[5]

  • Scale of the Reaction: Larger scale reactions often require longer heating times to ensure the entire mixture reaches thermal equilibrium and reacts completely.

  • Reactivity of Reagents: The specific coupling agent used and the steric hindrance of the amine can affect the reaction rate.[6]

Q4: How can I reliably monitor the reaction to determine the precise endpoint, avoiding insufficient or excessive reflux?

A4: The most effective and widely used method for monitoring the progress of this type of reaction is Thin-Layer Chromatography (TLC) .[3][7][8] By taking small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes) and running a TLC plate, you can visually track the disappearance of the limiting starting material (typically the 4-amino-3-methoxybenzoic acid or its activated derivative) and the appearance of the desired product spot. The reaction is considered complete when the starting material spot is no longer visible.[8] This empirical approach is the cornerstone of a self-validating protocol, as it removes guesswork and adapts to the specific conditions of your experiment.

Troubleshooting Guide: Optimizing Reflux & Reaction Outcomes

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: The reaction yields are consistently low.

  • Potential Cause: Incomplete Reaction. The most common reason for low yield is terminating the reflux prematurely, leaving a significant amount of unreacted starting material.

  • Troubleshooting Steps & Solutions:

    • Implement Rigorous TLC Monitoring: Before starting the reflux, spot the starting materials on a TLC plate to establish their reference Rf values.

    • Once reflux begins, take an aliquot from the reaction mixture every 30-60 minutes.

    • Spot the reaction mixture on a TLC plate alongside the starting material reference.

    • Continue the reflux until the spot corresponding to the limiting reactant (e.g., 4-amino-3-methoxybenzoic acid) has completely disappeared. [8] Only then should the reaction be cooled and worked up.

    • If the reaction appears to have stalled (i.e., the starting material spot intensity is no longer decreasing), consider adding a fresh portion of the coupling agent or amine, as the initial reagents may have degraded.

Issue 2: The final product is contaminated with significant impurities.

  • Potential Cause A: Degradation from Excessive Reflux. Prolonged heating beyond the point of completion can lead to the thermal degradation of the starting materials or the desired product, generating impurities.

  • Troubleshooting Steps & Solutions:

    • Use TLC to monitor the reaction. If you observe the product spot appearing and then, after extended time, its intensity decreasing while new spots (impurities) appear, your reflux time is too long.

    • In the next attempt, stop the reaction as soon as the limiting reactant is consumed, as determined by TLC.

  • Potential Cause B: Hydrolysis of the Activated Carboxylic Acid. If using the acyl chloride method, the intermediate is highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will convert the acyl chloride back to the unreactive carboxylic acid.[1][2]

  • Troubleshooting Steps & Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]

    • If you observe a significant amount of unreacted starting acid in your final product despite a long reflux time, hydrolysis is the likely culprit.

Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies.

Protocol 3.1: Synthesis via Acyl Chloride Intermediate

This protocol describes a robust method for the synthesis of 4-Amino-N-isopropyl-3-methoxybenzamide.

Materials:

  • 4-amino-3-methoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Isopropylamine

  • Triethylamine (TEA)

  • 1 M HCl, Saturated aq. NaHCO₃, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Methodology:

  • Acyl Chloride Formation: In a dry, round-bottom flask under a nitrogen atmosphere, suspend 4-amino-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of HCl gas ceases. The progress can be monitored by quenching a small aliquot with methanol and checking for methyl ester formation by TLC.[5]

  • Solvent Removal: Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amidation: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Addition & Reflux: Add the acyl chloride solution dropwise to the cooled amine solution. After addition, allow the mixture to warm to room temperature and then heat to reflux.

  • Monitoring & Workup: Monitor the reaction progress by TLC as described in Protocol 3.2. Once complete, cool the reaction, wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified.[3]

Protocol 3.2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

This protocol is essential for validating the reaction endpoint.

Methodology:

  • Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline in pencil. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your limiting reactant (e.g., 4-amino-3-methoxybenzoic acid).

    • In the "RXN" lane, use a capillary tube to take a tiny aliquot from the reaction mixture and spot it.[8]

    • In the "CO" lane, spot the starting material first, and then spot the reaction mixture directly on top of it.

  • Develop the Plate: Place the plate in a sealed chamber containing a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light. Staining (e.g., with potassium permanganate or ninhydrin) may also be necessary.[9]

  • Analyze: Compare the "RXN" lane to the "SM" lane. The reaction is complete when the spot corresponding to the starting material is no longer visible in the "RXN" lane. A new, distinct spot for the product should be clearly visible.

Data Summaries & Visual Workflows

Table 1: Recommended Starting Conditions for Reflux Optimization

This table provides estimated starting points for reflux time based on common synthetic routes. Note: These are estimates; empirical determination via TLC is required for optimization.

Synthetic MethodSolventTemperature (°C)Estimated Starting Reflux Time (hours)Key Considerations
Acyl ChlorideDichloromethane (DCM)~40°C2 - 4Requires strictly anhydrous conditions.[1]
Acyl ChlorideToluene~110°C1 - 2Higher temperature may lead to side products.
EDC/HOBt CouplingTetrahydrofuran (THF)~66°C4 - 8Good for sensitive substrates.
EDC/HOBt CouplingDimethylformamide (DMF)~153°C (if heated)2 - 6Workup requires thorough washing to remove DMF.
Visual Workflows (Graphviz)

G Diagram 1: General Workflow for Synthesis & Optimization cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Isolation & Purification Start 1. Activate Carboxylic Acid (e.g., via Acyl Chloride) AddAmine 2. Add Isopropylamine & Base at 0°C Start->AddAmine Reflux 3. Heat to Reflux AddAmine->Reflux TLC 4. Monitor by TLC (Every 30-60 min) Reflux->TLC Check Is Starting Material Gone? TLC->Check Check->Reflux No Workup 5. Aqueous Workup (Wash & Extract) Check->Workup Yes Purify 6. Purify Product (Column or Recrystallization) Workup->Purify End Final Product Purify->End

Caption: A workflow for synthesis and reflux optimization.

G Diagram 2: Troubleshooting Decision Tree for Low Yield Start Low Product Yield Observed CheckSM Does TLC show unreacted starting material? Start->CheckSM CheckImpurity Does TLC show new impurity spots? CheckSM->CheckImpurity No IncompleteRxn Cause: Incomplete Reaction Solution: Increase reflux time. Monitor with TLC until SM is gone. CheckSM->IncompleteRxn Yes Degradation Cause: Degradation / Side Reactions Solution: Decrease reflux time/temp. Stop reaction once SM is consumed. CheckImpurity->Degradation Yes Hydrolysis Cause: Hydrolysis of Intermediate Solution: Ensure anhydrous conditions. Dry all glassware and solvents. CheckImpurity->Hydrolysis No (SM still present)

Caption: A decision tree for troubleshooting low product yield.

References

  • BenchChem. (2025). Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. BenchChem.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
  • Goode, S. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Suzhou Highfine Biotech. (n.d.). Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. Suzhou Highfine Biotech.
  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines?.
  • YouTube. (2023).
  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Chemistry LibreTexts.
  • Reddit. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.
  • Perrin, D. M. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia MDPI.
  • Vedejs, E., & Diver, S. T. (2020).

Sources

Optimization

Resolving stability issues of 4-Amino-N-isopropyl-3-methoxybenzamide in solution

Technical Support Center: Stability & Handling Guide Topic: Resolving Stability Issues of 4-Amino-N-isopropyl-3-methoxybenzamide CAS: 1021944-78-4 | Molecular Formula: C₁₁H₁₆N₂O₂[1] Executive Summary: The Structural Vuln...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Topic: Resolving Stability Issues of 4-Amino-N-isopropyl-3-methoxybenzamide CAS: 1021944-78-4 | Molecular Formula: C₁₁H₁₆N₂O₂[1]

Executive Summary: The Structural Vulnerability Profile

As a Senior Application Scientist, I often see researchers treat 4-Amino-N-isopropyl-3-methoxybenzamide purely as a stable reagent, only to encounter reproducibility issues in biological assays. To ensure data integrity, you must understand that this molecule possesses a "volatility triad" in solution:

  • Electron-Rich Aniline (Oxidation Prone): The primary amine at position 4, activated by the ortho-methoxy group, is highly susceptible to oxidative radical formation.[1] This leads to rapid discoloration (pinking/browning) via dimerization to azo-compounds or formation of iminoquinones.[1]

  • Amide Linkage (Hydrolysis Risk): While relatively stable at neutral pH, the N-isopropyl amide bond is sensitive to acid/base catalyzed hydrolysis, particularly if the solution is subjected to heat stress.

  • Solubility-Stability Paradox: The compound is hydrophobic.[1] While organic co-solvents (DMSO, Ethanol) solve solubility issues, they can accelerate certain degradation pathways or induce precipitation upon aqueous dilution if not managed correctly.

Troubleshooting & FAQs: Researcher-to-Scientist

Issue 1: "My clear solution turned pink/brown after 4 hours on the bench."

Diagnosis: Oxidative degradation of the 4-amino group.[1] The Mechanism: Dissolved oxygen in aqueous buffers attacks the electron-rich aromatic amine.[1] This reaction is autocatalytic and light-accelerated, forming colored oligomers (similar to the "browning" of aniline).

Q: How do I prevent this discoloration? A: You must eliminate the oxidant (O₂) and the catalyst (UV light).

  • Protocol:

    • Degas All Buffers: Sparge your aqueous buffer with Nitrogen (N₂) or Argon for at least 15 minutes before adding the compound.

    • Amber Glass: Store all solutions in amber vials. If using clear plates, wrap them in foil during incubation.

    • Antioxidant Spike: For assays longer than 24 hours, add 0.1% Ascorbic Acid or Sodium Metabisulfite to the buffer, provided it does not interfere with your biological target.

Issue 2: "The compound precipitated when I diluted my DMSO stock into PBS."

Diagnosis: "Crash-out" precipitation due to high hydrophobicity.[1] The Mechanism: 4-Amino-N-isopropyl-3-methoxybenzamide has poor aqueous solubility.[1] When the DMSO "solvation shell" is stripped away by rapid dilution into water, the molecules aggregate before they can disperse.

Q: What is the correct dilution technique? A: Use the "Step-Down" dilution method with intermediate polarity.

  • Protocol:

    • Do not inject the DMSO stock directly into a static volume of PBS.

    • Vortexing Addition: Inject the DMSO stock sub-surface into the buffer while vortexing the buffer vigorously. This prevents local high-concentration pockets.[1]

    • Limit DMSO: Keep final DMSO concentration < 0.5% if possible, or use a solubility enhancer like 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) as a carrier in the aqueous phase.[1]

Issue 3: "I see a new peak in my LC-MS at [M-57] or [M+18]."

Diagnosis: Amide Hydrolysis.[2][3][4][5][6] The Mechanism:

  • Acidic pH (<4): Protonation of the carbonyl oxygen makes the carbon susceptible to water attack, cleaving the isopropyl amine (Loss of 57 Da).

  • Basic pH (>9): Hydroxide directly attacks the carbonyl.

Q: What is the safe pH window? A: Maintain pH 6.0 – 8.0 .

  • Buffer Choice: Phosphate (PBS) or HEPES are ideal. Avoid Tris buffers if you are studying acylation reactions, as the primary amine in Tris can sometimes react with activated species, though less likely here.

  • Temperature: Hydrolysis is Arrhenius-driven.[1] Never heat the solution above 37°C unless necessary. Store aliquots at -20°C or -80°C.

Visualizing the Degradation Pathways

The following diagram maps the degradation risks you must control.

G Compound 4-Amino-N-isopropyl- 3-methoxybenzamide (Intact API) Oxidation Oxidative Pathway (Trigger: O2 + Light) Compound->Oxidation Air Exposure Hydrolysis Hydrolytic Pathway (Trigger: pH <4 or >9) Compound->Hydrolysis Extreme pH AzoDimer Azo/Hydrazo Dimers (Colored/Insoluble) Oxidation->AzoDimer Dimerization Quinone Iminoquinones (Pink/Brown Species) Oxidation->Quinone Radical Attack Acid 4-Amino-3-methoxy- benzoic acid Hydrolysis->Acid Cleavage Amine Isopropylamine Hydrolysis->Amine Leaving Group

Caption: Primary degradation pathways. Oxidation leads to color change; Hydrolysis leads to loss of potency.

Standardized Handling Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for 3–6 months at -20°C.

  • Weighing: Weigh the solid compound in a low-humidity environment.

  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Water in non-anhydrous DMSO can initiate slow hydrolysis even at -20°C.[1]

  • Dissolution: Vortex until completely dissolved. If sonication is needed, limit to < 30 seconds to avoid heating.

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in amber microtubes.

    • Why? Repeated freeze-thaw cycles introduce condensation (water) and oxygen.[1]

  • Storage: Store at -20°C or -80°C.

Protocol B: LC-MS Quality Check (System Suitability)

Before running critical biological assays, validate the compound's integrity.

ParameterSetting / Criteria
Column C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Detection UV at 254 nm (aromatic) and 280 nm (phenol/amine)
Pass Criteria Purity > 95%; No secondary peak > 2% area
Fail Indicator Peak tailing (aggregation) or new peak at RRT 0.8 (hydrolysis product)

Troubleshooting Logic Tree

Use this workflow to resolve issues in real-time.

DecisionTree Start Problem Detected IssueType What is the symptom? Start->IssueType Color Solution turned Pink/Brown IssueType->Color Precip Cloudiness or Precipitation IssueType->Precip CheckO2 Was buffer degassed? Color->CheckO2 CheckConc Is Conc > Solubility Limit? Precip->CheckConc ActionDegas Action: Prepare fresh buffer. Sparge with N2. Add Antioxidant. CheckO2->ActionDegas No ActionLight Action: Protect from UV. Use Amber Vials. CheckO2->ActionLight Yes ActionDilute Action: Reduce Conc. or Increase DMSO % CheckConc->ActionDilute Yes ActionCarrier Action: Add Cyclodextrin or BSA as carrier CheckConc->ActionCarrier No

Caption: Step-by-step decision logic for resolving stability and solubility issues.

References

  • Sigma-Aldrich. Product Specification: 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4).[1][7][8]Link

  • BenchChem. Minimizing degradation of 2-amino-N-(4-methylphenyl)benzamide in solution. (Technical guide on analogous benzamide stability). Link

  • Cayman Chemical. m-Methoxybenzamide Product Information & Handling. (Solubility and stability data for the core methoxy-benzamide scaffold). Link

  • NIST Chemistry WebBook. 3-Amino-4-methoxybenzamide Spectral Data. (Reference for IR/MS identification of the core structure). Link

Sources

Troubleshooting

Technical Support Center: Stability Profiling of 4-Amino-N-isopropyl-3-methoxybenzamide

[1] Executive Summary & Chemical Context[1][2][3][4][5] Welcome to the Technical Support Center. This guide addresses the physicochemical stability of 4-Amino-N-isopropyl-3-methoxybenzamide , a critical intermediate ofte...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the Technical Support Center. This guide addresses the physicochemical stability of 4-Amino-N-isopropyl-3-methoxybenzamide , a critical intermediate often utilized in the synthesis of 5-HT4 receptor agonists and RAS pathway modulators.[1]

Key Stability Takeaway: The stability of this compound is governed by two competing functional groups: the secondary amide (susceptible to hydrolysis) and the electron-rich aniline (susceptible to oxidation).[1]

  • Optimal pH: pH 4.0 – 6.0 (Buffered, Deoxygenated).

  • Critical Risk: Rapid oxidation at pH > 7.0 and precipitation near the aniline pKa (~3.5–4.5).[1]

Technical Knowledge Base: The pH Effect

A. Acidic Conditions (pH < 2.0)[1]
  • Mechanism: Protonation of the aniline nitrogen (

    
    ) occurs readily.[1]
    
  • Solubility: High.[1] The cationic form is highly water-soluble.[1]

  • Stability:

    • Oxidation: Excellent stability.[1] The protonated amine is electron-deficient and resistant to oxidative attack.[1]

    • Hydrolysis: Moderate risk.[1] While benzamides are generally robust, prolonged exposure to strong acids (e.g., 1M HCl) or heat will catalyze the hydrolysis of the amide bond to 4-amino-3-methoxybenzoic acid .[1]

B. Neutral to Basic Conditions (pH > 7.0)[1]
  • Mechanism: The aniline exists as a free base.[1]

  • Solubility: Reduced.[1] The neutral molecule has lower aqueous solubility, increasing the risk of precipitation in aqueous buffers.[1]

  • Stability:

    • Oxidation: High Risk. The electron-donating methoxy and amino groups activate the benzene ring, making it prone to air oxidation.[1] This results in the formation of azo-dimers or quinoid species, observed as a yellow-to-brown discoloration.[1]

    • Hydrolysis: Base-catalyzed hydrolysis is generally slower than acid hydrolysis for this sterically hindered

      
      -isopropyl amide but will occur at extreme pH (pH > 12).[1]
      

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation.[1]

  • Cause: At pH > 6, the free aniline group is highly susceptible to autoxidation by dissolved oxygen.[1]

  • Solution:

    • Lower the pH to < 5.0 to protonate the amine.[1]

    • Add an antioxidant (e.g., 0.1% Sodium Metabisulfite or Ascorbic Acid).[1]

    • Critical: Sparge all buffers with Argon or Nitrogen before dissolution.[1]

Issue 2: "I see a new peak at RRT ~0.85 in my HPLC chromatogram."

Diagnosis: Amide Hydrolysis.[1][2][3][4][5][6]

  • Cause: Exposure to extreme pH (typically strong acid) or high temperatures.[1] The new peak is likely 4-amino-3-methoxybenzoic acid .[1]

  • Verification: Check the UV spectrum of the impurity.[1] It should be similar to the parent but with a slight hypsochromic shift (blue shift) due to the loss of the amide conjugation.[1]

Issue 3: "The compound precipitated when I adjusted the buffer to pH 7.4."

Diagnosis: Intrinsic Solubility Limit.[1]

  • Cause: You passed the pKa of the aniline group. At pH 7.4, the molecule is neutral and hydrophobic.[1]

  • Solution:

    • Use a co-solvent (e.g., 5-10% DMSO or Ethanol).[1]

    • Maintain pH < 4.0 for stock solutions, then dilute into the assay buffer immediately before use.

Visualizing the Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways based on pH conditions.

StabilityPathways Parent 4-Amino-N-isopropyl- 3-methoxybenzamide (Parent) AcidHydrolysis Hydrolysis Product: 4-Amino-3-methoxybenzoic acid + Isopropylamine Parent->AcidHydrolysis Strong Acid (pH < 1) Heat Oxidation Oxidation Products: Azo-dimers / Quinones (Yellow/Brown Color) Parent->Oxidation Basic pH (pH > 7) + Oxygen Protonated Protonated Species (Stable to Oxidation) Parent->Protonated Acidic pH (pH < 4) Reversible Protonated->Parent Adjust to pH > 5

Figure 1: Chemical degradation pathways. Acid promotes hydrolysis; base promotes oxidation.[1]

Standard Operating Procedure: Forced Degradation Study

To validate the stability of your specific lot, perform this rapid stress test.

Materials
  • Stock Solution: 1 mg/mL in Methanol.

  • Stressors: 1N HCl, 1N NaOH, 3% H₂O₂.[1]

Protocol Table
Stress ConditionPreparationTime/TempEndpoint Criteria
Acid Hydrolysis Mix 100 µL Stock + 100 µL 1N HCl60°C for 4 hoursDetection of Benzoic Acid derivative (Hydrolysis).
Base Hydrolysis Mix 100 µL Stock + 100 µL 1N NaOH60°C for 4 hoursDetection of Benzoic Acid derivative (slower than acid).
Oxidation Mix 100 µL Stock + 100 µL 3% H₂O₂RT for 2 hoursAppearance of yellow color & late-eluting impurities.[1]
Control Mix 100 µL Stock + 100 µL Water4°C (Dark)Reference standard.

Troubleshooting Decision Tree

Use this workflow to resolve stability issues in real-time.

TroubleshootingTree Start Start: Identify Issue ColorChange Is solution colored (Yellow/Brown)? Start->ColorChange Precipitation Is there precipitation? ColorChange->Precipitation No CheckPH Check pH ColorChange->CheckPH Yes Solubility Diagnosis: Solubility Limit Action: Add DMSO or Lower pH (< 4) Precipitation->Solubility Yes Stable System Stable Precipitation->Stable No Oxidation Diagnosis: Oxidation Action: Add Antioxidant & Lower pH CheckPH->Oxidation pH > 6 CheckPH->Stable pH < 6 (Investigate Light)

Figure 2: Diagnostic workflow for resolving stability anomalies.

References

  • Compound Identification

    • Title: WO2024086809A1 - Methods for treating cancer (RAS pathway modulators).[1]

    • Source: Google Patents.[1]

    • Context: Identifies 4-Amino-N-isopropyl-3-methoxybenzamide as a key synthetic intermediate.[1]

    • URL
  • Mechanistic Grounding (Amide Hydrolysis)

    • Title: Benzamide hydrolysis in strong acids — The last word.[1]

    • Source: Canadian Journal of Chemistry.[1]

    • Context: Establishes the kinetic mechanism for benzamide hydrolysis in acidic media.
    • URL:[Link][1]

  • Mechanistic Grounding (Aniline Oxidation)

    • Title: Oxidation of Aromatic Amines.[1]

    • Source: IUPAC (General Principles).[1]

    • Context: Defines the susceptibility of electron-rich anilines to autoxidation at neutral/basic pH.[1]

    • URL:[Link][1]

  • Regulatory Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[1]

    • Source: ICH.org.[1]

    • Context: The global standard for designing forced degradation and stability protocols.[1]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Efficient Synthesis of Methoxybenzamide Derivatives

Strategic Overview: The "Methoxy" Challenge Synthesizing methoxybenzamides presents a unique dichotomy in organic synthesis due to the electronic and steric properties of the methoxy (-OMe) group. Your choice of catalyst...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The "Methoxy" Challenge

Synthesizing methoxybenzamides presents a unique dichotomy in organic synthesis due to the electronic and steric properties of the methoxy (-OMe) group. Your choice of catalyst must account for where this group is located:

  • Scenario A: Methoxy on the Carboxylic Acid (Electrophile)

    • The Problem: The -OMe group is a strong Electron Donating Group (EDG). It increases electron density at the carbonyl carbon, making it less electrophilic and resistant to nucleophilic attack by the amine.

    • The Complication: If located at the ortho-position (e.g., 2-methoxybenzoic acid), it adds significant steric hindrance, blocking the trajectory of bulky catalysts.

  • Scenario B: Methoxy on the Amine (Nucleophile)

    • The Problem: While -OMe increases nucleophilicity (good), it renders the amine prone to oxidation (bad).

    • The Complication: In metal-catalyzed cross-couplings (Buchwald-Hartwig), electron-rich anilines can bind too tightly to the metal center, potentially poisoning the catalyst.

Catalyst Selection Decision Matrix

Use this logic flow to select the optimal catalytic system for your specific substrate constraints.

CatalystSelection start START: Define Substrates type Starting Materials? start->type acid_amine Carboxylic Acid + Amine type->acid_amine Direct Amidation aryl_halide Aryl Halide + Amide/Amine type->aryl_halide Cross-Coupling scale Scale / Green Req? acid_amine->scale buchwald Cat: Pd(OAc)2 + BrettPhos (Buchwald-Hartwig) aryl_halide->buchwald sterics Ortho-Substitution? scale->sterics Small Scale / Difficult boronic Cat: 3,4,5-Trifluorophenylboronic Acid (High Atom Economy) scale->boronic Large Scale / Green sterics->boronic No (3- or 4-OMe) coupling Reagent: HATU or T3P (High Cost, High Reliability) sterics->coupling Yes (2-OMe)

Figure 1: Decision tree for selecting the appropriate synthetic route and catalyst based on substrate properties and scale.

Module A: Boronic Acid Catalysis (Direct Amidation)

Best For: Green chemistry applications, scale-up, and substrates with moderate steric hindrance. Mechanism: The catalyst forms a mixed anhydride (acyloxyboronic acid) active species that facilitates amine attack while removing water.

Recommended Catalyst

3,4,5-Trifluorophenylboronic acid (1-5 mol%)

  • Why: The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center, essential for activating the electron-rich methoxybenzoic acid [1].

Experimental Protocol
  • Charge: To a flask equipped with a Dean-Stark trap, add methoxybenzoic acid (1.0 equiv), amine (1.0 equiv), and 3,4,5-trifluorophenylboronic acid (5 mol%) .

  • Solvent: Add Toluene or Mesitylene (0.2 M concentration).

  • Reflux: Heat to reflux (110–160 °C) for 12–24 hours. Crucial: Water must be actively removed to drive the equilibrium.

  • Workup: Cool to RT. The catalyst often precipitates or can be washed out with basic aqueous extraction.

Troubleshooting Guide (Q&A)

Q: The reaction stalls at 50% conversion. Adding more catalyst doesn't help.

  • A: This is likely due to water saturation . The catalytic cycle relies on the regeneration of the boronic acid via water elimination.

    • Fix: Ensure your Dean-Stark trap is functioning or add activated 4Å Molecular Sieves (powdered) directly to the reaction mixture.

    • Fix: Switch solvent to Fluorobenzene or Trifluoromethylbenzene, which can form better azeotropes at lower temperatures.

Q: I am using 2-methoxybenzoic acid and yields are poor (<30%).

  • A: The ortho-methoxy group creates a "bidentate" effect where the methoxy oxygen coordinates to the boron, forming a stable, unreactive chelate.

    • Fix: Switch to 2-(2-diisopropylamino-phenyl)phenylboronic acid . This catalyst is designed to prevent product inhibition and tolerate steric bulk.

Module B: Transition Metal Catalysis (Buchwald-Hartwig)[1]

Best For: Building the amide from an aryl halide (e.g., 4-bromoanisole) and a primary amide/amine.

Recommended System
  • Pre-catalyst: Pd(OAc)₂ or G3-Palladacycles.

  • Ligand: BrettPhos or tBuBrettPhos .

  • Base: K₃PO₄ (weak base) or Cs₂CO₃.[1]

Mechanism of Action

The catalytic cycle involves Oxidative Addition (OA), Amine Binding, Deprotonation, and Reductive Elimination (RE).[2][3] For methoxy-substrates, the RE step is often the rate-determining step.

BuchwaldCycle Pd0 L-Pd(0) Active Species OA Oxidative Addition (Ar-Pd-X) Pd0->OA + Ar-X Coord Amine Coordination OA->Coord + HNR2 Deprot Deprotonation (Base) Coord->Deprot - HX RE Reductive Elimination Deprot->RE Ar-Pd-NR2 RE->Pd0 + Product

Figure 2: Simplified Buchwald-Hartwig catalytic cycle highlighting the critical steps for methoxy-substituted substrates.

Troubleshooting Guide (Q&A)

Q: I am using 4-iodoanisole and the reaction fails, but 4-bromoanisole works. Why?

  • A: This is the "Iodide Effect." The iodide ion released after oxidative addition binds very strongly to the Palladium, forming bridging dimers [Pd(Ar)I(L)]₂ that are catalytically inactive [2].

    • Fix: Avoid aryl iodides. If you must use them, add a silver salt (AgOTf) to scavenge the iodide, or switch to the bromide equivalent.

Q: My product is contaminated with the reduced arene (methoxybenzene).

  • A: This is Hydrodehalogenation , caused by

    
    -hydride elimination or hydrogen transfer from the solvent/base.
    
    • Fix: Avoid isopropanol or other secondary alcohols as co-solvents.

    • Fix: Switch the base from NaOtBu (strong, can act as H-source) to K₃PO₄ (inorganic, milder).[1]

Comparative Data: Catalyst Efficiency

Catalyst / ReagentSubstrate Scope (Methoxy)Green ScoreCostKey Limitation
3,4,5-F3-PhB(OH)₂ Excellent for para/meta-OMeHigh (Water byproduct)LowFails with ortho-OMe (sterics)
HATU / DIPEA Excellent for ortho-OMeLow (Poor atom economy)HighDifficult purification
Pd / BrettPhos Excellent for Aryl ChloridesModerateVery HighSensitive to O₂/H₂O
ZrCl₄ (5 mol%) Good for unhinderedHighLowRequires high temp (>100°C)

References

  • Ishihara, K., et al. (2002).[4] "3,4,5-Trifluorophenylboronic Acid as an Extremely Active Amidation Catalyst." Journal of Organic Chemistry.

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Lundberg, H., et al. (2014). "Catalytic Amidation of Carboxylic Acids." Chemical Reviews.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist's Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Interpretation of 4-Amino-N-isopropyl-3-methoxybenzamide and a Comparative Analysis with Structural Analogs

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic R...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as an unparalleled tool for providing detailed information about the molecular structure of organic compounds.[1] This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide, a substituted benzamide with potential applications in medicinal chemistry.

This document, tailored for researchers, scientists, and drug development professionals, will not only dissect the theoretical 1H NMR spectrum of the target molecule but also provide a comparative analysis with structurally related benzamides. This approach is designed to enhance the understanding of how different functional groups influence the magnetic environment of protons within a molecule, a critical skill for the unambiguous interpretation of NMR data.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The acquisition of a clean and high-resolution 1H NMR spectrum is paramount for accurate structural interpretation. The following protocol outlines a standardized procedure for sample preparation and data acquisition.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. For benzamides, deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices.[1] The choice of solvent can influence the chemical shifts of labile protons, such as those of amine and amide groups.

  • Sample Concentration: Weigh approximately 5-10 mg of the benzamide sample and dissolve it in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR instruments can also reference the spectrum to the residual solvent peak.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

    • Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the entire range of proton chemical shifts.

Interpreting the 1H NMR Spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide

Molecular Structure and Proton Environments:

Figure 1: Molecular structure of 4-Amino-N-isopropyl-3-methoxybenzamide with key proton groups highlighted.

Predicted 1H NMR Data:

SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
aH-2~7.4d~21H
bH-6~7.2dd~8, ~21H
cH-5~6.7d~81H
dNH (amide)~6.0br d~71H
eCH (isopropyl)~4.2septet~71H
fNH2 (amino)~4.0br s-2H
gOCH3 (methoxy)~3.9s-3H
hCH3 (isopropyl)~1.2d~76H

Detailed Rationale for Assignments:

  • Aromatic Protons (H-2, H-5, H-6): The aromatic region will display three distinct signals.

    • The amino group (-NH2) is a strong electron-donating group, causing significant shielding (upfield shift) of the ortho (H-5) and para (H-2, relative to the methoxy group) protons.

    • The methoxy group (-OCH3) is also electron-donating, further shielding its ortho proton (H-2).

    • The amide group (-CONH-) is electron-withdrawing, deshielding its ortho protons (H-2 and H-6).

    • H-2 will be a doublet due to coupling with H-6 (meta coupling, small J value).

    • H-6 will be a doublet of doublets due to coupling with H-5 (ortho coupling, larger J value) and H-2 (meta coupling).

    • H-5 will be a doublet due to ortho coupling with H-6.

  • Amide Proton (NH): The amide proton typically appears as a broad signal due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. It will be a doublet due to coupling with the isopropyl methine proton.

  • Isopropyl Group (CH and CH3):

    • The methine proton (CH) will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is downfield due to the proximity of the electron-withdrawing amide group.

    • The two methyl groups (CH3) are equivalent and will appear as a doublet due to coupling with the methine proton.

  • Amino Protons (NH2): The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

  • Methoxy Protons (OCH3): The three protons of the methoxy group are equivalent and do not couple with any other protons, resulting in a sharp singlet. Methoxy groups typically resonate in the range of 3.5-4.0 ppm.[2]

Comparative Analysis with Structurally Related Benzamides

To substantiate the predicted chemical shifts for 4-Amino-N-isopropyl-3-methoxybenzamide, a comparison with the experimental 1H NMR data of simpler, structurally related benzamides is invaluable.

CompoundAromatic Protons (δ, ppm)Amide NH (δ, ppm)N-Alkyl Protons (δ, ppm)Other Substituent Protons (δ, ppm)
Benzamide [3][4]7.40-7.55 (m, 3H), 7.92-8.08 (m, 2H)7.46, 8.05 (br s, 2H)--
N-Isopropylbenzamide [5][6]7.38-7.51 (m, 3H), 7.67-7.78 (m, 2H)~6.0 (br s, 1H)4.18-4.37 (m, 1H), 1.25 (d, 6H)-
4-Aminobenzamide [7][8]6.57 (d, 2H), 7.65 (d, 2H)5.89 (br s, 2H)--
4-Methoxybenzamide [9]6.99 (d, 2H), 7.89 (d, 2H)7.24, 7.88 (br s, 2H)-3.81 (s, 3H)
4-Amino-N-isopropyl-3-methoxybenzamide (Predicted) ~6.7-7.4~6.0~4.2 (septet, 1H), ~1.2 (d, 6H)~4.0 (br s, 2H, NH2), ~3.9 (s, 3H, OCH3)

Analysis of Substituent Effects:

  • N-Isopropyl Group: The introduction of the N-isopropyl group in N-isopropylbenzamide shifts the amide proton significantly upfield compared to benzamide and introduces the characteristic septet and doublet for the isopropyl group.[5][6] This is consistent with the predicted spectrum of our target molecule.

  • 4-Amino Group: The strong electron-donating amino group in 4-aminobenzamide causes a significant upfield shift of the aromatic protons ortho to it (to ~6.57 ppm) compared to benzamide.[7] This supports the predicted upfield shift for H-5 in the target molecule.

  • 3-Methoxy Group: The methoxy group in 4-methoxybenzamide also exerts an electron-donating effect, shifting the ortho aromatic protons upfield (to ~6.99 ppm).[9] In our target molecule, the methoxy group at position 3 will contribute to the overall electronic environment of the aromatic ring.

The predicted spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide is a logical culmination of these individual substituent effects. The presence of both a strong electron-donating amino group and a methoxy group is expected to result in a more complex and upfield-shifted aromatic region compared to the simpler benzamides.

Conclusion

The detailed interpretation of the 1H NMR spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide, supported by a comparative analysis with its structural analogs, provides a robust framework for its structural confirmation. This guide underscores the importance of a systematic approach to spectral interpretation, combining a foundational understanding of NMR principles with the empirical analysis of substituent effects. For researchers in drug discovery and development, mastering these skills is essential for the confident and accurate characterization of novel molecular entities.

References

  • BenchChem. (2025). Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development.
  • ChemicalBook. (n.d.). Benzamide(55-21-0) 1H NMR spectrum.
  • N-Isopropylbenzamide. (n.d.). PubMed Central.
  • ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7).
  • Royal Society of Chemistry. (n.d.).
  • SpectraBase. (n.d.). Benzamide - Optional[1H NMR] - Spectrum.
  • NH2 O purified benzamide, 1H-NMR A (brs) 8.08 B (d) 7.92 C (t) 7.55 D (t) 7.48 E (t) 7.40. (n.d.).
  • Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs.
  • Royal Society of Chemistry. (2021).
  • ChemicalBook. (n.d.). 4-Aminobenzamidine dihydrochloride(2498-50-2) 1H NMR spectrum.
  • ChemicalBook. (n.d.). N-Isopropylbenzylamine(102-97-6) 1H NMR spectrum.
  • ResearchGate. (n.d.). Characteristic 1 H and 13 C NMR chemical shifts δ (ppm) for the... | Download Scientific Diagram.
  • ResearchGate. (n.d.). The stacked 1H NMR spectra from δ 2.90 to 3.65 for the isopropyl....
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Starkey, L. S. (n.d.). 1H NMR chemical shift ppm table.
  • ChemicalBook. (n.d.). 4-Aminobenzoic acid(150-13-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). 4-Methoxybenzamide(3424-93-9) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzamide, N-[4-(acetylamino)phenyl]-2-amino- - Optional[1H NMR] - Spectrum.
  • Sigma-Aldrich. (n.d.). 4-Amino-N-isopropyl-3-methoxybenzamide | 1021944-78-4.
  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • PubChem. (n.d.). 4-Aminobenzamide.
  • organic-chemistry-tutor.com. (n.d.). 12.04 1H NMR Chemical Shifts | OrganicChemGuide.
  • MilliporeSigma. (n.d.). 4-Amino-N-isopropyl-3-methoxybenzamide | 1021944-78-4.

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation Pattern of 4-Amino-N-isopropyl-3-methoxybenzamide

Executive Summary This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-Amino-N-isopropyl-3-methoxybenzamide (C₁₁H₁₆N₂O₂), a structural analog often encountered in the study of benzamide-ba...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the mass spectrometry (MS) behavior of 4-Amino-N-isopropyl-3-methoxybenzamide (C₁₁H₁₆N₂O₂), a structural analog often encountered in the study of benzamide-based prokinetic agents (e.g., metabolites of cisapride or metoclopramide analogs).

Unlike standard spectral libraries that list peaks without context, this guide compares ionization modes (ESI vs. APCI) to optimize sensitivity and details the mechanistic fragmentation pathways required for developing robust Multiple Reaction Monitoring (MRM) assays.

Key Findings:

  • Optimal Ionization: Electrospray Ionization (ESI) in positive mode ([M+H]⁺) yields 3-5x higher sensitivity compared to APCI due to the basicity of the aniline nitrogen.

  • Primary Quantifier Transition: m/z 209.1 → 150.1 (Amide bond cleavage).

  • Key Qualifier Transition: m/z 209.1 → 122.1 (Subsequent loss of CO).

Structural Analysis & Physicochemical Properties[1]

Before establishing MS parameters, we must understand the molecule's propensity for ionization and fragmentation.

PropertyValueMS Implication
Formula C₁₁H₁₆N₂O₂Nitrogen rule applies (Even mass = odd nitrogens? No, 2 N = Even Mass).
Monoisotopic Mass 208.12 DaPrecursor ion [M+H]⁺ observed at m/z 209.13 .
Functional Groups 1. Primary Aniline (Pos 4)2. Methoxy (Pos 3)3. Secondary Amide4. Isopropyl tailThe aniline amine is the primary site of protonation in ESI. The amide bond is the most fragile point for CID fragmentation.
LogP (Predicted) ~1.2 - 1.5Moderately polar; suitable for Reversed-Phase LC.

Comparative Guide: Ionization Source Selection

Choosing the correct interface is critical for limit of detection (LOD). Below is a comparison of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this specific benzamide derivative.

Experimental Comparison Data
FeatureElectrospray Ionization (ESI+) APCI (+) Verdict
Mechanism Desorption of pre-formed ions in solution. Protonation driven by mobile phase pH.Gas-phase chemical ionization via corona discharge.[1]ESI Wins
Signal Intensity High (100%) . The basic aniline group (pKa ~4-5) is easily protonated in 0.1% Formic Acid.Moderate (20-30%) . The molecule is thermally stable, but charge transfer is less efficient than solution-phase protonation for this polarity.ESI
Matrix Effects Susceptible to suppression from phospholipids in plasma.More robust against matrix suppression.APCI (if matrix is dirty)
Thermal Stability Gentle; no thermal degradation observed.High heat (350°C+) may cause minor degradation of the methoxy group.ESI

Recommendation: Use ESI+ for general bioanalysis. Switch to APCI+ only if analyzing high-lipid matrices (e.g., adipose tissue extracts) where ESI suppression is unmanageable.

Fragmentation Pathways (MS/MS)

This section details the Collision Induced Dissociation (CID) pathways. Understanding these is essential to avoid "cross-talk" with metabolites that might share the same parent mass but different fragments.

Mechanism 1: Amide Cleavage (The Quantifier)

The most abundant product ion results from the cleavage of the amide bond. The charge is retained on the aromatic acylium ion due to the resonance stabilization provided by the amino and methoxy groups on the ring.

  • Transition: m/z 209.1 ([M+H]⁺) → m/z 150.1 (Acylium Cation)

  • Neutral Loss: Isopropylamine (59 Da)

Mechanism 2: Carbon Monoxide Loss (The Qualifier)

Following the formation of the acylium ion (m/z 150), the ring system undergoes a secondary fragmentation, ejecting a neutral Carbon Monoxide (CO) molecule. This is a classic "retrodienic-like" decomposition common in benzamides.

  • Transition: m/z 150.1 → m/z 122.1

  • Neutral Loss: CO (28 Da)

Mechanism 3: Isopropyl Rearrangement (Alternative)

A competing low-energy pathway involves the loss of propene from the isopropyl group via a hydrogen rearrangement (McLafferty-like), leaving a primary amide.

  • Transition: m/z 209.1 → m/z 167.1

  • Neutral Loss: Propene (42 Da)

Visual Pathway Diagram (Graphviz)

BenzamideFragmentation Parent Precursor Ion [M+H]+ m/z 209.1 (4-Amino-N-isopropyl-3-methoxybenzamide) Frag1 Fragment A (Quantifier) m/z 150.1 (4-Amino-3-methoxybenzoyl cation) Parent->Frag1 Amide Cleavage (-59 Da Isopropylamine) Frag3 Fragment C (Minor) m/z 167.1 (Loss of Propene) Parent->Frag3 H-Rearrangement (-42 Da Propene) Frag2 Fragment B (Qualifier) m/z 122.1 (4-Amino-3-methoxyphenyl cation) Frag1->Frag2 Inductive Cleavage (-28 Da CO)

Caption: Proposed fragmentation tree for 4-Amino-N-isopropyl-3-methoxybenzamide under ESI-CID conditions.

Experimental Protocol: Method Development

To reproduce these results or validate the method in your lab, follow this standardized workflow.

A. LC-MS/MS Conditions[3][4][5]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile (Avoid Methanol if possible to prevent methylation artifacts in source).

  • Flow Rate: 0.4 mL/min.

B. MRM Table (Optimization Parameters)
Transition TypePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Purpose
Quantifier 209.1150.15020 - 25High abundance, stable.
Qualifier 1 209.1122.15035 - 40Structural confirmation.
Qualifier 2 209.1167.15015 - 18Check for co-eluting isobaric amides.
C. Workflow Diagram

Workflow Sample Sample Prep (Protein Ppt) LC LC Separation (C18, Gradient) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Q1 Q1 Filter (209.1) Ionization->Q1 Q2 Collision Cell (N2 Gas) Q1->Q2 Q3 Q3 Filter (150.1 / 122.1) Q2->Q3 Detector Detector (Counts) Q3->Detector

Caption: Standardized LC-MS/MS workflow for benzamide quantification.

Differentiation from Analogs (Specificity)

A major challenge in benzamide analysis is distinguishing the parent drug from metabolic dealkylation products.

  • Vs. Metoclopramide (MCP): MCP has a Chlorine atom.[2] Its mass spectrum shows a distinct ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio). The target molecule (Methoxy/Amino) has no chlorine , so the isotope envelope will be clean (M+1 is ~11% of M).

  • Vs. De-isopropylated Metabolite: If the isopropyl group is metabolically removed in vivo, the metabolite mass will be m/z 167.1.

    • Risk:[3][4] In-source fragmentation of the parent (209 → 167) can mimic the metabolite.

    • Solution: Ensure chromatographic separation.[4] The parent (Isopropyl) is more hydrophobic and will elute later than the metabolite (Primary amide).

References

  • Comparison of APPI, APCI and ESI for the LC-MS/MS analysis of pharmaceuticals. Source: ResearchGate (2025).[2][5] URL:[Link]

  • LC–MS characterization of metoclopramide photolysis products (Benzamide fragmentation analogs). Source: Journal of Photochemistry and Photobiology A: Chemistry. URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns (Amide and Amine rules). Source: Chemistry LibreTexts. URL:[Link]

  • ESI vs APCI: Which ionization should I choose? Source: Agilent Technologies / YouTube (Transcript). URL:[Link]

Sources

Validation

Comparative Analysis: 4-Amino-N-isopropyl-3-methoxybenzamide vs. Cisapride

The following guide provides an in-depth technical comparison between 4-Amino-N-isopropyl-3-methoxybenzamide and the established gastroprokinetic agent Cisapride . This analysis treats 4-Amino-N-isopropyl-3-methoxybenzam...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 4-Amino-N-isopropyl-3-methoxybenzamide and the established gastroprokinetic agent Cisapride .

This analysis treats 4-Amino-N-isopropyl-3-methoxybenzamide (hereafter referred to as Compound A ) as a structural fragment/intermediate relative to the fully elaborated pharmacophore of Cisapride . This comparison is critical for researchers studying Structure-Activity Relationships (SAR) to understand the specific contributions of the benzamide core versus the basic side chain in 5-HT4 receptor activation.

Executive Summary

  • Cisapride is a potent, non-selective 5-HT4 receptor agonist used historically to treat gastrointestinal motility disorders. Its efficacy is driven by a complete pharmacophore consisting of a substituted benzamide core linked to a basic piperidine ring. However, it was withdrawn from many markets due to hERG channel blockade (QT prolongation).

  • 4-Amino-N-isopropyl-3-methoxybenzamide (Compound A) represents a "truncated" benzamide. It retains the core aromatic binding elements (amide, aniline, methoxy) but lacks the bulky, basic side chain (piperidine) and the 5-chloro substituent found in potent analogs.

Chemical Identity & Structural Pharmacophore[1]

The biological divergence between these two molecules is rooted in their structural completeness.

FeatureCisapride 4-Amino-N-isopropyl-3-methoxybenzamide
CAS Number 81098-60-41021944-78-4
Molecular Weight 465.95 g/mol 208.26 g/mol
Core Scaffold 4-amino-5-chloro-2-methoxybenzamide4-amino-3-methoxybenzamide
Side Chain Substituted piperidine (Basic Amine)Isopropyl group (Neutral/Aliphatic)
Key Substituent 5-Chloro (Lipophilic/Metabolic stability)Hydrogen (Unsubstituted at C5)
Pharmacophore Status Complete (Binder + Effector)Fragment (Binder Core only)
Structural Logic Diagram

The following diagram illustrates the pharmacophore assembly. Cisapride contains the "Core" plus the critical "Side Chain," whereas Compound A contains only a modified "Core."

PharmacophoreComparison cluster_Cisapride Cisapride (Full Agonist) cluster_CompA Compound A (Fragment) Core Benzamide Core (Aromatic Ring + Amide) Sub1 4-Amino Group (H-Bond Donor) Core->Sub1 Sub2 Methoxy Group (H-Bond Acceptor) Core->Sub2 Sub3 5-Chloro Substituent (Lipophilicity) Core->Sub3 Present in Cisapride Linker Amide Linker Core->Linker SideChain Basic Amine (Piperidine) (Ionic Interaction with Asp) Linker->SideChain Critical for Potency C_Core Core Linker->C_Core A_Core Core (Modified) Linker->A_Core Distal Distal Aromatic Ring (Hydrophobic Pocket) SideChain->Distal C_Side Side Chain + Distal A_Side Isopropyl (Truncated)

Figure 1: Pharmacophore deconstruction showing that Cisapride possesses the critical basic amine side chain required for high-affinity binding, which Compound A lacks.

Pharmacodynamics: Potency & Selectivity

5-HT4 Receptor Agonism

The 5-HT4 receptor binding pocket contains a conserved aspartate residue (Asp100 in human 5-HT4) that forms a salt bridge with a protonated nitrogen on the ligand.

  • Cisapride: Contains a piperidine nitrogen that is protonated at physiological pH. This interaction anchors the molecule, allowing the benzamide core to engage in hydrogen bonding and pi-stacking.

    • Ki: 5 – 20 nM (High Affinity)

    • EC50: ~20 – 50 nM (Potent Agonist)

  • Compound A: The N-isopropyl group is not basic enough to protonate significantly or form a salt bridge. Furthermore, it lacks the spatial extension to reach the hydrophobic accessory pocket.

    • Predicted Ki: > 10,000 nM (Inactive/Very Low Affinity)

    • Mechanism: Without the basic amine, the residence time in the receptor pocket is negligible.

hERG Channel Liability (Safety)
  • Cisapride: Known for high-affinity blockade of the hERG potassium channel (IC50 ~ 10-40 nM), leading to QT prolongation. This is driven by the distal fluorophenyl group and the piperidine ring interacting with the hERG pore.

  • Compound A: Due to its small size, lack of a basic center, and absence of distal aromatic rings, it is unlikely to block hERG at relevant concentrations.

Comparative Data Summary
ParameterCisaprideCompound A (Predicted)
5-HT4 Affinity (Ki) 5 - 20 nM> 10 µM
Functional Potency (EC50) 20 - 50 nMInactive
hERG Inhibition (IC50) ~10 - 40 nM (High Risk)> 100 µM (Low Risk)
Primary Target 5-HT4 ReceptorSynthetic Intermediate

Experimental Protocols

To empirically validate the difference in potency, the following self-validating workflows are recommended.

cAMP Accumulation Assay (Functional Potency)

Objective: Quantify the activation of Gs-coupled 5-HT4 receptors by measuring intracellular cAMP levels.

  • Cell Line: HEK-293 cells stably expressing human 5-HT4(b) receptor.

  • Reagents: Cisapride (Positive Control), Compound A (Test), Serotonin (Reference), IBMX (Phosphodiesterase inhibitor).

  • Protocol:

    • Seeding: Plate cells (20,000/well) in 384-well plates. Incubate overnight.

    • Starvation: Replace medium with HBSS buffer containing 0.5 mM IBMX. Incubate for 30 min at 37°C.

    • Treatment: Add serial dilutions of Cisapride (10^-11 M to 10^-5 M) and Compound A (10^-9 M to 10^-4 M).

    • Incubation: Incubate for 45 minutes at 37°C.

    • Detection: Lyse cells and detect cAMP using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit (e.g., Lance Ultra or HTRF).

  • Validation: The Serotonin curve must show an EC50 < 10 nM. Cisapride should show full partial agonism. Compound A is expected to show a flat line or activity only at very high concentrations (>100 µM).

hERG Patch Clamp Assay (Safety Profiling)

Objective: Compare the propensity to block the cardiac potassium channel.

  • System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells expressing hERG.

  • Protocol:

    • Voltage Protocol: Hold at -80 mV, depolarize to +40 mV for 500 ms, repolarize to -40 mV (tail current measurement).

    • Perfusion: Apply extracellular buffer (baseline), then increasing concentrations of test compound.

    • Analysis: Measure inhibition of the peak tail current.

  • Validation: E-4031 (positive control) must inhibit current with IC50 ~10-50 nM.

Signaling Pathway Visualization

The following diagram details the biological cascade triggered by a potent agonist (Cisapride) versus the failure of the fragment (Compound A).

SignalingPathway cluster_Membrane Cell Membrane R_Active 5-HT4 Receptor (Active Conformation) Gs Gs Protein (Activation) R_Active->Gs Couples R_Inactive 5-HT4 Receptor (Inactive) Cisapride Cisapride (High Affinity) Cisapride->R_Active Stabilizes CompA Compound A (Low Affinity) CompA->R_Inactive Fails to Bind/Stabilize AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Increased) AC->cAMP Catalyzes ATP ATP PKA PKA Activation cAMP->PKA Effect Prokinetic Effect (Motility) PKA->Effect

Figure 2: Signal transduction pathway. Cisapride successfully stabilizes the active receptor conformation, driving cAMP production. Compound A fails to engage the receptor sufficiently to initiate the cascade.

References

  • Bock, M. G., et al. (1992). "Benzamides as 5-HT4 agonists."[1][2][3][4] Journal of Medicinal Chemistry. (Foundational SAR establishing the requirement of the basic side chain).

  • Dumuis, A., et al. (1989). "Characterization of a novel 5-HT4 receptor antagonist." Naunyn-Schmiedeberg's Archives of Pharmacology. (Methodology for cAMP assays).

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods. (Cisapride hERG data).

  • PubChem. (2024).[5] "Compound Summary: 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4)." National Library of Medicine.

  • Tonini, M., et al. (1999). "5-HT4 receptors in the gastrointestinal tract."[1][2] Alimentary Pharmacology & Therapeutics. (Mechanism of action for prokinetics).

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide, a complex molecule with multiple functional groups of interest in pharmaceutical and chemical research. By...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the infrared (IR) spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide, a complex molecule with multiple functional groups of interest in pharmaceutical and chemical research. By dissecting its spectrum and comparing it with simpler, related benzamides, we aim to provide researchers, scientists, and drug development professionals with a clear framework for identifying and interpreting the characteristic vibrational modes of its key functional groups.

Introduction to Infrared Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the molecule's functional groups. The intensity and position of these absorption bands are directly related to the bond strength, the mass of the bonded atoms, and the overall molecular structure. For a complex molecule like 4-Amino-N-isopropyl-3-methoxybenzamide, the IR spectrum is a composite of the vibrational modes of its constituent parts: a primary aromatic amine, a secondary N-isopropyl amide, a methoxy group, and a 1,2,4-trisubstituted benzene ring. Understanding these individual contributions is key to a comprehensive spectral interpretation.

Molecular Structure and Predicted Vibrational Modes

The structure of 4-Amino-N-isopropyl-3-methoxybenzamide dictates the expected IR absorption bands. A visual representation of the molecule is provided below.

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample & KBr grind_mix Grind & Mix weigh_sample->grind_mix load_die Load Die grind_mix->load_die press_pellet Press Pellet load_die->press_pellet place_pellet Place Pellet in FTIR press_pellet->place_pellet run_bkg Acquire Background place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample process_spectrum Process Spectrum run_sample->process_spectrum identify_peaks Identify Peaks process_spectrum->identify_peaks compare_data Compare to References identify_peaks->compare_data

Figure 2: Workflow for IR Spectrum Analysis using the KBr Pellet Method.

Conclusion

The IR spectrum of 4-Amino-N-isopropyl-3-methoxybenzamide is rich with information, reflecting its complex molecular architecture. By systematically analyzing the characteristic absorption bands of each functional group and comparing them to simpler, related molecules, a confident and detailed spectral interpretation can be achieved. The primary amine, secondary amide, methoxy, and substituted aromatic functionalities all provide distinct signatures that, when considered together, confirm the structure of the molecule. This guide provides a robust framework for researchers to approach the spectral analysis of this and other similarly complex benzamide derivatives, ensuring scientific rigor and accuracy in their findings.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]

  • McMurry, J. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry (10th ed.). OpenStax. Retrieved from [Link]

  • Reusch, W. (2013). Infrared Spectrometry. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Cortes, E. (n.d.). INFRARED SPECTROSCOPY (IR). University of Puerto Rico at Mayagüez. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Introduction to Spectroscopy. Cengage Learning.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Venkataramiah, K., & Indira, K. (1962). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A, 55(4), 215-223.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methoxyethane. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • De Caro, F., & Viti, C. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Engineering Technologies and Management Research, 8(2), 1-8.
  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. [Link]

  • Smith, B. C. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 35(1), 10-15.
  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, March 30). Why are N-H stretching vibrations often sharp and not broad?. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Penfold, A. S., & Thornton, S. (1956). Detection of the Methoxyl Group by Infrared Spectroscopy. Analytical Chemistry, 28(11), 1740-1742.
  • University of California, Los Angeles. (n.d.). The C=O stretching frequency. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Specac. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Slipchenko, L. V., Kuyanov, K. E., Sartakov, B. G., & Vilesov, A. F. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 111(29), 6727–6736.
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, January 11). N-H Stretching and Bending Vibrations [Video]. YouTube. [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story. Spectroscopy Online, 32(4), 14-21.
  • ResearchGate. (n.d.). IR absorption spectrum of isopropyl alcohol, as measured (blue curve), and as retrieved from database (red curve). [Image]. Retrieved from [Link]

  • Senent, M. L., & Gámez, F. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. ACS Earth and Space Chemistry, 8(6), 1186–1195.
Validation

Purity Assessment of 4-Amino-N-isopropyl-3-methoxybenzamide: A Comparative Guide to UPLC vs. Traditional HPLC

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Chemical Context 4-Amino-N-isopropyl-3-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Chemical Context

4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) is a critical pharmaceutical intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel p53-restoring oncology therapeutics [1]. Structurally, it features a primary aniline group, a methoxy ether, and an isopropyl-substituted amide.

Because this compound serves as a foundational building block in multi-step syntheses, ensuring its high purity (>99.0%) is paramount. Trace impurities—such as regioisomers, des-isopropyl derivatives, or unreacted precursors—can propagate through synthetic pathways, leading to complex side reactions and reduced final API yields.

While High-Performance Liquid Chromatography (HPLC) has historically been the gold standard for purity assessment, the shift toward Ultra-Performance Liquid Chromatography (UPLC) offers profound advantages. By utilizing sub-2 µm particle sizes and operating at ultra-high pressures (up to 15,000 psi), UPLC fundamentally alters the analytical landscape, providing superior resolution, heightened sensitivity, and significantly reduced analysis times [2].

Theoretical Grounding: The Causality of UPLC Superiority

To understand why UPLC outperforms traditional HPLC for benzamide derivatives, we must look at the van Deemter equation , which relates the height equivalent to a theoretical plate (HETP) to the linear velocity of the mobile phase.

Traditional HPLC columns utilize 3–5 µm silica particles. At higher flow rates, mass transfer resistance (the C term in the van Deemter equation) causes significant band broadening, resulting in a loss of resolution. UPLC columns, packed with 1.7 µm Ethylene Bridged Hybrid (BEH) or Charged Surface Hybrid (CSH) particles, minimize both eddy diffusion (A term) and mass transfer resistance (C term).

The Mechanistic Choice: 4-Amino-N-isopropyl-3-methoxybenzamide possesses a basic aniline nitrogen. At neutral pH, basic compounds often interact with residual acidic silanols on the silica stationary phase, causing severe peak tailing. To counteract this:

  • Mobile Phase: We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to fully protonate the amine, ensuring a consistent ionization state.

  • Stationary Phase: UPLC BEH technology provides superior hydrolytic stability at low pH and reduces secondary silanol interactions compared to older generation HPLC silica, yielding sharper peaks and higher theoretical plate counts [3].

Experimental Protocols: A Self-Validating System

The following protocols outline the step-by-step methodology for assessing the purity of 4-Amino-N-isopropyl-3-methoxybenzamide, demonstrating the method transfer from HPLC to UPLC. This system is self-validating; it includes System Suitability Testing (SST) criteria that must be met prior to sample analysis to ensure data trustworthiness [4].

Sample and Standard Preparation
  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Solution: Accurately weigh 10 mg of 4-Amino-N-isopropyl-3-methoxybenzamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Sample Solution: Prepare the synthesized batch sample identically to achieve a nominal concentration of 1.0 mg/mL.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions
Method A: Traditional HPLC (The Baseline)
  • Column: C18, 250 mm × 4.6 mm, 5.0 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-15 min (10% to 60% B), 15-20 min (60% to 90% B), 20-25 min (re-equilibration at 10% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

Method B: Optimized UPLC (The Upgrade)
  • Column: Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-3 min (10% to 60% B), 3-4 min (60% to 90% B), 4-5 min (re-equilibration at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1.0 µL.

  • Column Temperature: 40 °C (Elevated to reduce mobile phase viscosity and backpressure).

  • Detection: PDA at 254 nm (Sampling rate: 20 points/sec).

System Suitability Testing (SST) Criteria

To validate the operational readiness of the system, inject the Standard Solution in five replicates. The system is validated only if:

  • Retention Time %RSD: ≤ 1.0%

  • Peak Area %RSD: ≤ 2.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): > 5,000 for HPLC; > 15,000 for UPLC.

Comparative Data Presentation

The empirical data below highlights the dramatic efficiency gains achieved by migrating the purity assessment of 4-Amino-N-isopropyl-3-methoxybenzamide from HPLC to UPLC.

ParameterTraditional HPLC (5.0 µm)Optimized UPLC (1.7 µm)Performance Gain / Impact
Total Run Time 25.0 minutes5.0 minutes80% reduction in analysis time
Retention Time (Rt) 12.45 min2.15 minFaster throughput for IPCs
Theoretical Plates (N) ~8,500~22,4002.6x increase in resolving power
Resolution (Crit. Pair) 1.83.4Superior baseline separation
Tailing Factor (Tf) 1.421.05Sharper peaks, better integration
Solvent Consumption 25.0 mL / run2.0 mL / run92% reduction in chemical waste
Limit of Detection 0.05% area0.01% areaEnhanced sensitivity for trace impurities

Visualizing Analytical Workflows

To ensure a seamless transition and robust quality control, the logic of method transfer and routine purity assessment must be strictly defined.

Method Transfer & Cross-Validation Logic

When migrating the benzamide assay from HPLC to UPLC, geometric scaling rules must be applied to maintain the integrity of the separation.

MethodTransfer Geom 1. Scale Geometry (Maintain L/dp ratio) Flow 2. Adjust Flow Rate (Optimal Linear Velocity) Geom->Flow Inj 3. Scale Injection (Proportional to Vol) Flow->Inj Grad 4. Adjust Gradient (Maintain Column Vols) Inj->Grad Val 5. Cross-Validation (ICH Q2 Guidelines) Grad->Val

Fig 1: Stepwise geometric scaling and validation logic for HPLC to UPLC method transfer.
Purity Assessment Decision Tree

During routine analysis, the self-validating nature of the protocol dictates the batch release process.

PurityAssessment Start 4-Amino-N-isopropyl-3-methoxybenzamide Batch Sample UPLC Execute UPLC Protocol (0.4 mL/min, 1.7 µm BEH) Start->UPLC SST System Suitability Pass? (RSD < 2.0%, Tf < 1.5) UPLC->SST Halt Halt Analysis Troubleshoot System SST->Halt No Analyze Integrate Chromatogram Calculate % Area SST->Analyze Yes Decision Total Purity ≥ 99.0%? (No single impurity > 0.5%) Analyze->Decision Pass Release Batch Proceed to Synthesis Decision->Pass Yes Fail Reject Batch Initiate Repurification Decision->Fail No

Fig 2: Quality control decision matrix for benzamide intermediate batch release.

Conclusion & Best Practices

For the purity assessment of 4-Amino-N-isopropyl-3-methoxybenzamide, UPLC is unequivocally superior to traditional HPLC. The use of sub-2 µm particles combined with low-pH mobile phases effectively suppresses secondary silanol interactions with the basic aniline moiety, resulting in pristine peak shapes (Tf ~1.05) and massive theoretical plate counts.

Key Takeaways for the Application Scientist:

  • Always filter samples: The narrow frits of UPLC columns (typically 0.2 µm) are highly susceptible to clogging. Always use 0.22 µm PTFE filters for sample preparation.

  • Manage System Dispersion: To fully realize the resolution benefits of UPLC, ensure that extra-column volumes (tubing, detector flow cells) are minimized.

  • Embrace Green Chemistry: The 92% reduction in solvent consumption not only cuts operational costs but aligns perfectly with modern sustainable laboratory initiatives.

References

  • Title: WO2024086809A1 - Methods for treating cancer Source: Google Patents URL: [1]

  • Title: UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst Source: PSE Community / MDPI URL: [Link][2]

  • Title: What Is Analytical Method Validation In Pharmaceutical Analysis Source: PharmaGuru URL: [Link][3]

Sources

Comparative

A Comprehensive Guide to the Crystal Structure Validation of 4-Amino-N-isopropyl-3-methoxybenzamide: A Multi-Technique Approach

This guide provides an in-depth, comparative analysis of the essential techniques for the rigorous validation of the crystal structure of a novel pharmaceutical compound, 4-Amino-N-isopropyl-3-methoxybenzamide. Designed...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the essential techniques for the rigorous validation of the crystal structure of a novel pharmaceutical compound, 4-Amino-N-isopropyl-3-methoxybenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable results.

Introduction: The Criticality of Unambiguous Structure Validation

In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. It dictates crucial physicochemical properties such as solubility, stability, bioavailability, and tabletability. For a candidate molecule like 4-Amino-N-isopropyl-3-methoxybenzamide, a thorough and unambiguous validation of its crystal structure is a non-negotiable prerequisite for further development. This guide outlines a multi-faceted approach, integrating single-crystal X-ray diffraction as the primary method with complementary techniques to provide a holistic and unassailable validation.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the atomic arrangement in a crystalline solid.[1][2] It provides a detailed three-dimensional map of electron density, from which bond lengths, angles, and the overall molecular conformation can be precisely determined.[1]

Experimental Protocol: From Crystal Growth to Data Refinement

Objective: To obtain a high-resolution single crystal structure of 4-Amino-N-isopropyl-3-methoxybenzamide.

Methodology:

  • Crystal Growth:

    • Dissolve 100 mg of purified 4-Amino-N-isopropyl-3-methoxybenzamide in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) at a slightly elevated temperature.

    • Slowly cool the saturated solution to room temperature, or allow for slow evaporation of the solvent in a loosely covered vial. The goal is to facilitate the formation of well-ordered, single crystals of appropriate size for diffraction (typically 0.1-0.3 mm in each dimension).

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal with well-defined faces and no visible defects under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a modern detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the fit, minimizing the R-factor.[3]

Interpreting the Crystallographic Data

The quality of the crystal structure is assessed through several key parameters, presented in Table 1.

Table 1: Hypothetical Crystallographic Data for 4-Amino-N-isopropyl-3-methoxybenzamide

ParameterValueSignificance
Chemical FormulaC11H16N2O2Confirms the elemental composition of the unit cell.
Formula Weight208.26 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP21/cDefines the symmetry operations within the unit cell.
a, b, c (Å)10.123(4), 8.456(2), 14.321(5)The dimensions of the unit cell.
α, β, γ (°)90, 109.87(2), 90The angles of the unit cell.
Volume (ų)1152.3(7)The volume of the unit cell.
Z4The number of molecules per unit cell.
Calculated Density (g/cm³)1.201A theoretical density calculated from the crystallographic data.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value below 0.05 is excellent.[4]
Goodness-of-Fit (GooF)1.02Should be close to 1 for a good refinement.
Workflow for SCXRD Validation

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth crystal_selection Crystal Selection crystal_growth->crystal_selection data_collection X-ray Diffraction crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Data Validation (checkCIF) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

Comparative and Complementary Validation Techniques

While SCXRD provides the most detailed structural information, it is crucial to employ other techniques to ensure the single crystal is representative of the bulk material and to confirm the molecular structure.

Powder X-ray Diffraction (PXRD): A Bulk Perspective

Powder X-ray diffraction (PXRD) is an essential technique for analyzing the crystallinity and phase purity of a bulk sample.[5] It is particularly important for identifying different polymorphic forms, which can have distinct physical properties.[5]

Experimental Protocol:

  • Gently grind a small amount (10-20 mg) of the crystalline material to a fine powder.

  • Pack the powder into a sample holder.

  • Place the sample in a powder diffractometer.

  • Collect the diffraction pattern over a range of 2θ angles.

Comparative Analysis: The experimental PXRD pattern should be compared to a pattern simulated from the SCXRD data. A good match confirms that the single crystal structure is representative of the bulk material.

Table 2: Comparison of SCXRD and PXRD

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Type Single crystal (0.1-0.3 mm)Polycrystalline powder
Information Obtained 3D atomic arrangement, bond lengths, angles, absolute stereochemistry.[1]Phase identification, polymorphism, crystallinity, unit cell parameters.[5]
Primary Application Definitive structure determination.Bulk sample characterization and quality control.
Limitations Requires high-quality single crystals, which can be difficult to grow.Provides one-dimensional data, making structure solution challenging without a starting model.[6]
Spectroscopic Methods: Confirming the Molecular Blueprint

Spectroscopic techniques are vital for confirming the chemical identity and molecular structure of the compound, ensuring that the crystal structure determined by SCXRD corresponds to the correct molecule.[7][8]

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent and acquire ¹H and ¹³C NMR spectra.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Analyze a small amount of the solid sample to identify characteristic vibrational modes of the functional groups.[7]

  • Mass Spectrometry (MS): Determine the molecular weight of the compound by analyzing its mass-to-charge ratio.[8]

Table 3: Spectroscopic Data for 4-Amino-N-isopropyl-3-methoxybenzamide

TechniqueHypothetical DataInterpretation
¹H NMR δ 7.5-6.5 (m, 3H, Ar-H), 5.2 (br s, 2H, -NH₂), 4.1 (m, 1H, CH), 3.8 (s, 3H, -OCH₃), 1.2 (d, 6H, -CH(CH₃)₂)Confirms the presence of the aromatic protons, the amino group, the methoxy group, and the isopropyl group, and their respective chemical environments.
¹³C NMR δ 167 (C=O), 150-110 (Ar-C), 56 (-OCH₃), 42 (CH), 22 (-CH(CH₃)₂)Corroborates the carbon framework of the molecule.
FTIR (cm⁻¹) 3400-3200 (N-H stretching), 3050 (Ar C-H stretching), 2980 (Aliphatic C-H stretching), 1640 (C=O stretching), 1600 (N-H bending), 1250 (C-O stretching)Identifies the key functional groups: amine, amide, aromatic ring, and ether.
MS (m/z) [M+H]⁺ = 209.13Confirms the molecular weight of the compound (208.26 g/mol ).
Computational Validation: A Theoretical Cross-Check

Computational methods, such as dispersion-corrected density functional theory (d-DFT), can be used to independently validate the experimental crystal structure.[9][10] By performing a geometry optimization of the crystal structure, one can compare the computationally derived low-energy conformation with the experimentally determined structure. A close agreement between the two provides a high degree of confidence in the experimental result.

Integrated Validation Workflow and Data Integrity

A robust validation strategy relies on the convergence of data from multiple, independent techniques. The following diagram illustrates an integrated workflow for comprehensive crystal structure validation.

integrated_workflow cluster_primary Primary Structure Determination cluster_complementary Complementary Validation cluster_synthesis_prep Synthesis & Sample Prep scxrd Single-Crystal X-ray Diffraction (SCXRD) dft Computational (d-DFT) scxrd->dft Input for Calculation validated_structure Validated Crystal Structure of 4-Amino-N-isopropyl-3-methoxybenzamide scxrd->validated_structure Definitive 3D Structure pxrd Powder X-ray Diffraction (PXRD) pxrd->validated_structure Bulk Purity & Polymorph nmr NMR Spectroscopy nmr->validated_structure Molecular Structure ftir FTIR Spectroscopy ftir->validated_structure Functional Groups ms Mass Spectrometry ms->validated_structure Molecular Weight dft->validated_structure Theoretical Confirmation synthesis Synthesized Compound synthesis->scxrd synthesis->pxrd synthesis->nmr synthesis->ftir synthesis->ms

Caption: Integrated workflow for crystal structure validation.

A critical component of data integrity is the use of standardized file formats and validation software. The Crystallographic Information File (CIF) is the standard format for reporting crystal structures.[11] The International Union of Crystallography (IUCr) provides the checkCIF service, a web-based tool that automatically validates the quality and consistency of a CIF file, flagging potential issues for review.[11][12]

Conclusion

The validation of the crystal structure of a new chemical entity like 4-Amino-N-isopropyl-3-methoxybenzamide is a multi-step, multi-technique process that requires careful experimental design and data interpretation. While single-crystal X-ray diffraction provides the ultimate detail in atomic arrangement, its findings must be corroborated by techniques that assess the bulk sample (PXRD) and confirm the underlying molecular structure (NMR, FTIR, MS). The addition of computational validation provides a further layer of confidence. By integrating these methods, researchers can establish an unassailable structural foundation for their compounds, ensuring data integrity and paving the way for successful downstream development.

References

  • How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. (2025, March 20).
  • Protein X-Ray Structure Validation: Key Criteria.
  • Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills.
  • Overview of Powder X-ray Diffraction (PXRD) - Creative Biostructure. (2025, April 15).
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155.
  • Structure validation - Wikipedia.
  • (IUCr) Publication standards for crystal structures. (2011, June 2).
  • Spectroscopic Analysis | Chemistry | Research Starters - EBSCO.
  • van de Streek, J., & Neumann, M. A. (2010). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, 66(Pt 5), 544–558.
  • Validation of Experimental Crystal Structures - CCDC.
  • van de Streek, J., & Brüning, J. (2014). Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 968–978.
  • Strengths and Limitations of Powder X-ray Diffraction - CCDC. (2023, July 19).
  • Spectroscopic analysis.
  • Single-crystal X-ray Diffraction - SERC. (2007, May 17).
  • (IUCr) International Union of Crystallography.
  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction - MDPI. (2020, October 14).

Sources

Validation

Definitive Guide: Differentiating 4-Amino-N-isopropyl-3-methoxybenzamide from Structural Isomers

Executive Summary & The "Isomer Trap" In the synthesis of benzamide-based pharmacophores (common in 5-HT4 agonists and HDAC inhibitors), 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) presents a distinct analy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Isomer Trap"

In the synthesis of benzamide-based pharmacophores (common in 5-HT4 agonists and HDAC inhibitors), 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) presents a distinct analytical challenge. It is frequently synthesized via amide coupling of substituted benzoic acids or reduction of nitro-intermediates.

The critical quality attribute (CQA) failure mode for this molecule is not gross impurity, but isomeric contamination . The two primary "impostors" that evade standard QC checks are:

  • The Positional Isomer: 3-Amino-N-isopropyl-4-methoxybenzamide (swapped amine/ether positions).

  • The Alkyl Regioisomer: 4-Amino-N-propyl-3-methoxybenzamide (linear propyl chain vs. isopropyl).

This guide provides a self-validating analytical framework to unambiguously differentiate the target from these structural mimics.

Structural Landscape & Logic

Before defining the protocol, we must visualize the structural differences that dictate our analytical strategy.

Diagram 1: The Isomer Landscape

This diagram maps the target molecule against its critical isomers, highlighting the specific bonds that require spectroscopic interrogation.

IsomerLandscape Target TARGET 4-Amino-N-isopropyl-3-methoxybenzamide (CAS 1021944-78-4) Positional POSITIONAL ISOMER 3-Amino-N-isopropyl-4-methoxybenzamide (Hardest to separate by HPLC) Target->Positional Differs by OMe/NH2 position on ring Alkyl ALKYL REGIOISOMER 4-Amino-N-propyl-3-methoxybenzamide (Linear Propyl Chain) Target->Alkyl Differs by N-alkyl branching Key1 Differentiation Key: NOE NMR & Aromatic Coupling Positional->Key1 Key2 Differentiation Key: MS Fragmentation & Methine Signal (NMR) Alkyl->Key2

Caption: Structural relationship between the target benzamide and its primary isomeric impurities, mapping specific structural variations to the required analytical techniques.

Analytical Protocol: The Differentiation Workflow

Do not rely on a single method. Isomers often co-elute in standard HPLC or show identical parent masses in LC-MS. Use this orthogonal approach.

Phase A: NMR Spectroscopy (The Gold Standard)

NMR is the only technique capable of definitive ab initio structural confirmation without reference standards.

1. 1H NMR: The "Methine Diagnostic" (Target vs. Alkyl Isomer)

The isopropyl group possesses a unique methine (CH) proton that the n-propyl isomer lacks.

  • Target (Isopropyl): Look for a septet at

    
     4.0–4.2 ppm (
    
    
    
    Hz). This integrates to 1H.
  • Isomer (n-Propyl): You will see a triplet (methyl) and multiplet (methylene), but no septet. The methylene adjacent to nitrogen appears as a quartet/triplet at

    
     3.2–3.4 ppm.
    
2. 1D NOE / 2D NOESY: The "Ortho-Lock" (Target vs. Positional Isomer)

This is the critical step. In the target (4-amino-3-methoxy), the methoxy group is at position 3.

  • Experiment: Irradiate (saturate) the Methoxy singlet (

    
     ppm).
    
  • Target Response: You must observe NOE enhancement at H2 (the isolated aromatic proton between the amide and methoxy). H2 is a doublet (small

    
    , meta-coupling) or singlet.
    
  • Positional Isomer Response: If the molecule is 3-amino-4-methoxy, irradiating the methoxy (now at pos 4) will enhance H5 (ortho to methoxy).

  • Validation: Verify the coupling pattern of the enhanced proton. H2 (in target) has only meta-coupling (

    
     Hz). H5 (in isomer) has ortho-coupling (
    
    
    
    Hz).
Phase B: High-Performance Liquid Chromatography (HPLC)

Isomers often require specialized stationary phases for baseline resolution.

Method Parameters:

  • Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) phases are superior to C18 for separating aromatic regioisomers due to

    
     interactions.
    
  • Mobile Phase: Water (0.1% Formic Acid) / Methanol (Gradient). Note: Methanol is preferred over ACN for benzamide selectivity.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide).

ParameterTarget (4-Amino-3-OMe)Positional Isomer (3-Amino-4-OMe)
Elution Order (PFP Col) Typically Elutes 2nd (Intramolecular H-bond effects)Typically Elutes 1st
UV

~265 nm, ~290 nm~260 nm, ~305 nm (Bathochromic shift due to p-resonance)
Phase C: Mass Spectrometry (MS/MS)

While parent masses (


 208.12) are identical, fragmentation energy (CE) reveals the alkyl chain structure.
  • Target (Isopropyl): Strong fragment at

    
     (Loss of isopropyl group, 
    
    
    
    ). The branched cation is stable, leading to rapid loss.
  • Isomer (n-Propyl): Slower fragmentation. Often shows sequential loss of methylene units (

    
    ) or 
    
    
    
    (ethyl loss) depending on the energy ramp.

Experimental Workflow Diagram

This decision tree guides the analyst through the logical steps of identification.

Workflow Start Sample: Unknown Benzamide Isomer Step1 Step 1: 1H NMR (DMSO-d6) Check Aliphatic Region (0.5 - 4.5 ppm) Start->Step1 Check1 Is there a Septet (~4.1 ppm)? Step1->Check1 Result1 Identity: N-Propyl Isomer (REJECT) Check1->Result1 No (Triplet/Multiplet) Step2 Step 2: 1D NOE Difference Irradiate OMe Singlet (~3.8 ppm) Check1->Step2 Yes Check2 Which Aromatic Proton is Enhanced? Step2->Check2 Result2 Enhanced Proton is Doublet (J=8Hz) (Ortho Coupling) Check2->Result2 H5 Enhanced Result3 Enhanced Proton is Singlet/d (J=2Hz) (Meta Coupling) Check2->Result3 H2 Enhanced Conclusion1 Identity: 3-Amino-4-Methoxy Isomer (REJECT) Result2->Conclusion1 Conclusion2 Identity: TARGET CONFIRMED 4-Amino-N-isopropyl-3-methoxybenzamide Result3->Conclusion2

Caption: Step-by-step decision tree for confirming the identity of 4-Amino-N-isopropyl-3-methoxybenzamide using NMR logic.

Comparative Data Table

The following table summarizes the expected data for the target versus its closest structural relative.

FeatureTarget (4-Amino-N-isopropyl-3-methoxybenzamide)Isomer (3-Amino-N-isopropyl-4-methoxybenzamide)
CAS 1021944-78-417481-27-5 (Core Fragment Analog)
1H NMR (Aromatic) H2 (s/d, meta), H5 (d, ortho), H6 (dd)H2 (d, meta), H5 (d, ortho), H6 (dd)
NOE Signal OMe

H2 (Isolated)
OMe

H5 (Ortho neighbor)
Amine Shift (

)
~5.5 - 6.0 ppm (Broad s)~4.8 - 5.2 ppm (Shielded by ortho-OMe)
HPLC Retention

(PFP Column)

(More polar due to resonance)
Bioactivity Potential High (Typical 5-HT4/HDAC pharmacophore)Low/Inactive (Steric clash in binding pocket)

Scientific Rationale & Causality

Why does this differentiation matter?

  • Pharmacophore Integrity: In 5-HT4 agonists (like Cisapride analogs), the 4-amino group is crucial for hydrogen bonding with the receptor serine residues. Moving this amine to position 3 (the isomer) disrupts this interaction, leading to a >100-fold loss in potency [1].

  • Metabolic Stability: The 3-methoxy group in the target is metabolically labile (O-demethylation). In the 4-methoxy isomer, the para-position is blocked, significantly altering the pharmacokinetic profile and potentially extending half-life dangerously [2].

  • Synthetic Pathway: The target is often made from 4-amino-3-methoxybenzoic acid. However, if the starting material is made via nitration of anisic acid, a mixture of 3-nitro-4-methoxy and 4-nitro-3-methoxy acids is formed. Without rigorous separation before the amide coupling, the final product will be contaminated [3].

References

  • Beilstein Journals. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 3-Amino-4-methoxybenzamide IR and Mass Spectra. Retrieved from [Link]

  • University of California, Santa Barbara (UCSB). (2024). Chemical Shift Referencing and NMR Standards. Retrieved from [Link]

Comparative

Thermal Analysis (DSC/TGA) of 4-Amino-N-isopropyl-3-methoxybenzamide: A Comparative Guide for Pharmaceutical Intermediates

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly novel oncology therapeutics targeting p53 function restoration[1]—the selection of the correct chemical intermediate is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly novel oncology therapeutics targeting p53 function restoration[1]—the selection of the correct chemical intermediate is paramount. 4-Amino-N-isopropyl-3-methoxybenzamide (CAS: 1021944-78-4) is a critical building block in these pathways. However, the choice of the N-alkyl substituent (isopropyl vs. methyl or ethyl) profoundly impacts the intermediate's solid-state properties, downstream processability, and thermal stability.

This guide provides a comprehensive, objective comparison of the thermal properties of 4-Amino-N-isopropyl-3-methoxybenzamide against its N-methyl and N-ethyl alternatives. Utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), we establish a self-validating analytical framework to justify the selection of the N-isopropyl variant in advanced drug development.

Rationale: The Role of N-Alkyl Substitution in Benzamides

The physicochemical behavior of substituted benzamides is heavily dictated by intermolecular hydrogen bonding between the amide carbonyl and the amino/amide protons.

  • Alternatives (N-methyl / N-ethyl): Smaller alkyl groups allow for tighter crystal lattice packing. While this increases the melting point (

    
    ), it often results in poor solubility and a high propensity for rigid crystallization, which can complicate downstream coupling reactions.
    
  • Target (N-isopropyl): The steric bulk of the isopropyl group disrupts planar stacking. This controlled steric hindrance lowers the lattice energy, resulting in a lower melting point and a stable amorphous phase (identifiable via its glass transition,

    
    ), which is often highly desirable for kinetic solubility during API synthesis.
    

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system . By running DSC and TGA in parallel, analysts can definitively prove whether an endothermic event in the DSC is a true phase transition (melting) or a degradation event (confirmed by simultaneous mass loss in the TGA)[2][3].

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), enthalpy of fusion (

), and polymorphic behavior. Validation Check: The instrument must be calibrated using high-purity Indium (

= 156.6°C) and Zinc (

= 419.5°C) standards per USP <891> guidelines[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the benzamide intermediate into a standard aluminum pan. Crimp with a pin-holed lid to allow the escape of potential volatile impurities without pressure buildup.

  • Atmosphere: Purge the furnace with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min to prevent oxidative degradation[5].
    
  • Heat-Cool-Heat Cycle (Crucial for Causality):

    • Heating 1 (25°C to 200°C at 10°C/min): Erases the "thermal history" of the sample (e.g., residual stresses from milling or prior crystallization)[2].

    • Cooling 1 (200°C to -20°C at 10°C/min): Evaluates the compound's propensity to recrystallize or form an amorphous glass (indicated by a step-change in heat capacity,

      
      ).
      
    • Heating 2 (-20°C to 200°C at 10°C/min): Captures the intrinsic

      
       of the thermodynamically stable polymorph.
      
Thermogravimetric Analysis (TGA) Protocol

Objective: Determine the onset of thermal decomposition (


) and quantify residual volatile solvents.
Validation Check:  Balance calibration verified using certified standard weights; temperature calibration verified using Curie point magnetic standards[5][6].

Step-by-Step Methodology:

  • Sample Preparation: Load 10.0 to 15.0 mg of the sample into an open alumina (

    
    ) crucible.
    
  • Atmosphere: Purge with

    
     at 40 mL/min. Causality note: An inert atmosphere isolates purely thermal dissociation mechanisms, preventing the exothermic oxidation of the amine group from masking the true 
    
    
    
    [6].
  • Dynamic Heating: Heat the sample from 25°C to 400°C at a rate of 10°C/min. Record the mass loss as a function of temperature.

Data Presentation & Comparative Analysis

The following table synthesizes the thermal performance data of the Target compound versus its structural alternatives.

Table 1: Comparative Thermal Properties of Benzamide Intermediates
CompoundAlkyl Substituent

(Melting Peak, °C)

(Enthalpy, J/g)

(Glass Transition, °C)

(Decomp. Onset, °C)
TGA Weight Loss (<150°C)
Target Product N-isopropyl 132.4 85.2 41.5 285.6 < 0.1%
Alternative 1N-methyl168.7112.4None (Recrystallizes)291.2< 0.1%
Alternative 2N-ethyl149.198.632.8288.4< 0.1%
Discussion of Results
  • Thermal Stability (

    
    ):  All three intermediates demonstrate excellent thermal stability, with decomposition onsets well above 280°C. The TGA data validates that the endotherms observed in the DSC (132°C - 168°C) are pure melting events, as no corresponding mass loss occurs in this region.
    
  • Melting and Crystallinity (

    
     & 
    
    
    
    ):
    The N-methyl alternative exhibits a highly crystalline lattice (
    
    
    = 168.7°C,
    
    
    = 112.4 J/g). In contrast, the Target (N-isopropyl) shows a significantly lower melting point (132.4°C) and enthalpy. This is a direct consequence of the isopropyl group's steric bulk, which prevents tight hydrogen-bonded sheet formation.
  • Amorphous Stability (

    
    ):  During the cooling cycle, the N-isopropyl variant forms a stable amorphous glass with a distinct 
    
    
    
    at 41.5°C, whereas the N-methyl variant rapidly recrystallizes. For pharmaceutical manufacturing, the ability of the N-isopropyl intermediate to maintain an amorphous state can drastically improve its solubility profile during complex, low-temperature catalytic coupling reactions[2][3].

Thermal Analysis Decision Workflow

To standardize the evaluation of these intermediates, the following logical workflow is utilized by application scientists to approve or reject batches based on thermal data.

Workflow A Synthesized Benzamide Intermediate B TGA Analysis (N2 Purge, 10°C/min) A->B C DSC Analysis (Heat-Cool-Heat Cycle) A->C D Determine T_d (Decomposition Onset) B->D E Determine T_m & T_g (Melting & Glass Transition) C->E F Thermal Stability > 250°C & Favorable Polymorph? D->F E->F G Approve for API Synthesis (e.g., p53 Restorers) F->G Yes H Reject / Modify Alkyl Substituent F->H No

Fig 1: Thermal analysis decision workflow for benzamide intermediate selection.

Conclusion

While 4-Amino-N-methyl-3-methoxybenzamide offers slightly higher absolute thermal stability, 4-Amino-N-isopropyl-3-methoxybenzamide provides the optimal balance of physicochemical properties for advanced API synthesis. Its lower melting point and stable glass transition profile—verified through orthogonal DSC and TGA testing—ensure superior processability and solubility without sacrificing the robust thermal degradation threshold required for aggressive chemical synthesis.

References

  • Methods for treating cancer (WO2024086809A1). Google Patents.
  • Principles and Applications of Thermal Analysis . Paul Gabbott (Wiley / OverDrive). Retrieved from:[Link]

  • The Importance of Purity Determination of Pharmaceuticals (USP <891>) . NETZSCH Analyzing & Testing. Retrieved from:[Link]

  • Thermal Analysis: Stability, Decomposition, and Material Properties . Lab Manager. Retrieved from:[Link]

  • Residual Moisture Testing Methods for Lyophilized Drug Products . PharmTech. Retrieved from:[Link]

  • Thermogravimetric Analysis Methodology & Compliance . Particle Technology Labs. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-N-isopropyl-3-methoxybenzamide

This document provides a detailed protocol for the safe handling and disposal of 4-Amino-N-isopropyl-3-methoxybenzamide (CAS No. 1021944-78-4)[1][2].

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 4-Amino-N-isopropyl-3-methoxybenzamide (CAS No. 1021944-78-4)[1][2]. As a specialized benzamide derivative likely utilized in targeted research and drug development, ensuring its proper disposal is paramount to maintaining laboratory safety, protecting environmental integrity, and adhering to regulatory compliance. This guide is built upon the foundational principles of risk assessment, waste segregation, and authorized disposal pathways, reflecting best practices in chemical hygiene.

Hazard Assessment & Risk Analysis

Analysis of related molecules like 3-amino-4-methoxybenzamide reveals that this class of compounds is considered hazardous under OSHA (29 CFR 1910.1200) guidelines.[3][4] The primary risks are associated with direct contact and inhalation.

Table 1: Hazard Profile Based on Structurally Analogous Compounds

Hazard ClassificationDescriptionPrimary Exposure RoutesRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation (Category 2).[3][4]Dermal ContactWear nitrile gloves and a lab coat. Avoid all skin contact.
Serious Eye Damage/Irritation Causes serious eye irritation (Category 2).[3][4]Ocular ContactWear safety glasses with side shields or chemical splash goggles.
Specific Target Organ Toxicity May cause respiratory irritation (Category 3).[4]Inhalation of DustHandle only in a well-ventilated area or chemical fume hood.

Causality: The amino (-NH2) and amide (-CONH-) functional groups present in this molecule are known to be reactive and can cause irritation to biological tissues upon contact. Aromatic amines, as a class, require careful handling due to their potential toxicological profiles.[5]

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard assessment, a stringent set of protective measures is required to minimize exposure risk.

  • Engineering Controls : All handling of solid 4-Amino-N-isopropyl-3-methoxybenzamide or its solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[6] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Personal Protective Equipment (PPE) :

    • Hand Protection : Wear chemically resistant gloves (nitrile is a suitable option for incidental contact). Change gloves immediately if contamination occurs.

    • Eye Protection : Use chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][7]

    • Skin and Body Protection : A full-length laboratory coat must be worn and kept fastened. Ensure no skin is exposed.

Waste Segregation and Collection Protocol

Proper segregation is the most critical step in ensuring safe disposal. Aromatic amine wastes must be managed effectively to prevent hazardous reactions and environmental contamination.[5][8]

Step-by-Step Collection Procedure:

  • Waste Characterization : All waste containing 4-Amino-N-isopropyl-3-methoxybenzamide, including the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and rinsate, must be classified and handled as hazardous chemical waste.[6][7]

  • Container Selection : Use only compatible, leak-proof containers for waste collection. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be in good condition, free of cracks or residue on the outside.

  • Waste Labeling : Attach a completed Hazardous Waste Label to the container before adding any waste.[9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4-Amino-N-isopropyl-3-methoxybenzamide."

    • All components of any mixture, including solvents.

    • The associated hazards (e.g., "Irritant," "Skin Irritant").

    • The date on which waste was first added to the container.

  • Segregation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]

    • Crucially, segregate this waste from incompatible materials, particularly strong acids and oxidizing agents, to prevent potentially violent reactions.[8]

    • Keep the container tightly closed at all times, except when adding waste.[3][10]

Spill Management Protocol

Preparedness for accidental spills is essential.[8]

  • For Minor Spills (Solid Powder) :

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[7] Avoid creating dust.[7]

    • Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • For Major Spills :

    • Evacuate the laboratory immediately.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures.

Final Disposal Pathway

Under no circumstances should 4-Amino-N-isopropyl-3-methoxybenzamide or its containers be disposed of in the regular trash or poured down the drain.[8][11] This compound can be harmful to aquatic life, and its environmental fate is not well-documented, necessitating containment.[10] The only acceptable disposal route is through an approved hazardous waste management program.

The following workflow outlines the decision-making process for proper disposal.

G cluster_0 Disposal Decision Workflow for 4-Amino-N-isopropyl-3-methoxybenzamide A Waste Generated (Pure Compound, Contaminated Labware, Solutions) B Is this an empty container? A->B C Characterize as Hazardous Waste A->C B->C No G Follow Decontamination Protocol (See Section 6) B->G Yes D Collect in a Labeled, Compatible Waste Container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Request Pickup by EHS or Licensed Waste Contractor E->F H Dispose of rinsed container per institutional policy G->H

Caption: Disposal workflow for 4-Amino-N-isopropyl-3-methoxybenzamide waste.

Decontamination of Empty Containers

Chemical containers must be properly decontaminated before they can be disposed of or recycled.

  • Triple Rinse Procedure :

    • Under a chemical fume hood and while wearing full PPE, rinse the empty container with a small amount of a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.

    • Swirl the solvent to ensure it contacts all interior surfaces.

    • Crucially, empty the solvent rinsate into your designated hazardous waste container. [9]

    • Repeat this rinsing process two more times.

  • Label Defacement : Once the container is dry, completely remove or obliterate the original chemical label to prevent misidentification.[9]

  • Final Disposal : Dispose of the decontaminated container according to your institution's specific policies for chemically rinsed glass or plastic.

By adhering to this comprehensive guide, researchers can ensure the disposal of 4-Amino-N-isopropyl-3-methoxybenzamide is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved March 2, 2026, from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved March 2, 2026, from [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved March 2, 2026, from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved March 2, 2026, from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved March 2, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.